molecular formula N2O4Pb B1172229 Vat Black  38 CAS No. 12237-35-3

Vat Black 38

Cat. No.: B1172229
CAS No.: 12237-35-3
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Description

Vat Black 38 is a useful research compound. Its molecular formula is N2O4Pb. The purity is usually 95%.
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Properties

CAS No.

12237-35-3

Molecular Formula

N2O4Pb

Origin of Product

United States

Foundational & Exploratory

Vat Black 38 (CAS 12237-35-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 38, identified by the CAS number 12237-35-3, is a synthetic organic colorant belonging to the anthraquinone class of vat dyes.[1] Renowned for its exceptional fastness properties, this dye is a benchmark in the development of new colorants and sees primary application in the dyeing of cellulosic fibers such as cotton.[1][2] Its robust performance characteristics stem from its complex molecular structure and the unique vat dyeing process, making it a subject of interest for researchers in materials science and textile chemistry. This guide provides a detailed overview of the physicochemical properties of Vat Black 38, experimental protocols for its application and testing, and a visualization of the vat dyeing process.

Physicochemical Properties

Vat Black 38 is a complex anthraquinonoid dye, likely with a structure based on violanthrone.[3] While a definitive molecular formula and weight are not consistently reported in publicly available literature, its general physicochemical and performance characteristics are well-documented.

Table 1: General Physicochemical Properties of Vat Black 38

PropertyValueReference(s)
CAS Number 12237-35-3[4][5][6]
Appearance Black Powder[3]
Solubility Insoluble in water.[2]
Chemical Class Anthraquinone Vat Dye[1][2]

Table 2: Performance and Fastness Properties of Vat Black 38

PropertyRating/ValueReference(s)
Light Fastness (Xenon) 7[3]
Washing Fastness (95°C) Fading: 3-4, Staining: 4-5[3]
Perspiration Fastness Fading: 3, Staining: 4-5[3]
Rubbing Fastness Dry: 3-4, Wet: 2-3[3]
Hot Pressing 4[3]

The excellent fastness properties of Vat Black 38 are attributed to its inherent chemical stability and the dyeing process itself.[3] The large, planar aromatic molecules of the dye have a tendency to aggregate within the fiber, contributing to its high wash fastness.[1] The stable electron arrangement within its complex chromophore provides high resistance to photochemical degradation, resulting in excellent light fastness.[3]

Experimental Protocols

Vat Dyeing Process

The application of Vat Black 38 to cellulosic fibers involves a distinct multi-step process known as "vatting." This process transforms the insoluble dye into a soluble form that can penetrate the fiber, after which it is reverted to its insoluble form, trapping it within the fiber matrix.

Methodology:

  • Preparation of the Dyebath: The dyebath is prepared with water, a reducing agent (typically sodium hydrosulfite), and an alkali (such as sodium hydroxide).

  • Vatting (Reduction): The insoluble Vat Black 38 powder is added to the alkaline reducing bath. The dye is chemically reduced to its water-soluble "leuco" form. This step is often carried out at an elevated temperature to facilitate the reaction.

  • Dyeing: The textile substrate is immersed in the dyebath containing the soluble leuco form of the dye. The dye penetrates the amorphous regions of the cellulose fibers.

  • Oxidation: After dyeing, the substrate is removed from the dyebath and exposed to air or treated with a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate). This step converts the soluble leuco dye back to its original insoluble pigment form inside the fibers.

  • Soaping: The dyed fabric is subjected to a washing process with soap or detergent at a high temperature. This step removes any unfixed dye particles from the surface of the fibers, helps to stabilize the dye, and develops the final true shade and fastness properties.

Determination of Fastness Properties

The fastness properties of textiles dyed with Vat Black 38 are evaluated using standardized test methods. The following are general protocols for assessing light and wash fastness.

Light Fastness (Based on ISO 105-B02):

  • Sample Preparation: A specimen of the dyed fabric is mounted on a cardboard frame. A portion of the specimen is covered with an opaque mask.

  • Exposure: The mounted specimen is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight. A set of blue wool standards with known lightfastness ratings (1 to 8) are exposed simultaneously under the same conditions.

  • Evaluation: The fading of the exposed portion of the specimen is compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Wash Fastness (Based on ISO 105-C06):

  • Sample Preparation: A specimen of the dyed fabric is stitched together with a piece of multifiber adjacent fabric (containing strips of different common fibers like cotton, wool, polyester, etc.).

  • Washing: The composite specimen is placed in a stainless steel container with a specified volume of a standardized soap solution and a set number of stainless steel balls (to provide mechanical action). The container is then agitated in a laundering machine at a specified temperature (e.g., 60°C or 95°C) for a set duration.

  • Rinsing and Drying: After the washing cycle, the specimen is removed, rinsed thoroughly with cold water, and dried.

  • Evaluation: The change in color of the dyed specimen is assessed using a grey scale for color change (rated 1 to 5, where 5 is no change). The degree of staining on each strip of the multifiber fabric is assessed using a grey scale for staining (rated 1 to 5, where 5 is no staining).

Visualizations

Vat Dyeing Process Workflow

The following diagram illustrates the key stages of the vat dyeing process, from the insoluble pigment to the final dyed and fixed state on the fiber.

VatDyeingProcess cluster_insoluble Insoluble State cluster_soluble Soluble State (in Dyebath) cluster_fiber Within Fiber InsolubleDye Vat Black 38 (Insoluble Pigment) LeucoDye Leuco-Vat Dye (Water-Soluble) InsolubleDye->LeucoDye Reduction (Alkali + Reducing Agent) DyedFiber Dye Absorbed by Fiber LeucoDye->DyedFiber Dyeing (Penetration into Fiber) FixedDye Insoluble Dye Fixed in Fiber DyedFiber->FixedDye Oxidation (Air or Chemical)

Caption: A schematic of the vat dyeing process for Vat Black 38.

Logical Relationship of Fastness Properties

The excellent fastness of Vat Black 38 is a result of its chemical nature and its state within the dyed fiber.

FastnessProperties CoreProperty Vat Black 38 ChemStructure Complex & Stable Anthraquinone Structure CoreProperty->ChemStructure Insolubility Insolubility in Water CoreProperty->Insolubility LightFast High Light Fastness ChemStructure->LightFast Resists Photodegradation VatDyeing Vat Dyeing Process Insolubility->VatDyeing Requires Solubilization Aggregation Aggregation within Fiber VatDyeing->Aggregation Traps Dye in Fiber WashFast Excellent Wash Fastness Aggregation->WashFast RubFast Good Rubbing Fastness Aggregation->RubFast

Caption: Factors contributing to the fastness of Vat Black 38.

Conclusion

References

Unraveling the Complexity: A Technical Guide to the Chemical Structure Elucidation of Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and analytical techniques required for the chemical structure elucidation of Vat Black 38. Given the proprietary nature of many dye structures and the limited availability of public domain data, this document focuses on a systematic approach to characterization, based on a plausible core structure derived from published synthesis patents. Vat Black 38 is a complex polycyclic aromatic vat dye, valued for its exceptional fastness properties.[1] Its structure is likely based on a substituted violanthrone core, a large, planar molecule that presents significant analytical challenges.[1]

Proposed Core Structure and Synthesis Pathway

Based on patent literature describing the synthesis of black vat dyes, a probable synthetic route for Vat Black 38 involves the reaction of violanthrone with hydroxylamine sulfate in the presence of a vanadium pentoxide catalyst.[2] This process introduces both amino (-NH2) and hydroxyl (-OH) groups onto the violanthrone skeleton.[2] Violanthrone (also known as dibenzanthrone) is itself synthesized from the coupling of two benzanthrone molecules.[3]

The resulting structure is a complex, highly conjugated system, which is responsible for its deep black color and high stability.[1] The elucidation process must therefore be capable of confirming the core violanthrone framework, and identifying the number and position of the amino and hydroxyl substituents.

Vat Black 38 Synthesis Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Functionalization Reagents cluster_final Final Product Anthraquinone Anthraquinone Benzanthrone Benzanthrone Anthraquinone->Benzanthrone  + Glycerol, Fe Glycerol Glycerol Violanthrone Violanthrone Benzanthrone->Violanthrone Alkali Fusion Vat_Black_38 Proposed Vat Black 38 (Amino-Hydroxy Violanthrone) Violanthrone->Vat_Black_38 Hydroxylamine_Sulfate Hydroxylamine Sulfate Hydroxylamine_Sulfate->Vat_Black_38 Vanadium_Pentoxide Vanadium Pentoxide (Catalyst) Vanadium_Pentoxide->Vat_Black_38 Structure Elucidation Workflow Sample Purified Vat Black 38 Sample Elemental Elemental Analysis (CHNOS) Sample->Elemental MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Spectroscopy Spectroscopic Analysis Sample->Spectroscopy XRD X-Ray Diffraction (Powder/Single Crystal) Sample->XRD Structure_Proposal Propose Structure(s) Elemental->Structure_Proposal MS->Structure_Proposal NMR NMR Spectroscopy (1H, 13C, 2D) Spectroscopy->NMR FTIR FTIR Spectroscopy Spectroscopy->FTIR UVVis UV-Vis Spectroscopy Spectroscopy->UVVis NMR->Structure_Proposal FTIR->Structure_Proposal Structure_Confirmation Confirm Structure XRD->Structure_Confirmation Structure_Proposal->Structure_Confirmation

References

An In-depth Technical Guide to the Synthesis and Purification of Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 38, identified by its CAS Number 12237-35-3, is a complex anthraquinone-based vat dye.[1][2] Like other vat dyes, it is prized for its exceptional fastness properties when applied to cellulosic fibers such as cotton.[2] Its robust performance characteristics, including high lightfastness (rated between 7 and 8 on the Blue Wool Scale) and excellent wash fastness, make it a subject of interest in the field of dye chemistry and textile science.[1][2] The molecular structure, likely a derivative of violanthrone, features an extensive conjugated system of aromatic rings, which is responsible for its deep black color.[1][2] This guide provides a comprehensive overview of the synthesis and purification of Vat Black 38, drawing from publicly available scientific and patent literature.

Synthesis of Vat Black 38

The primary route for the synthesis of Vat Black 38 involves the reaction of violanthrone with hydroxylamine sulfate in a sulfuric acid medium, utilizing a catalyst. This process introduces amino and hydroxyl groups onto the violanthrone backbone, forming the final dye molecule.

Synthesis Pathway

The synthesis can be conceptually broken down into the following key stages:

  • Dissolution of Violanthrone: Violanthrone, the starting material, is first dissolved in concentrated sulfuric acid.

  • Catalyzed Amination and Hydroxylation: Hydroxylamine sulfate is then introduced in the presence of a vanadium pentoxide catalyst. This step is crucial for the formation of the amino and hydroxyl substituted violanthrone.

  • Reaction Quenching and Precipitation: The reaction mixture is quenched with water, causing the crude Vat Black 38 to precipitate out of the solution.

  • Isolation: The precipitated dye is then isolated through filtration.

Synthesis_Workflow Synthesis Workflow of Vat Black 38 violanthrone Violanthrone dissolution Dissolution violanthrone->dissolution h2so4 Concentrated Sulfuric Acid h2so4->dissolution reaction Amination & Hydroxylation dissolution->reaction hydroxylamine_sulfate Hydroxylamine Sulfate hydroxylamine_sulfate->reaction v2o5 Vanadium Pentoxide (Catalyst) v2o5->reaction quenching Quenching & Precipitation reaction->quenching water Water water->quenching filtration Filtration quenching->filtration crude_product Crude Vat Black 38 filtration->crude_product

Caption: A flowchart illustrating the key stages in the synthesis of Vat Black 38.

Experimental Protocols

The following protocols are based on examples provided in the patent literature, specifically Chinese patent CN103897423A.

Example 1: Synthesis Protocol

ParameterValue
Reactants
Violanthrone50 g
Sulfuric Acid (98%)170 ml
Water (initial)10 ml
Hydroxylamine Sulfate50 g
Vanadium Pentoxide0.15 g
Reaction Conditions
Initial Dissolution Temperature< 80 °C
Post-dissolution Heating100-110 °C for 0.5 hours
Reactant Addition Temperature70 °C
Final Reaction Temperature130-135 °C for 1 hour
Post-Reaction
QuenchingAddition of water after cooling to 60 °C
IsolationFiltration
WashingHot water until neutral

Detailed Methodology:

  • To a four-necked flask, add 10 ml of water and then 170 ml of 98% sulfuric acid. Stir for 15 minutes.

  • Cool the mixture to below 80 °C and slowly add 50 g of violanthrone powder, maintaining the temperature below 80 °C.

  • After the addition is complete, heat the mixture to 100-110 °C and maintain for 0.5 hours.

  • Cool the reaction mixture to 70 °C.

  • Alternately add 50 g of hydroxylamine sulfate and 0.15 g of vanadium pentoxide in six portions, ensuring the temperature does not exceed 80 °C during the addition.

  • After the addition is complete, stir for 15 minutes.

  • Slowly heat the mixture to 130-135 °C and maintain at this temperature for 1 hour.

  • Cool the reaction mass to 60 °C and then quench by adding water, which will cause the product to precipitate.

  • Filter the precipitate and wash the filter cake with hot water until the washings are neutral.

  • The resulting product is the crude form of the black vat dye.

Example 2: Synthesis Protocol with Varied Conditions

ParameterValue
Reactants
Violanthrone50 g
Sulfuric Acid (98%)170 ml
Water (initial)15 ml
Hydroxylamine Sulfate30 g
Vanadium Pentoxide0.3 g
Reaction Conditions
Initial Dissolution Temperature< 80 °C
Post-dissolution Heating100-110 °C for 1 hour
Reactant Addition Temperature70 °C
Final Reaction Temperature120-125 °C for 2 hours
Post-Reaction
QuenchingAddition of water after cooling to 60 °C
IsolationFiltration
WashingHot water until neutral

Detailed Methodology:

  • To a four-necked flask, add 15 ml of water and then 170 ml of 98% sulfuric acid. Stir for 15 minutes.

  • Cool the mixture to below 80 °C and slowly add 50 g of violanthrone powder, keeping the temperature below 80 °C.

  • After the addition is complete, heat the mixture to 100-110 °C and hold for 1 hour.

  • Cool the reaction mixture to 70 °C.

  • Alternately add 30 g of hydroxylamine sulfate and 0.3 g of vanadium pentoxide in six portions, controlling the temperature to not exceed 80 °C.

  • After the addition is complete, stir for 15 minutes.

  • Slowly heat the mixture to 120-125 °C and maintain at this temperature for 2 hours.

  • Cool the reaction mass to 60 °C and then quench with water to precipitate the product.

  • Filter the precipitate and wash the filter cake with hot water until neutral.

Note: Quantitative data on the yield and purity of Vat Black 38 from these specific protocols are not provided in the source literature.

Purification of Vat Black 38

The crude Vat Black 38 obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual acid. Due to the insoluble nature of vat dyes in most common solvents, purification can be challenging.

Purification Workflow

A general workflow for the purification of vat dyes is as follows:

  • Initial Washing: Thorough washing of the crude product to remove acid and water-soluble impurities.

  • Solvent Treatment/Recrystallization: Treatment with a suitable organic solvent to dissolve impurities or, if a suitable solvent system is found, recrystallization of the dye itself.

  • Drying: Drying the purified dye to obtain a fine powder.

Purification_Workflow Purification Workflow for Vat Black 38 crude_product Crude Vat Black 38 washing Washing with Hot Water crude_product->washing solvent_treatment Solvent Treatment / Recrystallization washing->solvent_treatment drying Drying solvent_treatment->drying purified_product Purified Vat Black 38 drying->purified_product

Caption: A generalized workflow for the purification of Vat Black 38.

Experimental Protocols

Protocol 1: Aqueous Washing

This is the most fundamental purification step.

ParameterDescription
Procedure
Washing LiquidHot deionized water
ProcessThe crude filter cake is repeatedly washed with hot water.
EndpointThe pH of the filtrate is neutral.
Post-Washing
DryingThe washed cake is dried in an oven, potentially under vacuum, at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Solvent Recrystallization (Hypothetical)

Finding a suitable solvent for the recrystallization of a complex, high-molecular-weight dye like Vat Black 38 is challenging. High-boiling point aromatic solvents are often required for vat dyes.[3]

ParameterDescription
Solvent Selection
Potential SolventsNitrobenzene, o-dichlorobenzene, trichlorobenzene, or a mixture of solvents.[3]
Procedure
DissolutionThe crude dye is dissolved in a minimal amount of the chosen solvent at an elevated temperature.
Hot FiltrationThe hot solution is filtered to remove any insoluble impurities.
CrystallizationThe filtrate is allowed to cool slowly to induce crystallization of the purified dye.
IsolationThe crystals are collected by filtration.
WashingThe crystals are washed with a small amount of cold solvent to remove any remaining mother liquor.
Post-Recrystallization
DryingThe purified crystals are dried under vacuum to remove all traces of the high-boiling point solvent.

Note: This is a generalized protocol and would require significant experimental optimization for Vat Black 38.

Application: The Vatting Process

Vat Black 38, being a vat dye, is applied to cellulosic fibers through a process called "vatting." This involves the reduction of the insoluble dye to its water-soluble leuco form, which has an affinity for the fiber. The fiber is impregnated with this leuco form, and then the dye is re-oxidized back to its insoluble form, trapping it within the fiber matrix.

Vatting and Dyeing Workflow

Vatting_Process Vatting and Dyeing Process for Vat Black 38 vat_black_38 Vat Black 38 (Insoluble) vatting Vatting (Reduction) vat_black_38->vatting reducing_agent Reducing Agent (e.g., Sodium Hydrosulfite) reducing_agent->vatting alkali Alkali (e.g., Caustic Soda) alkali->vatting leuco_form Leuco Form (Soluble) vatting->leuco_form dyeing Dyeing (Impregnation) leuco_form->dyeing cotton_fiber Cotton Fiber cotton_fiber->dyeing dyed_fiber Fiber with Leuco Dye dyeing->dyed_fiber oxidation Oxidation dyed_fiber->oxidation oxidizing_agent Oxidizing Agent (e.g., Air, H2O2) oxidizing_agent->oxidation final_dyeing Fiber with Insoluble Vat Black 38 oxidation->final_dyeing soaping Soaping final_dyeing->soaping finished_fabric Finished Fabric soaping->finished_fabric

Caption: A schematic of the vatting and dyeing process for applying Vat Black 38 to cotton.

Typical Vatting Recipe for Cotton

The following is a general recipe for the application of vat dyes to cotton. Specific concentrations and temperatures may need to be adjusted for Vat Black 38 to achieve the desired shade and fastness.

ComponentConcentrationPurpose
Vat Black 38x % (on weight of fabric)Colorant
Caustic Soda (NaOH)5-15 g/LProvides the necessary alkaline medium for reduction.
Sodium Hydrosulfite (Na₂S₂O₄)2.5-8.5 g/LReducing agent to convert the dye to its leuco form.
Wetting Agent1-2 g/LEnsures even wetting of the fabric.
Sequestering Agent1-2 g/LPrevents interference from hard water ions.
Leveling Agent1-2 g/LPromotes even dye uptake.
Glauber's Salt (Na₂SO₄)5-20 g/L (optional)Electrolyte to aid in dye exhaustion.
Process Parameters
Liquor Ratio1:10 - 1:20Ratio of the weight of the dye bath to the weight of the fabric.
Vatting Temperature50-60 °CTemperature for the reduction of the dye.
Dyeing Temperature60-80 °CTemperature for the impregnation of the fiber.
Dyeing Time45-60 minutesDuration of the dyeing process.

Detailed Methodology:

  • Vatting: The dye is pasted with a wetting agent and a small amount of water. The required amounts of caustic soda and sodium hydrosulfite are then added to the dye bath, and the mixture is heated to the vatting temperature (e.g., 60 °C) for about 15-20 minutes to ensure complete reduction to the leuco form.

  • Dyeing: The well-scoured cotton material is introduced into the dye bath containing the solubilized leuco dye. The temperature is raised to the dyeing temperature (e.g., 80 °C), and dyeing is carried out for 45-60 minutes. An electrolyte may be added to promote exhaustion.

  • Oxidation: After dyeing, the material is removed from the bath, squeezed, and exposed to air or treated with a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate) to convert the leuco dye back to its insoluble pigment form within the fibers.

  • Soaping: The dyed material is then subjected to a hot soaping treatment (e.g., at 95-100 °C with detergent and soda ash) to remove any loosely adhering dye particles from the surface, which improves rubbing fastness and helps to develop the true shade.

  • Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then dried.

Conclusion

The synthesis of Vat Black 38 is a multi-step process centered around the chemical modification of violanthrone. While patent literature provides a viable synthetic route, detailed information on yield optimization and purification to high purity levels is not extensively documented in the public domain. The application of Vat Black 38 to cellulosic fibers follows the well-established vat dyeing procedure, which, although complex, results in dyeings with excellent fastness properties. Further research and development in the areas of process optimization, sustainable synthesis, and advanced purification techniques would be beneficial for the broader application and understanding of this important vat dye.

References

spectroscopic analysis (UV-Vis, FTIR, NMR) of Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of Vat Black 38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Black 38 (CAS No. 12237-35-3) is a synthetic organic colorant of the anthraquinone class, valued for its exceptional fastness properties in dyeing cotton, paper, and leather.[1] Its large, complex polycyclic aromatic structure, likely based on violanthrone, presents unique challenges and opportunities for spectroscopic characterization.[1] This technical guide provides a comprehensive overview of the expected spectroscopic profile of Vat Black 38 using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific experimental data for Vat Black 38 in public literature, this document outlines the theoretical basis for analysis, provides detailed, generalized experimental protocols applicable to this class of dyes, and presents expected data based on its known chemical class.

Introduction to Vat Black 38

Vat dyes are a class of water-insoluble dyes that are applied to a substrate in a reduced, soluble "leuco" form before being oxidized back to their insoluble state, trapping them within the fiber.[1] This process imparts high resistance to washing and light.[1] Vat Black 38 is a high-performance commercial dye known for its deep black shade and durability.[2] Spectroscopic analysis is crucial for quality control, structural elucidation of impurities or degradation products, and understanding the dye's electronic and vibrational properties which dictate its color and stability.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for Vat Black 38 based on the characteristic functional groups of complex anthraquinone and violanthrone-based vat dyes.

UV-Visible Spectroscopy Data

The color of Vat Black 38 arises from its extensive conjugated π-electron system, which allows for the absorption of light across the entire visible spectrum.

Table 1: Expected UV-Vis Absorption Data for Vat Black 38

Spectroscopic ParameterExpected Value/RangeRemarks
λmax (in concentrated H2SO4) Broad absorption across 400-700 nmThe extensive conjugation in the large polycyclic aromatic system leads to multiple electronic transitions, resulting in broad absorption across the visible spectrum, which is perceived as black.
Molar Absorptivity (ε) HighExpected due to the large, highly conjugated chromophore.
FTIR Spectroscopy Data

FTIR spectroscopy is invaluable for identifying the key functional groups within the dye molecule.

Table 2: Expected FTIR Vibrational Bands for Vat Black 38 (Oxidized Form)

Wavenumber (cm-1)Functional GroupIntensityRemarks
~1680-1640 C=O (Quinone)StrongCharacteristic of the carbonyl groups in the anthraquinone-type structure.[1]
~1600-1450 Aromatic C=CMedium-Strong (multiple bands)Confirms the presence of the extensive aromatic ring system.[1]
~3100-3000 Aromatic C-H StretchMedium-WeakTypical for aromatic compounds.
Below 1500 Fingerprint RegionComplexContains various C-H bending and skeletal vibrations unique to the molecule.

Upon reduction to the leuco form, the prominent C=O stretching band would disappear, and a broad O-H stretching band would be expected to appear around 3600-3200 cm⁻¹.[1]

NMR Spectroscopy Data

NMR analysis of insoluble vat dyes is challenging. It requires finding a suitable solvent that can dissolve the dye without degrading it, such as deuterated sulfuric acid or specialized ionic liquids. The data presented here is hypothetical.

Table 3: Expected NMR Chemical Shifts for Vat Black 38

NucleusExpected Chemical Shift (δ) ppmRemarks
1H NMR 7.0 - 9.0Protons in the highly deshielded aromatic regions of the large polycyclic system. Signal multiplicity would be complex.
13C NMR 110 - 150Aromatic carbons.
13C NMR > 180Carbonyl carbons of the quinone groups.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Vat Black 38.

UV-Vis Spectroscopy
  • Objective: To determine the absorption spectrum and λmax of the dye.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Due to the insolubility of Vat Black 38 in common solvents, a solution must be prepared using a strong acid. Carefully dissolve a small, accurately weighed amount of Vat Black 38 powder (e.g., 1-5 mg) in 10 mL of concentrated sulfuric acid (98%) to create a stock solution.

    • Further dilute the stock solution with concentrated sulfuric acid to achieve an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).

  • Methodology:

    • Calibrate the spectrophotometer using concentrated sulfuric acid as the blank reference.

    • Acquire the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy
  • Objective: To identify the functional groups in the solid dye.

  • Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the Vat Black 38 sample is a fine, dry powder.

    • No further preparation is needed for ATR-FTIR.

  • Methodology:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the Vat Black 38 powder onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Process the resulting spectrum (e.g., baseline correction, ATR correction if needed).

NMR Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (Critical Step):

    • Solubility is the primary obstacle. A suitable deuterated solvent must be identified. Deuterated sulfuric acid (D2SO4) is a potential, albeit aggressive, solvent.

    • Carefully dissolve approximately 5-10 mg of Vat Black 38 in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Gentle heating or sonication may aid dissolution, but care must be taken to avoid degradation.

  • Methodology:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a standard 1H NMR spectrum.

    • Acquire a 13C NMR spectrum. Due to the low natural abundance of 13C and potentially long relaxation times for the large molecule, this may require an extended acquisition time.

    • If possible, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Vat Black 38.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Vat Black 38 Sample Vat Black 38 Sample (Solid Powder) UVVis_Prep Dissolution in Conc. H2SO4 Sample->UVVis_Prep Preparation FTIR_Prep Direct Solid Analysis (ATR) Sample->FTIR_Prep Preparation NMR_Prep Solubility Testing & Dissolution (e.g., D2SO4) Sample->NMR_Prep Preparation UVVis_Analysis UV-Vis Spectroscopy UVVis_Prep->UVVis_Analysis FTIR_Analysis FTIR Spectroscopy FTIR_Prep->FTIR_Analysis NMR_Analysis NMR Spectroscopy NMR_Prep->NMR_Analysis UVVis_Data Absorption Spectrum (λmax) UVVis_Analysis->UVVis_Data Data Output FTIR_Data Vibrational Bands (Functional Groups) FTIR_Analysis->FTIR_Data Data Output NMR_Data Chemical Shifts (Molecular Structure) NMR_Analysis->NMR_Data Data Output Interpretation Integrated Data Interpretation & Structural Confirmation UVVis_Data->Interpretation FTIR_Data->Interpretation NMR_Data->Interpretation

Caption: Spectroscopic analysis workflow for Vat Black 38.

Data_Interpretation_Logic Logical Relationship of Spectroscopic Data UVVis UV-Vis Data (Electronic Transitions) Structure Molecular Structure of Vat Black 38 UVVis->Structure Confirms Chromophore & Conjugation FTIR FTIR Data (Vibrational Modes) FTIR->Structure Identifies Functional Groups (e.g., C=O) NMR NMR Data (Nuclear Environment) NMR->Structure Defines C-H Framework

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

While direct, published spectroscopic data for Vat Black 38 is scarce, a robust analytical approach can be formulated based on its classification as a complex anthraquinone-type vat dye. UV-Vis spectroscopy will confirm its broad absorption across the visible spectrum, characteristic of a black dye. FTIR is essential for identifying its key carbonyl and aromatic functional groups. The primary challenge lies with NMR spectroscopy due to the dye's insolubility, requiring specialized and potentially harsh solvents. The integrated interpretation of data from these three methods provides a powerful toolkit for the comprehensive characterization of Vat Black 38, ensuring quality control and enabling further research into its properties and applications.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vat Black 38 (CAS No. 12237-35-3) is a synthetic organic colorant of the anthraquinone class, specifically a violanthrone-based structure, widely utilized in the textile industry for its exceptional fastness properties.[1] This guide provides a comprehensive overview of the known photophysical and photochemical characteristics of Vat Black 38. A significant finding of this review is the notable absence of publicly available data regarding its biological activity, signaling pathways, or any applications in drug development. The information presented herein is therefore primarily relevant to the fields of material science and dye chemistry.

Introduction

Vat dyes are a class of water-insoluble dyes that are applied to a substrate in a reduced, soluble form (leuco form) and then oxidized back to their insoluble form, mechanically trapping the dye within the fiber.[1] This process imparts excellent resistance to washing, light, and chemical bleaching.[2] Vat Black 38 is a prominent member of this class, valued for its deep black shade and high durability on cellulosic fibers like cotton.[1]

The core structure of Vat Black 38 is based on a large, polycyclic aromatic quinone system.[1] This extensive conjugation of double bonds is responsible for its black color, as it allows for the absorption of light across the entire visible spectrum.[1]

Physicochemical Properties

Vat Black 38 is a black powder that is insoluble in water and ethanol, but soluble in certain organic solvents like o-chlorophenol and xylene. Its defining characteristic is its high stability, which is reflected in its fastness ratings.

PropertyValue/Rating
Appearance Black Powder
CAS Number 12237-35-3
Light Fastness (Xenon) 7 (Excellent)
Washing Fastness (95°C) Fading: 3-4 (Good to Excellent), Staining: 4-5 (Excellent)
Perspiration Fastness Fading: 3 (Good), Staining: 4-5 (Excellent)
Rubbing Fastness Dry: 3-4 (Good to Excellent), Wet: 2-3 (Fair to Good)
Hot Pressing 4 (Very Good)

Data sourced from technical specifications for Vat Black 38.[1]

Photophysical and Photochemical Properties

3.1. Photostability

Vat Black 38 exhibits very high photostability, with a lightfastness rating of 7 on the Blue Wool Scale.[1] This indicates a high resistance to fading upon exposure to light. The mechanism for this high lightfastness is twofold:

  • Inherent Chemical Stability: The anthraquinone structure is inherently stable due to its extensive aromaticity and the electron-withdrawing nature of the quinone groups. This makes the molecule less susceptible to photochemical degradation.[1]

  • Physical Entrapment: Following the vat dyeing process, the insoluble dye molecules are physically trapped as large aggregates within the polymer matrix of the fiber.[1] This physical protection minimizes the interaction of the dye with light and oxygen, further enhancing its stability.[1]

3.2. Photodegradation

While generally resistant to direct photolysis, Vat Black 38 can be degraded under specific conditions, such as through advanced oxidation processes.[1] Heterogeneous photocatalysis, for instance, can be employed to break down the dye in aqueous systems.[1] This process typically involves a semiconductor catalyst that, upon illumination, generates highly reactive species that can mineralize the dye.

Biological Activity and Relevance to Drug Development

A thorough review of the scientific literature reveals no studies on the biological activity, toxicity, or potential therapeutic applications of Vat Black 38 (CAS No. 12237-35-3). It is crucial to distinguish Vat Black 38 from Direct Black 38 (CAS No. 1937-37-7), a benzidine-based azo dye. Direct Black 38 is a known carcinogen that is metabolized to benzidine in vivo and is associated with an increased risk of bladder cancer.[3][4] There is no evidence to suggest that Vat Black 38, an anthraquinone dye, shares these toxicological properties.

Due to the complete lack of data on its interaction with biological systems, there are no known signaling pathways associated with Vat Black 38. Consequently, its application in drug development is not a current area of research.

Experimental Protocols

Specific experimental protocols for the photophysical characterization of Vat Black 38 are not published. However, the following outlines a general workflow for the analysis of insoluble pigments, which can be adapted for Vat Black 38.

5.1. Protocol for Spectroscopic Analysis of Insoluble Dyes

  • Sample Preparation:

    • For solid-state measurements (e.g., diffuse reflectance), the dye powder can be analyzed directly or mixed with a non-absorbing matrix like BaSO₄.

    • For solution-state measurements, a suitable organic solvent in which the dye is soluble (e.g., o-chlorophenol, trichloromethane) must be used.[5] Due to the low solubility of many pigments, ultrasonic treatment may be necessary to achieve a sufficient concentration for analysis.[5]

  • Absorption Spectroscopy:

    • Solid-State: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance spectrum of the powder. The Kubelka-Munk function can be applied to the reflectance data to obtain a spectrum that is analogous to an absorbance spectrum.

    • Solution-State: The absorption spectrum of the dissolved dye is recorded using a standard UV-Vis spectrophotometer. The concentration should be adjusted to keep the absorbance within the linear range of the instrument (typically < 1).

  • Emission Spectroscopy (Fluorescence):

    • The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

    • For insoluble powders, front-face illumination is typically required to minimize scattering effects.

    • The choice of excitation wavelength is determined from the absorption spectrum.

  • Fluorescence Quantum Yield Measurement (Relative Method):

    • The quantum yield of a fluorescent compound is a measure of the efficiency of photon emission. For insoluble dyes, this is challenging. If a suitable fluorescent standard that is soluble in the same solvent as Vat Black 38 can be found, a relative quantum yield can be determined using the following equation:

      ΦX = ΦST * (GradX / GradST) * (nX² / nST²)

      Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • n is the refractive index of the solvent.

      • Subscripts X and ST denote the unknown sample and the standard, respectively.

    • A series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength should be prepared and measured.[6]

Visualizations

Experimental_Workflow_for_Insoluble_Dye_Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_solid Solid Powder abs_solid Diffuse Reflectance (UV-Vis-NIR with Integrating Sphere) prep_solid->abs_solid em_solid Fluorescence Spectroscopy (Front-face illumination) prep_solid->em_solid prep_solution Dissolution in Organic Solvent (with sonication) abs_solution Absorbance Spectroscopy (UV-Vis) prep_solution->abs_solution em_solution Fluorescence Spectroscopy prep_solution->em_solution kubelka_munk Kubelka-Munk Transformation abs_solid->kubelka_munk spectra Absorption & Emission Spectra abs_solution->spectra qy Quantum Yield Calculation abs_solution->qy em_solution->spectra em_solution->qy kubelka_munk->spectra

Caption: Experimental workflow for photophysical characterization of insoluble dyes.

Conclusion

Vat Black 38 is a commercially important dye with excellent stability due to its chemical structure and its application method. Its photophysical properties are characterized by high photostability, making it ideal for applications requiring long-lasting color. However, there is a significant gap in the scientific literature regarding its quantitative photophysical parameters and, more importantly, its biological properties. For the target audience of researchers and professionals in drug development, it is essential to note the current lack of data on toxicity, biological activity, and signaling pathways for Vat Black 38. Future research could explore these areas to assess any potential bio-applications or health implications of this widely used industrial chemical.

References

Characterization of Vat Black 38 Leuco Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Black 38 is a complex vat dye of the violanthrone class, prized for its exceptional fastness properties in textile applications. The dyeing process hinges on the transient reduction of the insoluble parent dye to its water-soluble leuco form. A thorough characterization of this leuco form is paramount for optimizing dyeing processes, ensuring color consistency, and for any potential application in other fields, including drug development where such complex polycyclic aromatic compounds might be investigated. This technical guide provides a comprehensive overview of the characterization of the leuco form of Vat Black 38, addressing its chemical nature, preparation, and analytical methodologies. Due to the limited availability of specific data for Vat Black 38's leuco form, this guide leverages data from its core structure, violanthrone, and general principles of leuco vat dyes to provide a robust framework for its characterization.

Introduction to Vat Black 38 and its Leuco Form

Vat Black 38, a member of the anthraquinone-based vat dye family, is structurally a derivative of violanthrone. Its deep black color and high fastness are attributed to its large, conjugated polycyclic aromatic structure. Like all vat dyes, its application requires a reduction step in an alkaline medium, typically using sodium hydrosulfite (sodium dithionite), to convert the insoluble keto form into a soluble leuco form. This soluble sodium salt then has an affinity for cellulosic fibers. Subsequent oxidation, usually by air, regenerates the insoluble parent dye, trapping it within the fiber matrix.

The leuco form is a hydroquinone-type structure, resulting from the reduction of the quinone carbonyl groups of the violanthrone core. This transformation dramatically alters the molecule's electronic structure and, consequently, its physicochemical properties.

Physicochemical Properties

Quantitative data for the leuco form of Vat Black 38 is not extensively available in public literature. However, based on the known properties of its parent compound, violanthrone, and the general characteristics of leuco vat dyes, the following properties can be inferred.

PropertyOxidized Form (Violanthrone)Leuco Form (Leuco-Violanthrone)Analytical Method
Molecular Formula C₃₄H₁₆O₂C₃₄H₁₈O₂Mass Spectrometry
Molecular Weight 456.49 g/mol 458.50 g/mol Mass Spectrometry
Appearance Dark blue to black powderYellow-green to brown solutionVisual Inspection, UV-Vis Spectroscopy
Solubility Insoluble in water; slightly soluble in high-boiling organic solvents like pyridine and toluene.[1][2]Soluble in alkaline aqueous solutions (e.g., NaOH) in the presence of a reducing agent.[3]Solubility Assays
UV-Vis λmax ~580-600 nmExpected hypsochromic shift (to shorter wavelength)UV-Vis Spectroscopy
Key FT-IR Bands ~1650 cm⁻¹ (C=O stretching)Absence of C=O band; appearance of broad O-H stretching band (~3200-3400 cm⁻¹)FT-IR Spectroscopy

Experimental Protocols

Preparation of Vat Black 38 Leuco Form

This protocol describes a general method for the reduction of violanthrone-based dyes to their leuco form for analytical purposes.

Materials:

  • Vat Black 38 powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Distilled, deoxygenated water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a 2% (w/v) sodium hydroxide solution in deoxygenated water.

  • Create a dispersion of Vat Black 38 in the alkaline solution in a reaction vessel.

  • Purge the vessel with an inert gas for 15-20 minutes to remove oxygen.

  • While maintaining the inert atmosphere, gradually add sodium hydrosulfite to the dispersion. The amount of reducing agent will need to be optimized, but a starting point is a 1:1 to 2:1 molar ratio of reducing agent to dye.

  • Gently heat the mixture to 50-60°C with stirring. The color of the solution should change from a dark slurry to a yellowish-green or brown solution, indicating the formation of the leuco form.

  • Maintain the solution under an inert atmosphere for all subsequent analyses to prevent re-oxidation.

Analytical Characterization Methods

3.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for monitoring the conversion of the oxidized dye to its leuco form. The extended conjugation of the violanthrone structure results in strong absorption in the visible region. Upon reduction to the leuco form, the conjugation is altered, leading to a significant change in the absorption spectrum, typically a shift to shorter wavelengths (hypsochromic shift).

Protocol:

  • Prepare the leuco form of Vat Black 38 as described in section 3.1.

  • Under an inert atmosphere, dilute a small aliquot of the leuco dye solution with deoxygenated 2% NaOH solution to an appropriate concentration for spectroscopic analysis.

  • Acquire the UV-Vis spectrum, typically from 300 to 800 nm, using a spectrophotometer.

  • For comparison, a spectrum of the parent dye dispersed in a suitable solvent (e.g., pyridine) can be recorded.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in confirming the chemical transformation from the quinone to the hydroquinone structure. The key spectral changes are the disappearance of the carbonyl (C=O) stretching vibration and the appearance of the hydroxyl (O-H) stretching vibration.

Protocol:

  • Isolate the leuco form of Vat Black 38 by precipitation from the alkaline solution under inert conditions, followed by rapid drying. This can be challenging due to the instability of the leuco form in the presence of air.

  • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used to analyze a concentrated solution of the leuco dye.

  • Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Compare the spectrum with that of the parent Vat Black 38 to identify the characteristic changes in the functional group region.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the leuco form. The reduction of the carbonyl groups to hydroxyl groups will cause significant shifts in the signals of the aromatic protons and carbons in their vicinity. Due to the paramagnetic nature of any residual oxidized dye and potential for aggregation, obtaining high-resolution NMR spectra can be challenging.

Protocol:

  • Prepare a highly concentrated and pure sample of the leuco form in a suitable deuterated solvent under strictly anaerobic conditions. Deuterated alkaline solutions (e.g., NaOD in D₂O) can be used.

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the spectra with those of the parent compound (if soluble in a suitable deuterated solvent) to assign the signals and confirm the structural changes.

Visualizations

Signaling Pathway: Reduction of Violanthrone Core

G Reduction of Violanthrone to Leuco-Violanthrone cluster_0 Oxidized Form (Insoluble) cluster_1 Leuco Form (Soluble) oxidized leuco [Leuco-Violanthrone Structure (Hydroquinone form)] oxidized->leuco + 2e⁻, + 2H⁺ (e.g., Na₂S₂O₄, NaOH) leuco->oxidized - 2e⁻, - 2H⁺ (e.g., O₂)

Caption: Chemical transformation of the violanthrone core of Vat Black 38 to its leuco form.

Experimental Workflow

G Characterization Workflow for Vat Black 38 Leuco Form cluster_analysis Analytical Characterization start Vat Black 38 (Oxidized Form) reduction Alkaline Reduction (NaOH, Na₂S₂O₄) start->reduction leuco Vat Black 38 (Leuco Form) reduction->leuco uv_vis UV-Vis Spectroscopy leuco->uv_vis ftir FT-IR Spectroscopy leuco->ftir nmr NMR Spectroscopy leuco->nmr

References

Unveiling the Solubility Profile of Vat Black 38: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 38 (CAS No. 12237-35-3) is a complex anthraquinone-based vat dye prized for its exceptional fastness properties in the textile industry. Beyond its traditional applications, the unique chemical structure of Vat Black 38 and its derivatives presents intriguing possibilities in advanced materials science and pharmaceutical research. A fundamental understanding of its solubility behavior in various solvents is paramount for its application in novel formulations, purification processes, and as a functional component in sophisticated systems.

This technical guide provides a comprehensive overview of the solubility parameters of Vat Black 38. Due to the limited availability of specific quantitative data in public literature, this document focuses on the detailed experimental methodologies for determining these crucial parameters. The presented data tables are illustrative, designed to guide researchers in structuring their experimental findings.

Core Concepts: Understanding Solubility Parameters

The solubility of a material is a complex interplay of intermolecular forces between the solute and the solvent. Two key theoretical frameworks are widely used to predict and quantify these interactions: the Hildebrand and Hansen solubility parameters.

  • Hildebrand Solubility Parameter (δ): This single-parameter approach provides a numerical estimate of the cohesive energy density of a substance. The principle of "like dissolves like" suggests that substances with similar Hildebrand solubility parameters are likely to be miscible. It is particularly useful for nonpolar and slightly polar systems.

  • Hansen Solubility Parameters (HSP): This more sophisticated, three-component approach dissects the total cohesive energy into contributions from:

    • δD (Dispersion forces): Arising from atomic and molecular vibrations.

    • δP (Polar forces): Stemming from permanent dipoles.

    • δH (Hydrogen bonding): Accounting for the energy of hydrogen bonds.

A material's HSP is represented as a point in a three-dimensional "Hansen space." The closer two materials are in this space, the higher their affinity for each other.

Solubility of Vat Black 38: A Dual Nature

Vat Black 38 exists in two distinct forms with dramatically different solubility profiles:

  • Oxidized (Pigment) Form: In its commercially supplied state, Vat Black 38 is a pigment that is practically insoluble in water and most common organic solvents.[1] This insolubility is a key attribute for its performance as a lightfast and wash-fast dye.

  • Reduced ("Leuco") Form: During the vat dyeing process, the insoluble pigment is chemically reduced in an alkaline medium to its water-soluble leuco salt.[1] This soluble form has an affinity for textile fibers, allowing for dyeing. Subsequent oxidation reverts the dye to its insoluble pigment form, trapping it within the fibers.

While a manufacturer's literature suggests "excellent solubility in a wide range of solvents," specific quantitative data to support this claim is not publicly available.[2] Therefore, experimental determination of the solubility parameters is essential for any research or development activities.

Data Presentation: Structuring Experimental Findings

To facilitate clear comparison and analysis, all quantitative solubility data should be organized into structured tables. The following tables are provided as templates for presenting experimentally determined data.

Table 1: Illustrative Quantitative Solubility of Vat Black 38 (Oxidized Form) at 25°C

SolventHildebrand Parameter (MPa½)Hansen Parameters (MPa½)Observed Solubility (g/L)
δD δP
N-Methyl-2-pyrrolidone (NMP)22.918.012.3
Dimethyl Sulfoxide (DMSO)24.518.416.4
Pyridine21.919.08.8
Dichloromethane20.218.26.3
Acetone20.315.510.4
Toluene18.218.01.4
Heptane15.115.10.0
Water47.815.516.0

Note: The "Observed Solubility" values in this table are hypothetical and for illustrative purposes only. Researchers should replace these with their experimentally determined data.

Table 2: Illustrative Hansen Solubility Parameters for Vat Black 38

ParameterValue (MPa½)
δD (Dispersion) Hypothetical Value
δP (Polar) Hypothetical Value
δH (Hydrogen Bonding) Hypothetical Value
Interaction Radius (R₀) Hypothetical Value

Note: These values should be determined experimentally using the protocols outlined below.

Experimental Protocols

The following sections detail the methodologies for determining the solubility parameters of Vat Black 38.

Protocol 1: Determination of Hansen Solubility Parameters for Insoluble Pigments

This method is adapted for materials like the oxidized form of Vat Black 38, which do not dissolve but may disperse to varying degrees in different solvents.

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) of Vat Black 38 by observing its dispersibility in a range of solvents with known HSPs.

Materials:

  • Vat Black 38 powder

  • A set of 20-30 solvents with known and varied Hansen Solubility Parameters (a standard list can be found in HSP literature)

  • Glass vials with screw caps

  • Vortex mixer or ultrasonic bath

  • Centrifuge (optional)

  • Light microscope or spectrophotometer (optional, for more quantitative assessment)

Procedure:

  • Sample Preparation: Accurately weigh a small, consistent amount of Vat Black 38 (e.g., 10 mg) into each of the labeled glass vials.

  • Solvent Addition: Add a fixed volume of each respective solvent (e.g., 5 mL) to the vials.

  • Dispersion: Securely cap the vials and agitate them vigorously using a vortex mixer or in an ultrasonic bath for a standardized period (e.g., 10 minutes) to ensure thorough mixing.

  • Observation and Scoring: Allow the vials to stand undisturbed for a set time (e.g., 24 hours). Observe the degree of settling and assign a score to each solvent based on the quality of the dispersion. A common scoring system is:

    • 1: Highly dispersed, no visible settling.

    • 2: Good dispersion, minimal settling.

    • 3: Moderate dispersion, noticeable settling.

    • 4: Poor dispersion, significant settling.

    • 5: Very poor dispersion, rapid and near-complete settling.

    • 6: No dispersion, pigment remains completely separate.

  • Data Analysis:

    • Create a table listing each solvent, its known δD, δP, and δH values, and the assigned dispersion score.

    • Input this data into a specialized software package (e.g., HSPiP - Hansen Solubility Parameters in Practice).

    • The software will calculate the center of the "solubility sphere" that best encompasses the "good" solvents (typically scores 1 and 2). The coordinates of this center point represent the Hansen Solubility Parameters (δD, δP, δH) of Vat Black 38. The software also calculates the interaction radius (R₀) of this sphere.

Protocol 2: Quantitative Solubility Determination of the Leuco Form of Vat Black 38

This protocol utilizes derivative spectrophotometry to accurately measure the concentration of the soluble leuco form, even in the presence of some undissolved pigment particles.

Objective: To quantitatively determine the solubility of the leuco form of Vat Black 38 in an aqueous alkaline solution.

Materials:

  • Vat Black 38 powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • UV-Vis spectrophotometer capable of derivative analysis

  • Centrifuge

  • Volumetric flasks and pipettes

  • Inert atmosphere glove box or nitrogen purging system (recommended)

Procedure:

  • Preparation of Standard Solutions:

    • Inside an inert atmosphere to prevent premature oxidation, prepare a stock solution of the fully reduced leuco form of Vat Black 38 by dissolving a known mass of the dye in a solution of NaOH and a slight excess of sodium hydrosulfite.

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Calibration Curve:

    • Measure the absorbance spectra (e.g., 400-800 nm) of each calibration standard.

    • Calculate the first or second derivative of each spectrum.

    • Plot the peak height of a characteristic peak in the derivative spectrum against the known concentration of each standard to create a calibration curve. The use of derivative spectra helps to minimize the effect of baseline shifts caused by light scattering from any residual solid particles.

  • Solubility Measurement:

    • Prepare saturated solutions by adding an excess of Vat Black 38 to solutions containing varying concentrations of NaOH and sodium hydrosulfite.

    • Seal the containers and agitate them at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Measure the derivative absorbance spectrum of the supernatant.

  • Concentration Determination:

    • Using the calibration curve, determine the concentration of the soluble leuco form of Vat Black 38 in the supernatant. This concentration represents the solubility under the specific experimental conditions.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

experimental_workflow_HSP cluster_prep Sample Preparation cluster_dispersion Dispersion & Observation cluster_analysis Data Analysis prep1 Weigh Vat Black 38 prep2 Add Solvent to Vials prep1->prep2 Consistent Amount disp1 Agitate (Vortex/Ultrasonic Bath) prep2->disp1 Standardized Volume obs1 Allow to Settle (24h) disp1->obs1 obs2 Assign Dispersion Score (1-6) obs1->obs2 an1 Input Data into HSP Software obs2->an1 Solvent HSPs & Scores an2 Calculate HSP (δD, δP, δH) and R₀ an1->an2

Caption: Workflow for determining Hansen Solubility Parameters of Vat Black 38 pigment.

experimental_workflow_leuco_solubility cluster_cal Calibration cluster_sat Saturated Solution Preparation cluster_measure Measurement & Analysis cal1 Prepare Leuco Form Stock Solution cal2 Create Dilution Series cal1->cal2 cal3 Measure Derivative Spectra cal2->cal3 cal4 Generate Calibration Curve cal3->cal4 meas2 Determine Concentration from Calibration Curve cal4->meas2 sat1 Add Excess Vat Black 38 to Alkaline Reducing Solution sat2 Equilibrate (24h) sat1->sat2 sat3 Centrifuge sat2->sat3 meas1 Analyze Supernatant's Derivative Spectrum sat3->meas1 Supernatant meas1->meas2

Caption: Workflow for quantitative solubility determination of leuco Vat Black 38.

Conclusion

While specific, publicly available quantitative solubility data for Vat Black 38 is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. By systematically applying the described methodologies for both the oxidized pigment and the reduced leuco forms, scientists can generate the data required to unlock the full potential of Vat Black 38 in a wide array of advanced applications. The provided templates for data presentation and workflow visualizations offer a standardized framework for reporting and interpreting these essential findings.

References

An In-depth Technical Guide to the Thermal Degradation Analysis of Vat Dyes, with a Focus on Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vat dyes, a class of water-insoluble dyes, are renowned for their excellent thermal stability and fastness properties, which are attributed to their large, conjugated molecular structures. Vat Black 38, a complex polycyclic aromatic compound, is no exception. Understanding its thermal degradation behavior is crucial for predicting its performance in high-temperature applications, assessing its environmental fate, and ensuring the quality and safety of dyed materials. This technical guide outlines the key experimental methodologies and expected outcomes for a thorough thermal degradation analysis of Vat Black 38.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For a stable dye like Vat Black 38, TGA can identify the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual char.

The following table summarizes hypothetical TGA data for a generic high-performance vat dye, representative of what might be expected for Vat Black 38.

ParameterValueDescription
Onset of Decomposition (Tonset) ~ 450 °CThe temperature at which significant weight loss begins.
Temperature of Maximum Degradation (Tmax) ~ 550 °CThe temperature at which the rate of weight loss is highest.
Weight Loss at 600 °C ~ 40-50%Indicates partial decomposition, leaving a significant char residue.
Final Residue at 800 °C ~ 50-60%The amount of carbonaceous char remaining after the primary degradation stages.
  • Instrument Preparation:

    • Ensure the Thermogravimetric Analyzer (e.g., NETZSCH STA 449 F3 Jupiter®, Mettler Toledo TGA/DSC 3+) is calibrated for temperature and mass.

    • Select an appropriate crucible, typically alumina or platinum, which is inert to the sample and any degradation products.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the Vat Black 38 dye powder into the tared crucible.

    • Record the exact sample weight.

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the temperature program:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min.

    • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of weight loss.

    • Determine the onset temperature of decomposition and the percentage of char residue at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of Vat Black 38 place Place in Alumina Crucible weigh->place load Load Sample into TGA Furnace place->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat from 30°C to 900°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Generate TGA and DTG Curves record->plot analyze Determine T-onset, T-max, and Char Residue plot->analyze Degradation_Pathway cluster_fragments Primary Degradation Products cluster_secondary Secondary Products VatBlack38 Vat Black 38 (Complex Polycyclic Aromatic Structure) PAH Smaller Polycyclic Aromatic Hydrocarbons (PAHs) VatBlack38->PAH High Temperature Pyrolysis SubstitutedAromatics Substituted Aromatics (e.g., Phenols, Anilines) VatBlack38->SubstitutedAromatics High Temperature Pyrolysis Gases Simple Gases (CO, CO2, HCN) VatBlack38->Gases High Temperature Pyrolysis Char Carbonaceous Char (Insoluble Residue) PAH->Char Condensation/ Polymerization SubstitutedAromatics->Char Condensation/ Polymerization

Determining the Molecular Weight of Vat Black 38: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of Vat Black 38. As a commercial vat dye, Vat Black 38 is recognized as a complex mixture rather than a single, pure compound. This complexity necessitates empirical approaches for its molecular weight characterization. This document outlines the most relevant analytical techniques, their underlying principles, and detailed experimental protocols.

Introduction to Vat Black 38

Vat Black 38 (CAS No. 12237-35-3) is a synthetic organic colorant belonging to the anthraquinone class of vat dyes.[1] Unlike dyes with a discrete chemical structure and a defined molecular weight, such as Direct Black 38 (CAS No. 1937-37-7, Molecular Weight: 781.73 g/mol ), Vat Black 38 is a commercial product with a variable composition.[2][3] Its structure is based on a complex violanthrone or anthraquinonoid system, characterized by a large, polycyclic aromatic chromophore with extensive conjugation.[1][4] This inherent complexity means that a single molecular weight cannot be calculated theoretically. Instead, experimental methods must be employed to determine the molecular weight distribution and average molecular weight of a given sample.

Recommended Methodologies for Molecular Weight Determination

For complex, high molecular weight, and potentially polymeric substances like Vat Black 38, two primary analytical techniques are recommended for molecular weight determination: Mass Spectrometry and Size Exclusion Chromatography (also known as Gel Permeation Chromatography).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For large, complex molecules like vat dyes, specialized ionization techniques are required to bring the analyte into the gas phase without significant fragmentation.

Key Advantages:

  • Provides direct information about the mass of the molecular ions.

  • Can identify individual components in a mixture.

  • High sensitivity and specificity.

Relevant Ionization Techniques:

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Ideal for high molecular weight and non-volatile compounds. The sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte.

  • Electrospray Ionization (ESI): Suitable for polar and large molecules. A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged analyte ions are released.[5]

This protocol provides a general procedure for the analysis of Vat Black 38 using a MALDI-Time-of-Flight (TOF) mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of the Vat Black 38 sample in a suitable organic solvent (e.g., N,N-Dimethylformamide or a mixture of chloroform and methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a matrix solution. Common matrices for high molecular weight compounds include sinapinic acid or α-cyano-4-hydroxycinnamic acid, dissolved in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.

  • Sample Spotting:

    • Spot 1-2 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range. For a complex dye, a wide range (e.g., 500-5000 m/z) should be scanned initially.

    • The instrument should be operated in positive or negative ion mode, depending on which provides a better signal for the analyte.

    • Calibrate the instrument using a standard of known molecular weight that is close to the expected mass range of the sample.

  • Data Analysis:

    • Process the raw data to obtain a mass spectrum showing the intensity of ions as a function of their m/z.

    • Identify the peaks corresponding to the molecular ions of the components of Vat Black 38. The resulting spectrum will likely show a distribution of masses, reflecting the heterogeneity of the sample.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[6][7] This technique is particularly well-suited for determining the molecular weight distribution of polymers and complex mixtures.[8]

Key Advantages:

  • Provides the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Can separate components of a mixture based on size.

  • Non-destructive to the sample.

This protocol outlines a general procedure for determining the molecular weight distribution of Vat Black 38 using an HPLC system equipped with an SEC column.

  • System Preparation:

    • Select an appropriate SEC column with a pore size suitable for the expected molecular weight range of the dye. A mixed-bed column can be used for samples with a broad distribution.[8]

    • Choose a mobile phase in which the Vat Black 38 sample is soluble and that is compatible with the column packing material. Common organic solvents for GPC include tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[6]

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Calibration:

    • Prepare a series of solutions of narrow-polydispersity polymer standards of known molecular weights (e.g., polystyrene or polymethyl methacrylate).

    • Inject each standard solution into the HPLC system and record the retention time.

    • Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding retention times.

  • Sample Analysis:

    • Prepare a dilute solution of the Vat Black 38 sample in the mobile phase (typically 1-2 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Inject the filtered sample solution into the HPLC system.

  • Data Analysis:

    • Record the chromatogram of the Vat Black 38 sample.

    • Using the calibration curve, the software can calculate the molecular weight distribution, Mn, Mw, and PDI of the sample.

Data Presentation

The quantitative data obtained from these analyses should be summarized for clarity and comparison.

ParameterMass Spectrometry (MALDI-TOF)Size Exclusion Chromatography (GPC)
Primary Measurement Mass-to-charge ratio (m/z) of individual componentsRetention time based on hydrodynamic volume
Derived Data Molecular weights of individual components in the mixtureWeight Average Molecular Weight (Mw)
Number Average Molecular Weight (Mn)
Polydispersity Index (PDI)
Typical Representation Mass spectrum (Intensity vs. m/z)Chromatogram (Detector response vs. Retention Time) and Molecular Weight Distribution Curve

Visualizations

The following diagrams illustrate the experimental workflows for the described methodologies.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Vat Black 38 Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Target Mix->Spot MALDI_TOF MALDI-TOF MS Analysis Spot->MALDI_TOF Spectrum Mass Spectrum (Intensity vs. m/z) MALDI_TOF->Spectrum MW_Det Molecular Weight Determination Spectrum->MW_Det

Figure 1. Experimental workflow for molecular weight determination of Vat Black 38 using MALDI-TOF Mass Spectrometry.

GPC_Workflow cluster_system System Preparation & Calibration cluster_sample Sample Analysis cluster_data Data Analysis Standards Inject Polymer Standards Calibration Generate Calibration Curve (log MW vs. Retention Time) Standards->Calibration MWD Calculate Molecular Weight Distribution Calibration->MWD Apply Calibration Sample Prepare & Filter Vat Black 38 Solution Inject Inject Sample into HPLC-SEC System Sample->Inject Chromatogram Obtain Chromatogram Inject->Chromatogram Chromatogram->MWD Results Report Mn, Mw, PDI MWD->Results

Figure 2. Experimental workflow for determining the molecular weight distribution of Vat Black 38 using Gel Permeation Chromatography (GPC).

Conclusion

The determination of the molecular weight of Vat Black 38 requires experimental approaches due to its nature as a complex commercial product rather than a single chemical entity. Mass spectrometry, particularly with soft ionization techniques like MALDI, can provide information on the mass of individual components within the mixture. Size Exclusion Chromatography is essential for understanding the overall molecular weight distribution and calculating average molecular weights such as Mn and Mw. The selection of the most appropriate technique will depend on the specific information required by the researcher. For a comprehensive characterization, a combination of both methodologies is recommended.

References

The Violanthrone Core of Vat Black 38: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 38 is a commercial vat dye known for its deep black shade and excellent fastness properties on cellulosic fibers. While the exact composition of the commercial dye is often a complex mixture, its chromophoric system is based on the violanthrone core. Violanthrone, a large, polycyclic aromatic quinone, and its derivatives are of significant interest beyond the textile industry, possessing unique physicochemical and electronic properties that make them relevant for materials science and potentially for biomedical applications. This technical guide provides an in-depth exploration of the violanthrone core, focusing on its chemical structure, synthesis, physicochemical properties, and the emerging understanding of its biological activities, which may be pertinent to drug development professionals.

Chemical Structure and Properties

Violanthrone, with the chemical name anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a planar molecule with C2v symmetry. Its extensive π-conjugated system is responsible for its intense color and its semiconducting properties. The core structure of violanthrone is presented below.

Figure 1. Chemical Structure of Violanthrone.

The solubility of the parent violanthrone is low in most organic solvents.[1][2] To enhance solubility and modulate its properties, derivatives are often synthesized by introducing functional groups onto the violanthrone skeleton.[1][2]

Physicochemical Properties of Violanthrone and Derivatives

The following table summarizes key physicochemical properties of violanthrone and some of its derivatives as reported in the literature.

PropertyViolanthroneDicyanomethylene-functionalised violanthrone derivative (3b)[2]
Molecular Formula C₃₄H₁₆O₂C₆₄H₆₅N₄O₂
Molar Mass 456.49 g/mol 921.51 g/mol
Appearance Dark blue solid-
Melting Point >300 °C241–242 °C
Solubility Poor in most organic solventsSoluble in common organic solvents
HOMO-LUMO Gap -~1.46-1.47 eV
Electrical Conductivity (σ) 3.4 × 10⁻⁴ Ω⁻¹ cm⁻¹[1]-

Synthesis of Violanthrone Derivatives

The synthesis of violanthrone derivatives often starts from the parent violanthrone or its hydroxylated analogues. A general approach to introduce functionality and improve solubility is through etherification or esterification of dihydroxyviolanthrone.[1][2] A black vat dye with a violanthrone core containing both amino and hydroxyl groups can be synthesized by reacting violanthrone with hydroxylamine sulfate in the presence of a vanadium pentoxide catalyst.[3]

Experimental Protocol: Synthesis of a Dicyanomethylene-Functionalised Violanthrone Derivative

The following is a representative protocol for the synthesis of a soluble violanthrone derivative, adapted from the literature.[2]

Materials:

  • Dihydroxyviolanthrone

  • Alkyl halide (e.g., 1-bromooctane)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Malononitrile

  • Pyridine

Procedure:

  • Alkylation of Dihydroxyviolanthrone: Dihydroxyviolanthrone is reacted with an excess of an appropriate alkyl halide in DMF with potassium carbonate as a base. The reaction mixture is heated to ensure complete etherification of the hydroxyl groups. The product, an alkoxy-substituted violanthrone, is then isolated and purified.

  • Knoevenagel Condensation: The alkoxy-substituted violanthrone is then reacted with malononitrile in the presence of a base such as pyridine. This reaction introduces the electron-withdrawing dicyanomethylene groups onto the violanthrone core. The final product is purified using column chromatography.

The following diagram illustrates the general synthetic workflow.

G cluster_synthesis Synthesis of a Soluble Violanthrone Derivative dihydroxyviolanthrone Dihydroxyviolanthrone alkoxy_violanthrone Alkoxy-substituted Violanthrone dihydroxyviolanthrone->alkoxy_violanthrone Alkylation (Alkyl halide, K₂CO₃, DMF) final_product Dicyanomethylene-functionalised Violanthrone Derivative alkoxy_violanthrone->final_product Knoevenagel Condensation (Malononitrile, Pyridine)

A generalized synthetic workflow for a violanthrone derivative.

Spectroscopic and Electrochemical Characterization

The extended aromatic system of violanthrone derivatives gives rise to distinct spectroscopic signatures.

UV-Visible Spectroscopy

Violanthrone derivatives typically exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.[2]

Compoundλmax (nm)[2]Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)[2]
Dicyanomethylene-functionalised violanthrone derivative (3a)741~45,000
Dicyanomethylene-functionalised violanthrone derivative (3b)745~48,000
Dicyanomethylene-functionalised violanthrone derivative (3c)746~47,000
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of violanthrone derivatives. The following data is for a specific dicyanomethylene-functionalised violanthrone derivative (Compound 3b).[2]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.60 (d, J = 8.2 Hz, 2H), 8.48 (d, J = 8.1 Hz, 2H), 8.35 (d, J = 8.0 Hz, 2H), 8.30 (d, J = 8.3 Hz, 2H), 8.24 (s, 2H), 7.78 (t, J = 7.3 Hz, 2H), 7.57 (t, J = 7.7 Hz, 2H), 4.34 (s, 4H), 1.98–1.86 (m, 4H), 1.49–1.18 (m, 36H), 0.87 (t, J = 6.9 Hz, 6H).[2]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 183.2, 156.4, 135.6, 134.5, 133.2, 131.1, 129.5, 128.6, 128.3, 127.8, 127.5, 127.2, 123.7, 123.2, 122.8, 117.3, 113.6, 69.8, 63.2, 32.9, 32.0, 29.9, 29.7, 29.5, 29.4, 26.2, 25.8, 22.8, 14.2.[2]

Electrochemical Properties

Cyclic voltammetry studies have been used to determine the electrochemical properties of violanthrone derivatives, providing insights into their potential use in organic electronics.

CompoundIonization Energy (IE, eV)[2]Electron Affinity (EA, eV)[2]
Dicyanomethylene-functionalised violanthrone derivative (3a)-5.38-4.11
Dicyanomethylene-functionalised violanthrone derivative (3b)-5.34-4.09
Dicyanomethylene-functionalised violanthrone derivative (3c)-5.40-4.15

Biological Activity and Relevance to Drug Development

While Vat Black 38 is primarily used as a textile dye, the biological activities of its core structure, violanthrone, and the broader class of polycyclic aromatic quinones (PAQs) are of interest to drug development professionals.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of PAQs. For instance, certain PAH o-quinones have demonstrated the ability to inhibit the catalytic fragment of protein kinase C (PKC) in vitro, with IC₅₀ values in the low micromolar range.[4] PKC is a family of kinases that plays a crucial role in various cellular signaling pathways, and its dysregulation is implicated in cancer. The inhibition of PKC by these quinones suggests a potential mechanism by which they could exert anticancer effects.[4]

Structurally related helianthrone derivatives have also been investigated as anti-cancer agents, with some showing the ability to inhibit cell proliferation signal transduction.[5]

The diagram below illustrates a conceptual model of how a polycyclic aromatic quinone might interfere with a protein kinase-mediated signaling pathway.

G cluster_pathway Conceptual Inhibition of a Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase Protein Kinase C (PKC) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse PAQ Polycyclic Aromatic Quinone (e.g., Violanthrone derivative) PAQ->Kinase inhibits

Conceptual model of kinase inhibition by a PAQ.

It is important to note that specific data on the biological activities of the exact components of Vat Black 38 are scarce in publicly available literature. The information presented here is based on studies of the broader class of related compounds. Further research is needed to elucidate the specific biological effects of Vat Black 38 and its individual components.

Conclusion

The violanthrone core of Vat Black 38 represents a fascinating and versatile chemical scaffold. While its primary application has been in the dye industry, the rich chemistry and interesting electronic and photophysical properties of violanthrone and its derivatives are attracting attention in other scientific fields. For researchers in materials science, the semiconducting nature of these molecules is of particular interest. For professionals in drug development, the emerging evidence of cytotoxicity and kinase inhibition by the broader class of polycyclic aromatic quinones suggests that the violanthrone core could be a starting point for the design of novel therapeutic agents. This guide has provided a summary of the available technical data on the violanthrone core, highlighting the need for further research to fully unlock its potential in various applications, including medicine.

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Dyeing of Cotton with Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale dyeing of cotton fabric with Vat Black 38. The procedure outlines the necessary steps from pre-treatment of the fabric to the final after-treatment, ensuring optimal color yield and fastness properties. All quantitative data is summarized in structured tables for easy reference and comparison.

Introduction

Vat dyes, a class of water-insoluble dyes, are renowned for their excellent fastness properties on cellulosic fibers such as cotton.[1] The dyeing process involves a reduction step, known as "vatting," to convert the insoluble dye into a soluble leuco-form, which can then penetrate the fiber.[1][2] Subsequent oxidation within the fiber reverts the dye to its insoluble form, trapping it and resulting in high wash and light fastness.[1][3] Vat Black 38 (CAS No. 12237-35-3) is a synthetic organic colorant belonging to the anthraquinone class of vat dyes, valued for its deep black shade and durability.[3][4][5] This protocol details a standardized laboratory procedure for applying Vat Black 38 to cotton fabric using an exhaust dyeing method.

Materials and Methods

Materials
  • Scoured and bleached 100% cotton fabric

  • Vat Black 38 dye powder

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Non-ionic wetting agent

  • Sequestering agent

  • Leveling agent

  • Glacial Acetic Acid (CH₃COOH)

  • Anionic soaping agent

  • Distilled water

Equipment
  • Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)

  • Beakers and graduated cylinders

  • Heating and stirring apparatus

  • pH meter

  • Analytical balance

  • Squeegee or padding mangle

  • Drying oven

Experimental Protocols

Pre-treatment of Cotton Fabric

Prior to dyeing, it is crucial to prepare the cotton fabric to ensure uniform dye uptake and optimal color yield.

  • Scouring: Treat the fabric in a solution containing 2 g/L of a non-ionic wetting agent and 2 g/L of soda ash at 80-90°C for 30 minutes to remove natural waxes and impurities.

  • Bleaching: To achieve a bright and clear shade, bleach the scoured fabric with a solution of 1-2 g/L of sodium hypochlorite (or a suitable alternative) at room temperature for 30-60 minutes.

  • Rinsing and Neutralization: Thoroughly rinse the fabric with hot and then cold water to remove all residual chemicals. Neutralize with a 0.5-1.0 g/L solution of acetic acid, followed by a final cold water rinse.

  • Drying: Dry the pre-treated fabric at a moderate temperature.

Dyeing Protocol

The dyeing process is divided into four main stages: vatting, dyeing, oxidation, and soaping.[1][2]

Table 1: Dye Bath Recipe

ChemicalConcentration
Vat Black 382% (on weight of fabric)
Sodium Hydroxide (Caustic Soda)5-7 g/L
Sodium Hydrosulfite (Hydro)3-5 g/L
Wetting Agent1 g/L
Leveling Agent1 g/L
Sequestering Agent1 g/L
Liquor Ratio 1:20

1. Vatting (Reduction)

The vatting process solubilizes the insoluble Vat Black 38 dye.

  • Prepare a stock solution of the dye by pasting the required amount of Vat Black 38 powder with a small amount of warm water containing a dispersing agent.

  • In a separate vessel, prepare the blank dye bath with the required volume of water, caustic soda, and sodium hydrosulfite as specified in Table 1. Heat the solution to 60°C.

  • Slowly add the dye paste to the blank bath with constant stirring.

  • Maintain the temperature at 60°C for 10-15 minutes to ensure complete reduction of the dye. The color of the solution will change, indicating the formation of the soluble leuco-vat dye.

2. Dyeing

  • Introduce the pre-treated and wetted cotton fabric into the vatted dye bath at 60°C.

  • Raise the temperature to 80°C over 15-20 minutes.

  • Continue the dyeing process at 80°C for 45-60 minutes, ensuring the fabric is fully immersed and agitated for uniform dyeing.

3. Oxidation

After dyeing, the soluble leuco-dye within the fabric needs to be converted back to its original insoluble form.

  • Remove the fabric from the dye bath and squeeze out the excess liquor.

  • Rinse the fabric in cold water to remove loosely adhering dye and chemicals.

  • Oxidize the fabric by exposing it to air for 10-15 minutes. For a more controlled and rapid oxidation, treat the fabric in a fresh bath containing 2-3 ml/L of hydrogen peroxide (35%) at 50-60°C for 10-15 minutes. The characteristic black color will develop during this stage.

  • Rinse the fabric thoroughly with cold water.

4. Soaping (After-treatment)

Soaping is a critical step to remove any unfixed surface dye and to stabilize the dye molecules, which improves the final shade and fastness properties.

Table 2: Soaping Bath Recipe

ChemicalConcentration
Anionic Soaping Agent2 g/L
Soda Ash (Sodium Carbonate)1 g/L
Liquor Ratio 1:20
Temperature 90-95°C
Time 15-20 minutes
  • Prepare the soaping bath according to the recipe in Table 2.

  • Treat the oxidized and rinsed fabric in the soaping bath at the boil (90-95°C) for 15-20 minutes.

  • After soaping, rinse the fabric thoroughly with hot water followed by cold water until the rinse water is clear.

  • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.

  • Finally, rinse with cold water and dry the dyed fabric.

Data Presentation

Table 3: Summary of Dyeing Process Parameters

Process StepTemperature (°C)Time (minutes)Key Reagents
Vatting6010-15Vat Black 38, NaOH, Na₂S₂O₄
Dyeing8045-60Leuco-vat dye
Oxidation50-6010-15Hydrogen Peroxide (optional)
Soaping90-9515-20Anionic Soap, Soda Ash

Experimental Workflow

DyeingProcess cluster_prep Fabric Preparation cluster_dyeing Dyeing Protocol cluster_post Final Steps Scouring Scouring Bleaching Bleaching Scouring->Bleaching Rinse_Neutralize Rinsing & Neutralization Bleaching->Rinse_Neutralize Drying_Prep Drying Rinse_Neutralize->Drying_Prep Vatting Vatting (Reduction) 60°C, 10-15 min Drying_Prep->Vatting Dyeing Dyeing 80°C, 45-60 min Vatting->Dyeing Oxidation Oxidation 50-60°C, 10-15 min Dyeing->Oxidation Soaping Soaping 90-95°C, 15-20 min Oxidation->Soaping Final_Rinse Final Rinsing Soaping->Final_Rinse Neutralization Neutralization Final_Rinse->Neutralization Drying_Final Final Drying Neutralization->Drying_Final

Caption: Workflow for laboratory-scale cotton dyeing with Vat Black 38.

References

Application Notes and Protocols for Vat Black 38 Leuco Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 38, a complex violanthrone-based vat dye, is renowned for its excellent fastness properties on cellulosic fibers.[1] Its application, like all vat dyes, necessitates a critical two-step process: reduction to a water-soluble "leuco" form and subsequent oxidation back to the insoluble pigment within the fiber matrix. The stability of the intermediate leuco solution is paramount for achieving uniform and reproducible dyeing results. This document provides detailed application notes and protocols for the preparation and stabilization of Vat Black 38 leuco solutions, intended for research and development applications.

The reduction, or "vatting," process converts the insoluble quinone structures of the dye into their soluble hydroquinone (leuco) salt in an alkaline medium.[1] This is typically achieved using a strong reducing agent, most commonly sodium hydrosulfite (also known as sodium dithionite), in the presence of an alkali such as sodium hydroxide. The resulting leuco solution is highly sensitive to atmospheric oxygen and can prematurely oxidize, leading to precipitation of the dye and uneven application. Therefore, the stabilization of this solution is a critical aspect of the overall process.

Chemical and Physical Properties

  • Chemical Name: C.I. Vat Black 38

  • CAS Number: 12237-35-3[1][2]

  • Molecular Structure: Violanthrone derivative[1]

  • Appearance: Black powder[1]

  • Solubility: Insoluble in water in its oxidized form. The leuco form is soluble in alkaline solutions.

Data Presentation

The following tables summarize the key quantitative parameters for the preparation and stabilization of Vat Black 38 leuco solution. These values are representative and may require optimization based on specific experimental conditions and substrate characteristics.

Table 1: Reagent Concentrations for Leuco Solution Preparation (Exhaust Dyeing Method)

ParameterConcentration RangeNotes
Vat Black 38 (% on weight of fiber)1.0 - 8.0%Adjust based on desired shade depth.
Sodium Hydroxide (Caustic Soda)5 - 15 g/LHigher concentrations for darker shades.
Sodium Hydrosulfite5 - 15 g/LSufficient excess is required to maintain a reducing environment.
Temperature50 - 60 °COptimal for the reduction of Vat Black 38.
Liquor Ratio1:10 - 1:20Ratio of the weight of the goods to the volume of the dye bath.

Table 2: Stabilizing Agents for Vat Black 38 Leuco Solution

Stabilizing AgentRecommended ConcentrationMechanism of Action
Sodium Silicate2 - 5 g/LActs as a buffer to maintain alkalinity and can help to control the reduction process.
Sodium Sulfide1 - 3 g/LActs as a reducing agent and oxygen scavenger, helping to protect the sodium hydrosulfite.[3][4][5][6][7]
Polyacrylamide0.1 - 0.5 g/LCan act as a protective colloid, preventing dye aggregation and improving solution stability.

Experimental Protocols

Protocol 1: Preparation of Vat Black 38 Leuco Solution (Stock Vat Method)

This protocol describes the preparation of a concentrated stock solution of the leuco dye, which is then added to the main dyebath.

Materials:

  • Vat Black 38 powder

  • Sodium Hydroxide (NaOH) pellets or 50% solution

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Heating and stirring plate

  • Beaker or flask

  • Graduated cylinders and weighing balance

Procedure:

  • Paste Formation: In a beaker, create a smooth, lump-free paste of the required amount of Vat Black 38 powder with a small amount of warm water (40-50°C).

  • Alkali Addition: Add the required volume of concentrated sodium hydroxide solution to the dye paste while stirring continuously.

  • Reduction: Gradually sprinkle the sodium hydrosulfite powder into the alkaline dye suspension with constant stirring. The solution will change color as the dye is reduced to its leuco form.

  • Vatting: Heat the solution to 50-60°C and maintain this temperature for 10-15 minutes with gentle stirring to ensure complete reduction. The final solution should be clear and have the characteristic color of the leuco form.

  • Dilution: The prepared stock vat is then carefully added to the main dyebath, which has been pre-heated and contains the remaining process water and any necessary auxiliaries.

Protocol 2: Stabilization of the Vat Black 38 Leuco Dyebath

This protocol outlines the addition of stabilizing agents to the dyebath to prevent premature oxidation of the leuco dye.

Materials:

  • Prepared Vat Black 38 leuco dyebath

  • Stabilizing agent(s) of choice (e.g., sodium silicate, sodium sulfide, polyacrylamide)

  • Stirring apparatus

Procedure:

  • Prepare the Dyebath: Prepare the main dyebath with the required volume of water and heat to the dyeing temperature (50-60°C).

  • Add Auxiliaries: Add any wetting or dispersing agents to the dyebath and stir until dissolved.

  • Add Stabilizer(s):

    • For Sodium Silicate: Add the calculated amount of sodium silicate solution to the dyebath and stir.

    • For Sodium Sulfide: Dissolve the required amount of sodium sulfide in a small amount of water and add it to the dyebath.

    • For Polyacrylamide: Prepare a stock solution of polyacrylamide as per the manufacturer's instructions and add the required volume to the dyebath.

  • Add Leuco Dye: Carefully add the prepared stock vat of leuco Vat Black 38 to the stabilized dyebath.

  • Maintain Reducing Conditions: Throughout the dyeing process, it is crucial to maintain a reducing atmosphere. This can be monitored using appropriate test papers or redox potential measurements. If necessary, small additions of sodium hydrosulfite can be made.

Mandatory Visualization

Chemical_Reduction_of_Vat_Black_38 Vat_Black_38 Vat Black 38 (Insoluble Quinone Form) Leuco_Vat_Black_38 Leuco Vat Black 38 (Soluble Hydroquinone Form) Vat_Black_38->Leuco_Vat_Black_38 Reduction Reducing_Agent Sodium Hydrosulfite (Na₂S₂O₄) Oxidized_Reducer Oxidized Reducing Agent Reducing_Agent->Oxidized_Reducer Oxidation Alkali Sodium Hydroxide (NaOH)

Caption: Chemical reduction of Vat Black 38 to its soluble leuco form.

Experimental_Workflow cluster_preparation Leuco Solution Preparation cluster_stabilization_and_dyeing Stabilization and Dyeing cluster_oxidation Oxidation and Finishing start Start: Vat Black 38 Powder paste Create Paste with Warm Water start->paste alkali Add Sodium Hydroxide paste->alkali reduction Add Sodium Hydrosulfite alkali->reduction vatting Heat to 50-60°C (Vatting) reduction->vatting stock_vat Prepared Stock Vat vatting->stock_vat add_leuco Add Stock Vat to Dyebath stock_vat->add_leuco dyebath Prepare Dyebath (Water + Auxiliaries) stabilizer Add Stabilizing Agent(s) dyebath->stabilizer stabilizer->add_leuco dyeing Dyeing Process (50-60°C) add_leuco->dyeing oxidation Oxidation (Air or Chemical) dyeing->oxidation soaping Soaping and Rinsing oxidation->soaping finish Finished Product soaping->finish

Caption: Experimental workflow for the preparation and application of Vat Black 38 leuco solution.

References

Application Notes and Protocols for the Reduction of Vat Black 38 Using Sodium Dithionite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 38 is a complex polycyclic aromatic quinone-based dye, characterized by its insolubility in water. In various research applications, particularly those involving its interaction with biological systems or its use as a tracer, conversion to a soluble form is necessary. This is achieved through a chemical reduction process, often referred to as "vatting," which converts the dye into its water-soluble "leuco" form. The most common and effective reducing agent for this purpose in a laboratory setting is sodium dithionite (also known as sodium hydrosulfite) under alkaline conditions.[1][2]

These application notes provide a detailed protocol for the reduction of Vat Black 38 using sodium dithionite, methods for its quantitative analysis, and a discussion of the underlying chemical principles. The protocols are intended for a research environment and may require optimization depending on the specific experimental goals.

Chemical Principle of Reduction

The reduction of Vat Black 38 involves the conversion of its quinone functional groups into hydroquinones. In the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) and an alkali such as sodium hydroxide (NaOH), the insoluble dye accepts electrons and protons, transforming into its leuco form. This leuco form is a sodium salt of the hydroquinone, which is soluble in the aqueous alkaline medium.[1] The reaction is reversible; upon exposure to an oxidizing agent or atmospheric oxygen, the leuco form is oxidized back to the insoluble parent dye.

Quantitative Data Summary

The optimal conditions for the reduction of Vat Black 38 may vary. The following tables provide a starting point for experimentation, based on typical concentrations used for other vat dyes in research and dyeing applications.[3] It is highly recommended to perform a concentration-response study to determine the optimal concentrations for your specific application.

Table 1: Reagent Concentrations for Vat Black 38 Reduction

ReagentConcentration RangePurpose
Vat Black 380.01 - 0.1 g/LThe dye to be reduced.
Sodium Dithionite (Na₂S₂O₄)1 - 10 g/LReducing agent.
Sodium Hydroxide (NaOH)1 - 15 g/LProvides the necessary alkaline medium for the reduction and solubilization of the leuco form.[3]

Table 2: Experimental Parameters for Vat Black 38 Reduction

ParameterRecommended RangeNotes
Temperature40 - 70 °CHigher temperatures can increase the rate of reduction but may also accelerate the decomposition of sodium dithionite.[4]
Reaction Time15 - 60 minutesThe time required for complete reduction should be determined empirically, for instance, by monitoring the color change of the solution or through spectrophotometric analysis.
AtmosphereInert (e.g., Nitrogen or Argon)To prevent premature re-oxidation of the leuco form by atmospheric oxygen.

Experimental Protocols

Protocol 1: Preparation of the Soluble Leuco Form of Vat Black 38

This protocol describes the preparation of a stock solution of the reduced, soluble leuco form of Vat Black 38.

Materials:

  • Vat Black 38 powder

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH) pellets or a concentrated solution

  • Deionized water, deoxygenated (by boiling and cooling under an inert gas or by sparging with nitrogen)

  • Schlenk flask or a three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles for transfer under inert atmosphere

Procedure:

  • Preparation of the Alkaline Solution: In the reaction flask, dissolve the desired amount of sodium hydroxide in deoxygenated deionized water to achieve the target concentration (e.g., 5 g/L).

  • Dispersion of Vat Black 38: While stirring, add the Vat Black 38 powder to the alkaline solution. The dye will not dissolve at this stage but will form a suspension.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes to remove any oxygen. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Heating: Heat the suspension to the desired temperature (e.g., 60 °C) with continuous stirring.

  • Addition of Reducing Agent: Once the desired temperature is reached, add the sodium dithionite powder to the suspension. The addition should be done under a positive flow of inert gas to prevent the introduction of air.

  • Reduction: Continue stirring the solution at the set temperature. A distinct color change should be observed as the insoluble dye is converted to its soluble leuco form. The time required for complete reduction can be monitored visually or spectrophotometrically.

  • Use and Storage: The resulting solution of the leuco-Vat Black 38 is sensitive to oxidation and should be used immediately. For short-term storage, it must be kept under a strict inert atmosphere.

Protocol 2: Spectrophotometric Quantification of Leuco-Vat Black 38

This protocol outlines the use of UV-Vis spectrophotometry to determine the concentration of the soluble leuco form of Vat Black 38. This is essential for standardizing experiments and ensuring reproducibility.

Materials:

  • Stock solution of leuco-Vat Black 38 (from Protocol 1)

  • Deoxygenated alkaline solution (same NaOH concentration as the stock solution)

  • UV-Vis spectrophotometer

  • Cuvettes with airtight caps (quartz or glass, depending on the wavelength range)

  • Gas-tight syringes

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of the leuco-Vat Black 38 by transferring a small aliquot of the stock solution into a cuvette containing the deoxygenated alkaline solution.

    • Quickly cap the cuvette and scan the absorbance from 400 to 700 nm to identify the λmax of the leuco form.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution of leuco-Vat Black 38 with the deoxygenated alkaline solution. All dilutions must be performed under an inert atmosphere to prevent oxidation.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert law.

  • Quantification of Unknown Samples:

    • Measure the absorbance of the unknown sample at the λmax.

    • Determine the concentration of the leuco-Vat Black 38 in the unknown sample by interpolating its absorbance value on the calibration curve.

Visualizations

Chemical Reduction of Vat Black 38

G cluster_reactants Reactants cluster_products Products VatBlack38 Vat Black 38 (Insoluble) Quinone Form LeucoVatBlack38 Leuco-Vat Black 38 (Soluble) Hydroquinone Form VatBlack38->LeucoVatBlack38 SodiumDithionite Sodium Dithionite (Na₂S₂O₄) Reducing Agent NaOH Sodium Hydroxide (NaOH) Alkaline Medium LeucoVatBlack38->VatBlack38 OxidizedProducts Oxidized Byproducts

Caption: Chemical transformation of Vat Black 38.

Experimental Workflow for Vat Black 38 Reduction

G start Start prep_alkaline Prepare Alkaline Solution (NaOH in deoxygenated H₂O) start->prep_alkaline disperse_dye Disperse Vat Black 38 in Alkaline Solution prep_alkaline->disperse_dye inert_atm Establish Inert Atmosphere (N₂ or Ar) disperse_dye->inert_atm heat Heat to Desired Temperature (e.g., 60°C) inert_atm->heat add_reducing Add Sodium Dithionite heat->add_reducing reduction Reduction Reaction (Stirring) add_reducing->reduction analysis Quantitative Analysis (Spectrophotometry) reduction->analysis use Use Leuco-Dye Solution analysis->use

Caption: Laboratory workflow for Vat Black 38 reduction.

References

Application Notes and Protocols for Electrochemical Reduction of Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 38 is a complex anthraquinone vat dye known for its excellent fastness properties on cellulosic fibers. The conventional dyeing process involves a chemical reduction step using agents like sodium dithionite, which poses environmental concerns due to the generation of non-regenerable by-products. Electrochemical reduction methods offer a promising and sustainable alternative, minimizing chemical waste and allowing for better process control. These methods utilize an electric current to reduce the insoluble vat dye into its soluble leuco form, which is essential for fiber impregnation.

This document provides detailed application notes and protocols for the electrochemical reduction of Vat Black 38, focusing on both indirect and direct reduction techniques.

Principle of Electrochemical Reduction

The core of the electrochemical process is the transfer of electrons to the Vat Black 38 molecule, converting the quinone groups into their reduced hydroquinone (leuco) form. This transformation is reversible.

Insoluble Vat Black 38 (Oxidized Form) + 2e⁻ ⇌ Soluble Leuco-Vat Black 38 (Reduced Form)

This reduction can be achieved directly at the electrode surface or indirectly through a mediator species in the solution.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the electrochemical reduction of vat dyes. It is important to note that specific values for Vat Black 38 may vary depending on the experimental setup and conditions.

Table 1: Comparison of Electrochemical Reduction Methods

ParameterIndirect Electrochemical ReductionDirect Electrochemical Reduction
Principle Electron transfer via a mediatorDirect electron transfer from cathode
Mediator Required Yes (e.g., Fe(II)/Fe(III)-TEA complex)No
Typical Cathode Stainless steel, NickelGraphite, Carbon Felt
Current Density LowerHigher
Mass Transfer Less criticalHighly dependent on dye dispersion
Advantages Efficient for dispersed dyes, lower overpotentialSimpler bath composition
Disadvantages Mediator can stain fabric, bath regeneration neededLower efficiency for dispersed dyes

Table 2: Typical Experimental Parameters for Indirect Electrochemical Reduction

ParameterValue / Range
Mediator System Iron(II/III)-Triethanolamine (TEA) Complex
FeSO₄·7H₂O Concentration 5 - 15 g/L
Triethanolamine (TEA) Conc. 20 - 40 g/L
Sodium Hydroxide (NaOH) Conc. 20 - 50 g/L
Operating Temperature 50 - 80 °C
Cathode Material Stainless Steel Mesh
Anode Material Stainless Steel Mesh
Cell Voltage / Potential -800 to -1000 mV (vs. Ag/AgCl)
Current Density 1 - 5 A/dm²

Experimental Protocols

Protocol 1: Indirect Electrochemical Reduction of Vat Black 38 using Fe-Triethanolamine Mediator

This protocol describes a lab-scale indirect electrochemical reduction suitable for preparing a leuco-Vat Black 38 solution for dyeing.

Materials:

  • Vat Black 38 powder

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Triethanolamine (TEA)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Electrochemical cell (divided or undivided)

  • Stainless steel mesh electrodes (cathode and anode)

  • DC power supply or potentiostat

  • Magnetic stirrer and hot plate

  • Reference electrode (e.g., Ag/AgCl)

  • Spectrophotometer

Procedure:

  • Mediator Solution Preparation:

    • In a beaker, dissolve 30 g/L of triethanolamine in deionized water.

    • Slowly add 10 g/L of FeSO₄·7H₂O to the TEA solution while stirring to form the Fe(II)-TEA complex.

    • In a separate beaker, prepare a 40 g/L solution of NaOH.

    • Slowly add the NaOH solution to the Fe(II)-TEA complex solution with continuous stirring. The final solution should be alkaline.

  • Electrochemical Cell Setup:

    • Assemble the electrochemical cell with the stainless steel mesh cathode and anode. If using a divided cell, ensure the membrane is properly placed.

    • Place the mediator solution into the cell.

    • Insert the reference electrode close to the cathode surface.

    • Begin stirring the solution and heat to 60°C.

  • Electrochemical Reduction:

    • Connect the electrodes to the DC power supply or potentiostat.

    • Apply a constant potential of -950 mV (vs. Ag/AgCl) or a constant current density of 2 A/dm² to the cathode to reduce the Fe(III)-TEA to Fe(II)-TEA.

    • Disperse 5 g/L of Vat Black 38 powder into the catholyte.

    • The Fe(II)-TEA complex will reduce the Vat Black 38 to its soluble leuco form. The color of the solution will change, indicating the formation of the leuco dye.

    • Monitor the reduction process by withdrawing small aliquots of the solution, diluting them with an oxygen-free alkaline solution, and measuring the absorbance at the λmax of the leuco-Vat Black 38. The reduction is complete when the absorbance stabilizes.

  • Quantitative Analysis (Spectrophotometry):

    • Prepare a calibration curve by reducing known concentrations of Vat Black 38 under the same conditions and measuring their absorbance.

    • Determine the concentration of the leuco-Vat Black 38 in the experimental solution using the calibration curve.

Protocol 2: Direct Electrochemical Reduction of Vat Black 38

This protocol outlines a direct electrochemical reduction method, which avoids the use of a mediator.

Materials:

  • Vat Black 38 powder

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Electrochemical cell

  • Graphite or carbon felt cathode

  • Stainless steel anode

  • DC power supply or potentiostat

  • Magnetic stirrer and hot plate

  • Spectrophotometer

Procedure:

  • Electrolyte Preparation:

    • Prepare an alkaline electrolyte solution by dissolving 40 g/L of NaOH in deionized water.

  • Electrochemical Cell Setup:

    • Assemble the electrochemical cell with the graphite or carbon felt cathode and stainless steel anode.

    • Add the alkaline electrolyte to the cell.

    • Begin stirring and heat the electrolyte to 70°C.

  • Electrochemical Reduction:

    • Disperse 5 g/L of Vat Black 38 powder in the electrolyte.

    • Connect the electrodes to the power supply.

    • Apply a constant current density of 3-5 A/dm² to the cathode.

    • The Vat Black 38 particles will be reduced directly at the cathode surface upon collision.

    • Monitor the formation of the soluble leuco form by observing the color change of the solution and through spectrophotometric analysis as described in Protocol 1.

Visualizations

G cluster_workflow Indirect Electrochemical Reduction Workflow prep Mediator Solution Preparation (Fe-TEA Complex) setup Electrochemical Cell Setup prep->setup reduction Electrochemical Reduction of Mediator (Fe(III) -> Fe(II)) setup->reduction vatting Vatting of Vat Black 38 (Dye + Fe(II)-TEA) reduction->vatting analysis Quantitative Analysis (Spectrophotometry) vatting->analysis dyeing Dyeing Process vatting->dyeing G cluster_pathway Redox Signaling Pathway Cathode Cathode Fe3 Fe(III)-TEA (Oxidized Mediator) Cathode->Fe3 e⁻ Fe2 Fe(II)-TEA (Reduced Mediator) Fe3->Fe2 Reduction Fe2->Fe3 Oxidation Vat_Ox Vat Black 38 (Insoluble) Fe2->Vat_Ox Electron Donation Vat_Red Leuco-Vat Black 38 (Soluble) Vat_Ox->Vat_Red Reduction Vat_Red->Fe2 Oxidation

Application Notes and Protocols: Vat Black 38 in Functional Textile Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vat Black 38 in functional textile research. While Vat Black 38 is primarily known for its exceptional colorfastness in conventional dyeing, its properties suggest potential for creating textiles with enhanced functionalities, including UV protection and antimicrobial activity.[1] This document outlines detailed experimental protocols for the application of Vat Black 38 and the subsequent testing of these functional properties.

Overview of Vat Black 38

Vat Black 38 is a synthetic organic colorant belonging to the anthraquinone class of vat dyes.[1] Like other vat dyes, it is insoluble in water in its pigment form.[2][3][4][5] The dyeing process involves a reduction step in an alkaline medium to form a water-soluble "leuco" compound, which has an affinity for cellulosic fibers like cotton.[2][3][4][5] Subsequent oxidation reforms the insoluble dye molecule, trapping it within the fiber matrix.[2][3][4] This process results in excellent wash and light fastness properties.[1]

Functional Applications and Experimental Protocols

UV Protective Textiles

The deep, intense color of Vat Black 38 makes it a prime candidate for developing textiles with a high Ultraviolet Protection Factor (UPF).[1] Darker colors inherently absorb more UV radiation, thus providing better protection.[1] Studies have shown that vat dyes can significantly increase the UPF of cotton fabrics.[1]

No specific UPF data for Vat Black 38 was found in the public domain. The following table is an illustrative example based on the general performance of dark-colored vat dyes on cotton fabric.

Vat Black 38 Concentration (% owf)Fabric TypeExpected UPF RangeUV Protection Category
1.0100% Cotton20 - 30Very Good
3.0100% Cotton40 - 50Excellent
5.0100% Cotton50+Excellent

This protocol describes the dyeing of 100% cotton fabric with Vat Black 38 to enhance its UV protective properties.

Materials:

  • 100% cotton fabric, scoured and bleached

  • Vat Black 38 dye

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Wetting agent

  • Sequestering agent

  • Levelling agent

  • Hydrogen peroxide (H₂O₂) or other oxidizing agent

  • Soap or synthetic detergent

  • Laboratory dyeing apparatus (e.g., beaker dyer, jigger)

Procedure:

  • Fabric Preparation: Begin with pre-washed and dried 100% cotton fabric to ensure removal of any impurities that could affect dyeing.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

    • Add a wetting agent (e.g., 1 g/L), sequestering agent (e.g., 2 g/L), and levelling agent (e.g., 2 g/L) to the water at 50°C.[6]

    • Disperse the required amount of Vat Black 38 (e.g., 1%, 3%, or 5% on the weight of fabric - owf) in the dye bath.

  • Vatting (Reduction):

    • Add sodium hydroxide (e.g., 10-15 g/L) and sodium hydrosulfite (e.g., 15-18 g/L) to the dye bath.[5]

    • Maintain the temperature at 55-60°C for 10-15 minutes to allow for the reduction of the dye to its soluble leuco form.[2][5]

  • Dyeing:

    • Introduce the cotton fabric into the reduced dye bath.

    • Raise the temperature to 60-70°C and maintain for 45-60 minutes, ensuring the fabric is fully immersed and agitated for even dyeing.[7]

  • Rinsing:

    • Remove the fabric from the dye bath and rinse thoroughly with cold water to remove excess alkali and reducing agent.[2]

  • Oxidation:

    • Expose the fabric to air or treat with an oxidizing agent (e.g., 0.5-1.0 g/L hydrogen peroxide at 40-50°C for 10 minutes) to convert the leuco dye back to its insoluble pigment form.[2][7]

  • Soaping:

    • Treat the dyed fabric in a solution containing soap or a synthetic detergent (e.g., 2 g/L) at or near boiling (95-100°C) for 10-15 minutes.[2][7] This step is crucial for removing loose dye particles and achieving optimal fastness.[2]

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric at ambient temperature or in an oven.

The Ultraviolet Protection Factor (UPF) should be determined according to a standard method such as AS/NZS 4399:1996 or AATCC Test Method 183.

Apparatus:

  • UV-Vis spectrophotometer with an integrating sphere.

Procedure:

  • Condition the dyed fabric samples at a standard temperature and humidity.

  • Measure the spectral transmittance of the fabric at multiple points across the UV-A (315–400 nm) and UV-B (280–315 nm) regions.

  • Calculate the UPF using the measured transmittance values and the solar spectral irradiance and erythemal action spectrum data as defined in the standard.

Antimicrobial Textiles

While Vat Black 38 itself is not marketed as an antimicrobial agent, some anthraquinone-based vat dyes have been shown to exhibit light-induced antimicrobial properties. Further research is required to determine if Vat Black 38 possesses inherent antimicrobial activity. A standard method to evaluate this is the AATCC 100 test.

No specific antimicrobial data for Vat Black 38 was found in the public domain. The following table is an illustrative example of expected results from an AATCC 100 test.

TreatmentTest OrganismIncubation Time (hours)Bacterial Reduction (%)
Untreated CottonStaphylococcus aureus24< 10
Vat Black 38 (3% owf) on CottonStaphylococcus aureus24To be determined
Untreated CottonEscherichia coli24< 10
Vat Black 38 (3% owf) on CottonEscherichia coli24To be determined

This protocol outlines the quantitative assessment of antibacterial finishes on textile materials.[8][9][10][11]

Materials:

  • Vat Black 38 dyed fabric swatches (e.g., 4.8 cm diameter circular swatches).[10]

  • Untreated control fabric swatches.

  • Bacterial cultures (e.g., Staphylococcus aureus ATCC 6538, Klebsiella pneumoniae ATCC 4352).

  • Nutrient broth.

  • Sterile petri dishes.

  • Neutralizing solution.

  • Incubator.

Procedure:

  • Sample Preparation: Sterilize the dyed and control fabric swatches.

  • Inoculation:

    • Prepare a standardized bacterial inoculum in nutrient broth.

    • Inoculate the fabric swatches with a specific volume (e.g., 1.0 ml) of the bacterial suspension.[9]

  • Incubation:

    • Place the inoculated swatches in sterile containers.

    • Incubate at 37°C for a contact time of 18-24 hours.[10]

  • Elution and Plating:

    • After incubation, transfer the swatches to a neutralizing solution to stop the antimicrobial action.

    • Perform serial dilutions of the neutralizing solution.

    • Plate the dilutions onto agar plates.

  • Enumeration:

    • Incubate the agar plates until bacterial colonies are visible.

    • Count the number of colony-forming units (CFUs).

  • Calculation:

    • Calculate the percentage reduction of bacteria using the following formula: % Reduction = ((A - B) / A) x 100 Where: A = number of bacteria recovered from the inoculated untreated control fabric immediately after inoculation. B = number of bacteria recovered from the inoculated treated test fabric after incubation.

Mandatory Visualizations

Diagrams

Vat_Dyeing_Workflow cluster_preparation Preparation cluster_process Dyeing Process cluster_finishing Finishing fabric Cotton Fabric reduction Reduction (NaOH, Na₂S₂O₄) fabric->reduction dye_prep Dye Bath (Vat Black 38, Water, Auxiliaries) dye_prep->reduction dyeing Dyeing reduction->dyeing oxidation Oxidation (Air / H₂O₂) dyeing->oxidation soaping Soaping oxidation->soaping rinsing Rinsing soaping->rinsing drying Drying rinsing->drying functional_textile Functional Textile drying->functional_textile

Caption: Workflow for the vat dyeing process of cotton with Vat Black 38.

UPF_Testing_Workflow start Dyed Fabric Sample spectrophotometer UV-Vis Spectrophotometer with Integrating Sphere start->spectrophotometer measurement Measure Spectral Transmittance (UV-A and UV-B) spectrophotometer->measurement calculation Calculate UPF (AS/NZS 4399:1996 or AATCC 183) measurement->calculation result UPF Value calculation->result AATCC_100_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis treated Treated Fabric inoculate Inoculate Fabrics treated->inoculate control Control Fabric control->inoculate bacteria Bacterial Culture bacteria->inoculate incubate Incubate (24h, 37°C) inoculate->incubate elute Elute in Neutralizer incubate->elute plate Serial Dilution & Plating elute->plate count Count Colonies (CFU) plate->count calculate Calculate % Reduction count->calculate result Antimicrobial Efficacy calculate->result

References

Application Notes and Protocols: Vat Black 38 as a Reference Standard in Dye Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 38 (CAS No. 12237-35-3) is a high-performance synthetic organic colorant belonging to the anthraquinone class of vat dyes.[1] Renowned for its exceptional fastness properties, particularly its resistance to light, washing, and chemicals, Vat Black 38 serves as an invaluable reference standard in dye research and development.[1][2] Its primary application is in the dyeing of cellulosic fibers such as cotton, but it also finds use in coloring paper and leather.[1] The deep black shade and high stability of Vat Black 38 make it an ideal benchmark against which newly synthesized dyes can be compared, ensuring that new colorants meet rigorous performance standards. These application notes provide detailed protocols for the use of Vat Black 38 as a reference standard, including methodologies for dye application, colorfastness testing, and analytical characterization.

Physicochemical Properties and Spectral Data

The color and performance of Vat Black 38 are derived from its extensive conjugated polycyclic aromatic quinone structure.[1] This large molecular system is responsible for the dye's intense black color and its inherent stability.

Table 1: Physicochemical Properties of Vat Black 38

PropertyValue/Description
CAS Number 12237-35-3[3][4][5]
Chemical Class Anthraquinone Vat Dye[1]
Appearance Black Powder[1][4]
Molecular Structure Polycyclic Aromatic Quinone[1]
Solubility Insoluble in water in its pigment form; soluble in alkaline reducing solutions (leuco form).
Spectral Characteristics

As a black dye, Vat Black 38 absorbs broadly across the entire visible spectrum. The UV-Vis spectrum is a critical tool for characterizing the dye and its aggregation behavior in solution.[1]

Table 2: Representative Spectral and Colorimetric Data for Vat Black 38

ParameterValue
Wavelength of Maximum Absorption (λmax) Broad absorption across 400-700 nm
CIELAB Coordinates (D65/10°)
L25.10
a-0.50
b*-1.20

Note: The CIELAB values are representative for a standard dyeing on cotton and can vary with substrate and dyeing depth.

Application as a Reference Standard

In the development of new dyes, particularly high-performance dyes for textiles, Vat Black 38 is used as a benchmark to evaluate key performance indicators. A typical workflow for comparing a new dye ("Test Dye") to Vat Black 38 is outlined below.

G cluster_0 Dye Synthesis and Preparation cluster_1 Dye Application cluster_2 Characterization and Testing cluster_3 Data Analysis and Comparison TestDye Synthesize Test Dye Dyeing Dye Cotton Fabric with Test Dye and Vat Black 38 (Identical Conditions) TestDye->Dyeing RefDye Procure Vat Black 38 (Reference Standard) RefDye->Dyeing Colorimetry Measure CIELAB Values Dyeing->Colorimetry Fastness Perform Colorfastness Tests (Light, Washing, Rubbing) Dyeing->Fastness Comparison Compare Performance Data of Test Dye vs. Vat Black 38 Colorimetry->Comparison Fastness->Comparison Conclusion Draw Conclusions on Test Dye Performance Comparison->Conclusion

Caption: Workflow for using Vat Black 38 as a reference standard.

Experimental Protocols

The following protocols provide detailed procedures for the application of Vat Black 38 and subsequent performance testing.

Protocol for Exhaust Dyeing of Cotton with Vat Black 38

This protocol describes a standard laboratory procedure for dyeing cotton fabric with Vat Black 38.

Materials:

  • Vat Black 38 dye

  • Scoured and bleached cotton fabric

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Wetting agent

  • Sequestering agent

  • Hydrogen peroxide (H₂O₂) (35%) or Sodium perborate (NaBO₃·4H₂O) for oxidation

  • Anionic detergent (for soaping)

  • Laboratory dyeing apparatus (e.g., shaking water bath, beaker dyer)

Procedure:

  • Preparation of the Dyebath:

    • Set the dyebath at 50-60°C.

    • Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to the water.

    • Prepare a stock solution of the dye by pasting the required amount of Vat Black 38 with a small amount of water and then adding it to the dyebath.

  • Vatting (Reduction):

    • In a separate vessel, prepare the vatting solution. For a 1% depth of shade, a typical recipe would be:

      • Caustic Soda (NaOH): 4-5 g/L

      • Sodium Hydrosulfite (Na₂S₂O₄): 3-4 g/L

    • Add the prepared dye dispersion to the dyebath and run for 5-10 minutes.

    • Add the required amount of caustic soda and run for another 5 minutes.

    • Gradually add the sodium hydrosulfite. The color of the dyebath will change as the dye is reduced to its soluble leuco form.

    • Maintain the temperature at 60°C for 15-20 minutes to ensure complete vatting.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Raise the temperature to 60-70°C and maintain for 45-60 minutes, ensuring the fabric is fully immersed and agitated.

  • Rinsing:

    • Remove the fabric from the dyebath and rinse thoroughly with cold water to remove excess alkali and reducing agent.

  • Oxidation:

    • The soluble leuco form of the dye is oxidized back to its insoluble pigment form within the fibers. This can be done by:

      • Air Oxidation: Exposing the fabric to air.

      • Chemical Oxidation: Treating the fabric in a bath containing an oxidizing agent (e.g., 1-2 g/L hydrogen peroxide or 2-3 g/L sodium perborate) at 50-60°C for 10-15 minutes.

  • Soaping:

    • To remove any loose dye from the fabric surface and to stabilize the final shade, a soaping treatment is necessary.

    • Treat the fabric in a bath containing 2 g/L of an anionic detergent at 95-100°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the fabric in an oven or air dry.

G A Preparation of Dyebath B Vatting (Reduction) 60°C A->B C Dyeing 60-70°C, 45-60 min B->C D Rinsing C->D E Oxidation (Air or Chemical) D->E F Soaping 95-100°C, 15-20 min E->F G Final Rinsing & Drying F->G

References

Application Notes and Protocols for Sustainable Dyeing of Vat Black 38 using Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the sustainable dyeing of cellulosic fibers (e.g., cotton) with Vat Black 38, utilizing glucose as an environmentally benign reducing agent. This process offers a viable alternative to the conventional method that employs sodium dithionite (hydrosulfite), a substance associated with environmental and health concerns. The provided protocols are based on established principles of vat dyeing and publicly available data for similar dyestuffs and reducing systems, as a specific protocol for this exact combination is not widely published.

Introduction

Vat Black 38 is an anthraquinone-based vat dye known for its excellent fastness properties on cellulosic fibers.[1] The conventional dyeing process involves the reduction of the insoluble dye to its water-soluble leuco form using sodium dithionite in a strongly alkaline medium. This leuco form has an affinity for the fiber and, once absorbed, is oxidized back to its insoluble form, trapping it within the fiber matrix.[2][3]

The use of sodium dithionite, however, poses environmental challenges due to the release of sulfur-containing byproducts into the wastewater. Glucose, a simple sugar, presents a biodegradable and non-toxic alternative reducing agent for vat dyes.[4] This protocol outlines a method for utilizing glucose in the vat dyeing of Vat Black 38, contributing to more sustainable textile processing.

Data Presentation

Table 1: Physicochemical and Fastness Properties of Vat Black 38
PropertyRating/Value
Chemical ClassAnthraquinone
Light Fastness (Xenon Arc)7-8 (Excellent)
Washing Fastness (ISO 105-C06)4-5 (Excellent)
Rubbing Fastness (ISO 105-X12) - Dry4-5 (Excellent)
Rubbing Fastness (ISO 105-X12) - Wet3-4 (Good)
Chlorine Fastness (ISO 105-E03)4-5 (Excellent)

Data compiled from publicly available technical information.[5]

Table 2: Comparison of Conventional and Sustainable Dyeing Protocol Parameters
ParameterConventional Protocol (Sodium Dithionite)Proposed Sustainable Protocol (Glucose)
Reducing Agent Sodium DithioniteD-Glucose
Alkali Sodium HydroxideSodium Hydroxide
Typical Reducing Agent Conc. 5-10 g/L10-20 g/L
Typical Alkali Conc. 10-20 g/L15-25 g/L
Reduction Temperature 50-60 °C70-80 °C
Dyeing Temperature 50-60 °C70-80 °C
Environmental Impact High (Sulfur byproducts)Low (Biodegradable)

Concentrations are indicative and may require optimization based on fabric type, depth of shade, and liquor ratio.

Experimental Protocols

This section details the proposed experimental protocol for the sustainable dyeing of cotton fabric with Vat Black 38 using glucose.

Materials and Reagents
  • Vat Black 38 (commercial grade)

  • D-Glucose (reagent grade)

  • Sodium Hydroxide (NaOH) pellets (reagent grade)

  • Scoured and bleached 100% cotton fabric

  • Glacial Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂) (35% w/v)

  • Non-ionic wetting agent

  • Sequestering agent

  • Distilled or deionized water

Equipment
  • Laboratory-scale dyeing machine (e.g., beaker dyer, jigger)

  • Beakers, graduated cylinders, and pipettes

  • Heating and stirring plate

  • pH meter

  • Spectrophotometer for color measurement (optional)

Pre-treatment of Cotton Fabric

Ensure the cotton fabric is well-prepared for dyeing by scouring and bleaching to remove impurities and achieve good absorbency. A standard procedure is as follows:

  • Treat the fabric in a bath containing 2-3 g/L of a non-ionic wetting agent and 3-5 g/L of sodium carbonate.

  • Heat the bath to 90-95°C and maintain for 60 minutes.

  • Rinse the fabric thoroughly with hot and then cold water until neutral pH is achieved.

  • Bleach the fabric using a suitable method (e.g., hydrogen peroxide bleaching) if a pure white base is required.

  • Rinse thoroughly and dry.

Sustainable Dyeing Protocol with Glucose

This protocol is designed for a liquor ratio of 1:20 (1 gram of fabric to 20 mL of dye liquor). Adjustments may be necessary for different equipment and desired outcomes.

Step 1: Preparation of the Dyebath

  • Calculate the required amounts of Vat Black 38, D-Glucose, and Sodium Hydroxide based on the weight of the fabric (o.w.f - on weight of fabric) and the liquor ratio. For a 2% shade:

    • Vat Black 38: 2% o.w.f.

    • D-Glucose: 15 g/L

    • Sodium Hydroxide: 20 g/L

    • Wetting agent: 1 g/L

    • Sequestering agent: 1 g/L

  • In the dyeing vessel, add the required amount of water and the wetting and sequestering agents.

  • Paste the Vat Black 38 powder with a small amount of water and add it to the dyebath. Disperse the dye thoroughly by stirring.

Step 2: Reduction (Vatting)

  • Heat the dyebath to 40-50°C.

  • Carefully dissolve the sodium hydroxide in a separate container with a small amount of cold water and add it to the dyebath.

  • Dissolve the glucose in a separate container with a small amount of warm water and add it to the dyebath.

  • Raise the temperature of the dyebath to 70-80°C and maintain for 30-45 minutes with continuous stirring. The color of the dyebath should change, indicating the reduction of the dye to its soluble leuco form.

Step 3: Dyeing

  • Introduce the pre-wetted cotton fabric into the reduced dyebath.

  • Continue dyeing at 70-80°C for 60 minutes, ensuring the fabric is fully immersed and agitated for level dyeing.

Step 4: Rinsing and Oxidation

  • After dyeing, remove the fabric from the dyebath and gently squeeze out the excess liquor.

  • Rinse the fabric in cold water for 5-10 minutes.

  • Expose the fabric to air for 10-15 minutes to allow for atmospheric oxidation. The original black color of the dye will reappear as the leuco form is oxidized back to its insoluble pigment form.

  • Alternatively, for more controlled oxidation, treat the fabric in a bath containing 1-2 mL/L of hydrogen peroxide and 1 mL/L of acetic acid at 50°C for 10-15 minutes.

Step 5: Soaping (After-treatment)

  • To improve fastness properties and remove any loosely adhering dye particles, a soaping treatment is essential.

  • Prepare a bath containing 2 g/L of a non-ionic detergent at 90-95°C.

  • Treat the dyed fabric in this bath for 15-20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric.

Visualizations

Signaling Pathway of Vat Dyeing

VatDyeingProcess cluster_reduction Reduction Step (Vatting) cluster_dyeing Dyeing & Oxidation VatDye_Insoluble Vat Black 38 (Insoluble) LeucoDye_Soluble Leuco-Vat Black 38 (Soluble) VatDye_Insoluble->LeucoDye_Soluble Reduction Glucose Glucose (Reducing Agent) Glucose->LeucoDye_Soluble NaOH NaOH (Alkali) NaOH->LeucoDye_Soluble DyedFiber_Leuco Fiber with Leuco Dye LeucoDye_Soluble->DyedFiber_Leuco Absorption Fiber Cellulosic Fiber Fiber->DyedFiber_Leuco DyedFiber_Oxidized Dyed Fiber (Insoluble Dye) DyedFiber_Leuco->DyedFiber_Oxidized Oxidation Air Air/Oxidizing Agent Air->DyedFiber_Oxidized

Caption: Chemical principle of the vat dyeing process.

Experimental Workflow

ExperimentalWorkflow A 1. Pre-treatment of Cotton Fabric (Scouring & Bleaching) B 2. Dyebath Preparation (Vat Black 38, Water, Auxiliaries) A->B C 3. Reduction (Vatting) Add NaOH & Glucose Heat to 70-80°C B->C D 4. Dyeing Introduce Fabric Maintain at 70-80°C for 60 min C->D E 5. Rinsing & Oxidation Cold Rinse, then Air or Chemical Oxidation D->E F 6. Soaping Treat with Detergent at 90-95°C E->F G 7. Final Rinsing & Drying F->G

Caption: Step-by-step experimental workflow for sustainable dyeing.

Conclusion

The use of glucose as a reducing agent for Vat Black 38 offers a promising pathway towards more sustainable and environmentally friendly textile dyeing processes. While this protocol provides a foundational method, further optimization of parameters such as glucose and alkali concentrations, temperature, and time may be necessary to achieve desired color yields and fastness properties comparable to the conventional method. Researchers are encouraged to use this document as a starting point for developing robust and validated sustainable dyeing protocols for Vat Black 38 and other vat dyes.

References

Application Notes and Protocols: Investigating Natural Reducing Agents for Vat Black 38 Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat dyes are a class of water-insoluble dyes that are highly valued in the textile industry for their excellent fastness properties, particularly on cellulosic fibers like cotton.[1] Vat Black 38 is a synthetic anthraquinone vat dye known for its exceptional lightfastness and color stability, making it a preferred choice for high-quality textiles.[2] The application of vat dyes involves a critical step known as "vatting," where the insoluble dye is converted into its water-soluble leuco form through a reduction process in an alkaline medium.[3] This allows the dye to penetrate and affix to the fiber. Subsequently, the dye is re-oxidized to its original insoluble form, trapping it within the fiber matrix.[4]

Traditionally, sodium dithionite (also known as sodium hydrosulphite or "hydrose") has been the reducing agent of choice for this process.[5] However, the use of sodium dithionite raises significant environmental concerns due to the release of toxic sulfur-containing by-products into the wastewater, contributing to high Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD).[6] This has prompted a search for greener, more sustainable alternatives.

This document provides detailed application notes and experimental protocols for investigating the use of natural reducing agents as eco-friendly alternatives to sodium dithionite for the dyeing of textiles with Vat Black 38. These agents, derived from renewable resources like plants and fruits, offer the potential for a more environmentally benign dyeing process.[7]

Application Notes

Principle of Vat Dye Reduction with Natural Agents

The core of vat dyeing lies in the reversible reduction of the dye molecule. The insoluble Vat Black 38 pigment, which contains carbonyl groups (C=O) as part of its chromophore, is reduced to its soluble leuco form, which contains hydroxyl groups (C-OH). This reaction requires a specific negative redox potential, typically in the range of -700 mV to -1000 mV for anthraquinone dyes.[5][8][9]

Natural reducing agents, such as sugars and plant extracts, can provide the necessary electrons for this reduction in an alkaline environment.

  • Reducing Sugars (e.g., Glucose, Fructose): In a hot alkaline solution, these monosaccharides act as effective reducing agents. The aldehyde or ketone group in the sugar is oxidized, while the vat dye is reduced.

  • Plant Extracts: Many plant materials are rich in phytochemicals like polyphenols, flavonoids, and tannins (e.g., from henna, apple, carambola).[5] These compounds possess hydroxyl groups that can readily donate electrons under alkaline conditions to reduce the vat dye.[5]

Potential Natural Reducing Agents

A variety of natural, renewable resources have shown promise as reducing agents for vat dyes:

  • Fruit-based: Extracts from carambola, pineapple bark, watermelon, apple, and orange peels.[10][11]

  • Plant-based: Extracts from henna root, amaranthus root, and cabbage stem.[5]

  • Sugars: Glucose and fructose are the most commonly studied.[12]

  • Agro-industrial Waste: Molasses has also been investigated as a low-cost and effective reducing agent.

Key Parameters for Investigation

Successful substitution of sodium dithionite requires careful optimization of several process parameters:

  • Reduction Potential (ORP): This is the most critical parameter. The ORP of the dyebath must be sufficiently negative to reduce the Vat Black 38 completely.[8] This can be monitored using an ORP meter. Anthraquinone dyes generally require a more negative potential than indigo dyes.[9]

  • Concentration of Reducing Agent: The optimal concentration will vary depending on the source and purity of the natural agent. An insufficient amount will lead to incomplete reduction and poor color yield, while an excess may not provide additional benefits and could increase effluent load. Studies have shown optimal concentrations for certain fruit extracts to be in the 500-600 ml/L range.[6][10]

  • Alkali Concentration (pH): A high pH (typically 10-12) is necessary to facilitate the reduction reaction and to solubilize the resulting leuco-vat dye.[4] Sodium hydroxide (NaOH) is commonly used.

  • Temperature and Time: The reduction (vatting) and dyeing steps are temperature and time-dependent. Vatting is often carried out at 50-60°C for 30-60 minutes to ensure complete reduction before the dyeing phase.[4][5]

Quantitative Data Presentation

The following tables summarize quantitative data from studies using various natural reducing agents for vat dyeing. While these studies did not specifically use Vat Black 38, the data for other anthraquinone vat dyes provide a valuable baseline for investigation.

Table 1: Reduction Potentials of Natural vs. Conventional Reducing Agents
Reducing AgentVat Dye UsedConcentrationAchieved Reduction Potential (mV)Reference
Sodium DithioniteIndanthren Dyes--820 to -875[5]
Henna Root ExtractIndanthren Dyes9 g/L-680 to -810[5]
Apple ExtractVat Indigo5 g/L-760[5]
Cabbage Stem ExtractIndanthren Dyes9 g/L-503 to -620[5]
Amaranthus Root ExtractIndanthren Dyes9 g/L-520 to -608[5]
Carambola ExtractBezathren Dyes600 ml/LComparable to Sodium Dithionite[6][10]
Pineapple Bark ExtractBezathren Dyes600 ml/LComparable to Sodium Dithionite[6][10]
Table 2: Colorfastness Properties of Cotton Dyed with Vat Dyes

Fastness ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Reducing AgentDye ShadeWashing Fastness (Staining)Washing Fastness (Color Change)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Reference
Bezathren Blue 2%[6]
Sodium Dithionite554/54
Carambola Extract554/54
Watermelon Extract554/54
Pineapple Bark Extract554/54
Indanthren Dark Blue -[5]
Sodium Dithionite4/54/543/4
Henna Root Extract4/54/543/4
Apple Extract4/5443
Table 3: Environmental Parameters of Vat Dyeing Effluent
Reducing Agent (for 2% shade Bezathren Blue)BOD (mg/L)COD (mg/L)TDS (mg/L)DO (mg/L)pHReference
Sodium Dithionite1012215045001.811.8[6]
Carambola Extract850164032003.510.5[6]
Watermelon Extract890178036003.110.9[6]
Pineapple Bark Extract940185038002.511.2[6]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Natural Reducing Agent Extracts

Objective: To prepare aqueous extracts from various natural sources for use as reducing agents.

Materials:

  • Natural source material (e.g., fresh carambola fruit, henna roots, apples)

  • Distilled water

  • Blender or grinder

  • Beakers

  • Cheesecloth or filter paper

  • Heating mantle or water bath

  • Storage bottles

Procedure:

  • Preparation of Material: Thoroughly wash the raw material. Chop it into small pieces to increase the surface area for extraction.

  • Extraction:

    • For fruit extracts (e.g., Carambola): Blend 100g of chopped material with 200mL of distilled water to create a slurry.

    • For root/bark extracts (e.g., Henna): Boil 100g of ground material in 500mL of distilled water for 1 hour.

  • Filtration: Cool the mixture and filter it through several layers of cheesecloth or filter paper to remove solid residues.

  • Storage: Store the resulting extract in a labeled, airtight bottle in a cool, dark place. For long-term storage, refrigeration is recommended.

Protocol 2: Screening and Evaluation of Natural Reducing Agents for Vat Black 38

Objective: To determine the efficacy of various natural extracts and sugars as reducing agents for Vat Black 38 by monitoring reduction potential and preliminary dyeing trials.

Materials:

  • Vat Black 38 dye

  • Prepared natural reducing agent extracts and/or reducing sugars (e.g., glucose)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Scoured and bleached cotton fabric swatches (e.g., 5g)

  • Laboratory dyeing apparatus (e.g., beaker dyer) with temperature control

  • ORP meter with a suitable electrode

  • Standard laboratory glassware

  • Nitrogen or Argon gas (optional, to create an inert atmosphere)

Procedure:

  • Prepare Dyebath: In a beaker, prepare the dyebath with the following recipe (example):

    • Vat Black 38: 2% on weight of fabric (owf)

    • Wetting Agent: 1 g/L

    • Sequestering Agent: 2 g/L

    • Material to Liquor Ratio (MLR): 1:30

  • Vatting Process:

    • Heat the dyebath to the target vatting temperature (start with 60°C).

    • Add the natural reducing agent to be tested. For extracts, start with a concentration of 500-600 ml/L.[10] For glucose, start with 10-20 g/L.

    • Add NaOH solution to raise the pH to 11-12.

    • If available, purge the solution with an inert gas to minimize oxidation from air.

    • Stir the solution and monitor the ORP. Record the value every 5 minutes for 45-60 minutes. The target is a stable potential more negative than -800 mV.[9]

    • Observe the color change of the dyebath, which indicates the formation of the leuco-dye.

  • Dyeing:

    • Once a stable negative potential is reached, introduce the pre-wetted cotton swatch into the dyebath.

    • Continue dyeing at 60°C for 45 minutes, ensuring the fabric remains submerged.

  • Oxidation and Soaping:

    • Remove the fabric, squeeze out excess liquor, and expose it to air for 15-20 minutes to allow for oxidation. The black color should develop.

    • Rinse the fabric thoroughly with cold water.

    • Perform a soaping treatment: wash the fabric in a solution containing 2 g/L soap at 90°C for 15 minutes to remove loose dye and improve fastness.

    • Rinse again and air dry.

  • Evaluation:

    • Visually assess the color depth and uniformity of the dyed swatch.

    • Compare the final ORP values and dyeing results across the different natural agents tested.

G Figure 1. Workflow for Investigating Natural Reducing Agents cluster_prep Preparation cluster_dye Dyeing Process Optimization cluster_eval Evaluation A Select Natural Source (Fruit, Plant, Sugar) B Prepare Extract / Solution A->B C Characterize Extract (Optional: FTIR, etc.) B->C D Prepare Dyebath (Vat Black 38, Auxiliaries) C->D E Vatting: Add Natural Reducer & Alkali D->E F Monitor ORP & Temperature E->F G Dye Cotton Substrate F->G H Oxidation & Soaping G->H I Assess Color Yield (K/S Value) H->I L Compare with Conventional Process I->L J Test Fastness Properties (Wash, Rub, Light) J->L K Analyze Effluent (BOD, COD, pH) K->L

Figure 1. Workflow for Investigating Natural Reducing Agents.

G Figure 2. Simplified Reduction-Oxidation Cycle in Vat Dyeing A Insoluble Vat Dye (Pigment Form) B Soluble Leuco-Vat Dye (Reduced Form) A->B Reduction (+ Natural Agent, + Alkali) D Dyed Fiber (Leuco Dye inside Fiber) B->D Dyeing (Penetration into Fiber) C Fiber (Cotton) E Final Dyed Fiber (Insoluble Dye trapped in Fiber) D->E Oxidation (Air)

Figure 2. Simplified Reduction-Oxidation Cycle in Vat Dyeing.

Conclusion

The investigation of natural reducing agents for Vat Black 38 dyeing presents a promising avenue for developing more sustainable and eco-friendly textile manufacturing processes. Data from studies on other anthraquinone vat dyes suggest that agents derived from sources like henna, carambola, and various sugars can achieve the necessary reduction potential and yield dyed fabrics with good colorfastness properties, while significantly reducing the environmental impact of the effluent.[5][6]

Successful implementation will require systematic screening and optimization of dyeing parameters, particularly the concentration of the natural agent and the dyebath's redox potential. The protocols provided herein offer a structured approach for researchers to undertake these investigations. Further research should focus on the reproducibility of these methods on an industrial scale and the long-term stability of the natural reducing agent extracts.

References

Troubleshooting & Optimization

preventing aggregation of Vat Black 38 molecules in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vat Black 38. The focus is on preventing and addressing the aggregation of Vat Black 38 molecules in solution, a common challenge that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Vat Black 38 and why does it aggregate in solution?

Vat Black 38 is a complex anthraquinone-based vat dye.[1] Like other vat dyes, it is insoluble in water in its oxidized pigment form.[2] For applications such as dyeing, it is converted to its water-soluble "leuco" form through a reduction reaction in an alkaline medium.[1][2] It is in this soluble leuco form that Vat Black 38 has a strong tendency to aggregate.[1]

The aggregation is driven by several intermolecular forces:

  • Van der Waals Forces and π-π Stacking: As a large, planar aromatic molecule, Vat Black 38 molecules can stack on top of each other.[3]

  • Hydrophobic Interactions: In aqueous solutions, the hydrophobic dye molecules tend to cluster together to minimize their contact with water.[3][4]

  • Hydrogen Bonding: Intermolecular hydrogen bonds can also contribute to the formation of aggregates.[3]

Factors that influence the extent of aggregation include the dye concentration, temperature, solvent composition, and the presence of electrolytes.[3][4]

Q2: How does the aggregation of Vat Black 38 affect my experiments?

Aggregation of Vat Black 38 can have several negative consequences for experimental work:

  • Uneven Coloration and Inconsistent Results: In applications like textile dyeing or staining, aggregated dye particles can lead to uneven color distribution, resulting in splotchy and inconsistent outcomes.[5][6]

  • Reduced Reaction Rates: High levels of aggregation can slow down the diffusion of the dye molecules in solution, which can affect the rate of any process that relies on the dye being in a monomeric state.[1]

  • Altered Spectroscopic Properties: Aggregation changes the electronic interactions between dye molecules, which can alter the UV-Vis absorption spectrum. This can interfere with quantitative measurements that rely on absorbance.

  • Precipitation: In severe cases, extensive aggregation can lead to the precipitation of the dye out of solution.

Q3: How can I detect and monitor the aggregation of Vat Black 38?

Several analytical techniques can be used to detect and monitor the aggregation of Vat Black 38 in solution:

  • UV-Vis Spectroscopy: This is a primary tool for studying dye aggregation. As molecules aggregate, their absorption spectrum can shift. The formation of "H-aggregates" (face-to-face stacking) typically results in a blue-shift (hypsochromic shift) of the absorption maximum, while "J-aggregates" (edge-to-edge arrangement) lead to a red-shift (bathochromic shift).[4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size over time or with changes in solution conditions can indicate aggregation.[7][8]

  • Fluorescence Spectroscopy: Changes in the fluorescence emission spectrum, such as quenching or shifts in the emission wavelength, can also be indicative of aggregation.[9]

  • Visual Inspection: While not quantitative, a simple visual inspection can often reveal signs of aggregation, such as a lack of clarity, visible particles, or precipitation.

Troubleshooting Guide

This guide addresses common issues related to the aggregation of Vat Black 38 and provides potential solutions.

Issue 1: Uneven or Splotchy Results in Dyeing/Staining
Potential Cause Recommended Solution
High Degree of Dye Aggregation Incorporate a dispersing agent into your dye solution. Lignin-based dispersants are an effective and environmentally friendly option.[10] These agents adsorb onto the surface of the dye particles, preventing them from clumping together.[11][12]
Improper Dissolution/Reduction Ensure the "vatting" process (reduction to the soluble leuco form) is complete. This typically requires an alkaline medium and a reducing agent like sodium hydrosulfite.[2] Follow a standardized protocol for the reduction step to ensure consistency.[13]
Incorrect Temperature or pH Optimize the temperature and pH of your solution. Higher temperatures can sometimes reduce aggregation by increasing molecular motion, but can also affect the stability of the leuco dye.[4] The pH must be sufficiently alkaline for the leuco form to be stable.[14]
Contaminants in the Solution Ensure high-purity water and reagents are used. The presence of certain metal ions or other impurities can sometimes promote aggregation.[15]
Issue 2: Inconsistent Spectroscopic Measurements (UV-Vis)
Potential Cause Recommended Solution
Progressive Aggregation Over Time Prepare fresh solutions immediately before measurement. If measurements need to be taken over a period of time, consider adding a stabilizing agent (see below) to the solution.
Concentration-Dependent Aggregation Be aware that the degree of aggregation can be highly dependent on the concentration of the dye.[4] When comparing samples, ensure they are at the same concentration. If creating a calibration curve, be mindful that non-linearity may be due to aggregation at higher concentrations.
Formation of H- or J-Aggregates The formation of H- or J-aggregates will shift the absorption maximum.[4] This can be a useful diagnostic tool to understand the nature of the aggregation. To obtain the spectrum of the monomeric form for reference, you may need to use a very dilute solution or add a disaggregating agent.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments involving Vat Black 38.

Protocol 1: Preparation of a Stabilized Vat Black 38 Solution

This protocol describes the preparation of a stabilized solution of the leuco form of Vat Black 38, suitable for applications where aggregation needs to be minimized.

Materials:

  • Vat Black 38 powder

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent (e.g., lignin sulfonate)

  • Nitrogen gas (optional, but recommended)

Procedure:

  • Prepare a paste: In a beaker, create a smooth paste of the Vat Black 38 powder with a small amount of deionized water and the dispersing agent.

  • Prepare the alkaline reducing solution: In a separate beaker, dissolve sodium hydroxide in deionized water to create an alkaline solution. The concentration will depend on the specific application, but a pH above 11 is typically required. If possible, deaerate the water by bubbling nitrogen gas through it for 15-20 minutes to minimize oxidation of the leuco dye.

  • Vatting (Reduction): Gently warm the alkaline solution (e.g., to 50-60°C) and slowly add the sodium hydrosulfite, stirring until dissolved.

  • Combine: Slowly add the Vat Black 38 paste to the alkaline reducing solution with constant, gentle stirring.

  • Incubation: Cover the beaker and allow the solution to stand at the elevated temperature for a period (e.g., 15-30 minutes) to ensure complete reduction to the leuco form. The solution should change color, indicating the formation of the soluble leuco dye.

  • Use: The resulting stabilized solution should be used promptly. For storage, it should be kept in a sealed container under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

This protocol outlines how to use UV-Vis spectroscopy to monitor the aggregation of Vat Black 38.

Materials:

  • Stock solution of monomeric Vat Black 38 (prepared in a suitable solvent or at very low concentration in the presence of a disaggregating agent)

  • Solutions of Vat Black 38 at various concentrations

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, depending on the wavelength range)

Procedure:

  • Obtain the monomer spectrum: Measure the UV-Vis absorption spectrum of a very dilute solution of Vat Black 38, where aggregation is minimal. This will serve as the reference spectrum for the monomeric form.

  • Measure spectra of different concentrations: Prepare a series of Vat Black 38 solutions with increasing concentrations. Measure the absorption spectrum for each solution.

  • Analyze the spectra:

    • Compare the spectra of the more concentrated solutions to the monomer spectrum.

    • Look for changes in the shape of the absorption bands and shifts in the wavelength of maximum absorbance (λ_max).

    • A blue-shift in λ_max may indicate the formation of H-aggregates.

    • A red-shift in λ_max may indicate the formation of J-aggregates.

  • Time-course experiment (optional): To study the kinetics of aggregation, monitor the absorption spectrum of a single solution over time. Changes in the spectrum will indicate the progression of aggregation.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of experiments aimed at preventing the aggregation of Vat Black 38. Note: This data is for illustrative purposes only and is not based on actual experimental results for Vat Black 38.

Table 1: Effect of Dispersing Agents on Vat Black 38 Aggregate Size

SampleDispersing AgentConcentration of Dispersing Agent (g/L)Average Particle Size (nm)
ControlNone0850
ALignin Sulfonate1250
BLignin Sulfonate5150
CNaphthalene Sulfonate Condensate1280
DNaphthalene Sulfonate Condensate5180

Table 2: Effect of Additives on the Monomer Absorption of Vat Black 38

SampleAdditiveConcentration of AdditiveAbsorbance at Monomer λ_max
ControlNone00.65
AUrea1 M0.85
BUrea2 M0.95
CNon-ionic Surfactant0.1%0.80
DNon-ionic Surfactant0.5%0.90

Visualizations

Aggregation and Prevention Workflow

AggregationPrevention cluster_problem Problem: Aggregation of Vat Black 38 cluster_solutions Intervention Strategies cluster_outcome Desired Outcome VatBlack38 Vat Black 38 Monomers Aggregates Aggregates (Dimers, Trimers, etc.) VatBlack38->Aggregates Aggregation (π-π stacking, van der Waals) DispersingAgent Add Dispersing Agent (e.g., Lignin Sulfonate) DispersingAgent->Aggregates Inhibits StableSolution Stable Solution of Monomeric Vat Black 38 Solvent Optimize Solvent/ Temperature/pH Solvent->Aggregates Influences Concentration Control Dye Concentration Concentration->Aggregates Influences

Caption: Workflow for preventing Vat Black 38 aggregation.

Troubleshooting Logic for Uneven Dyeing/Staining

TroubleshootingWorkflow Start Start: Uneven Dyeing/Staining Observed CheckReduction Is the vatting process (reduction) complete? Start->CheckReduction CheckDispersant Is a dispersing agent being used? CheckReduction->CheckDispersant Yes ImproveReduction Action: Standardize and ensure complete reduction of the dye. CheckReduction->ImproveReduction No CheckParameters Are temperature and pH optimized and stable? CheckDispersant->CheckParameters Yes AddDispersant Action: Incorporate a suitable dispersing agent into the solution. CheckDispersant->AddDispersant No CheckPurity Are all reagents and solvents of high purity? CheckParameters->CheckPurity Yes OptimizeParameters Action: Calibrate instruments and optimize temperature and pH. CheckParameters->OptimizeParameters No UseHighPurity Action: Use high-purity reagents and deionized water. CheckPurity->UseHighPurity No Resolved Problem Resolved CheckPurity->Resolved Yes ImproveReduction->CheckDispersant AddDispersant->CheckParameters OptimizeParameters->CheckPurity UseHighPurity->Resolved

Caption: Troubleshooting workflow for uneven results.

References

Technical Support Center: Treatment of Effluent from Vat Black 38 Dyeing Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the treatment of industrial wastewater containing Vat Black 38 dye.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the experimental treatment of Vat Black 38 effluent.

Problem IDQuestionPossible CausesSuggested Solutions
VB38-T01 Low color removal efficiency using adsorption methods. - Inappropriate adsorbent dosage. - Non-optimal pH of the effluent. - Insufficient contact time. - Saturation of the adsorbent.- Perform a dose-response experiment to determine the optimal adsorbent concentration. - Adjust the pH of the solution; for example, biosludge has shown high adsorption capacity under acidic conditions (pH 3).[1] - Increase the contact time between the adsorbent and the effluent to allow for equilibrium to be reached. - Regenerate the adsorbent or replace it with fresh material.
VB38-T02 Incomplete degradation of Vat Black 38 using Advanced Oxidation Processes (AOPs). - Suboptimal pH for the specific AOP. - Inadequate concentration of the oxidizing agent (e.g., H₂O₂). - Insufficient UV irradiation intensity or duration. - Presence of radical scavengers in the effluent.- Adjust the pH to the optimal range for the chosen AOP (e.g., ozonation can be more effective at pH 11).[2] - Optimize the oxidant concentration; excessive amounts can be detrimental as they may act as hydroxyl radical scavengers.[3][4] - Increase the UV lamp power or the exposure time. - Pre-treat the effluent to remove substances that may consume free radicals.
VB38-T03 Increased effluent toxicity after AOP treatment. Formation of toxic intermediate byproducts during the degradation of the dye molecule.[3][4]- Combine AOPs with a biological treatment step to mineralize the intermediates.[5] - Adjust AOP parameters (e.g., oxidant dose, pH) to favor complete mineralization to CO₂ and H₂O.[3] - Monitor toxicity throughout the treatment process using bioassays (e.g., Artemia salina).[3][4]
VB38-T04 Low efficiency of biological treatment processes. - High toxicity of Vat Black 38 to the microbial consortium. - The recalcitrant nature of the azo dye to aerobic biodegradation.[6] - Non-optimal environmental conditions for microbial activity (pH, temperature, nutrient levels).- Employ a sequential anaerobic-aerobic treatment system; the anaerobic stage facilitates the cleavage of the azo bond, followed by aerobic degradation of the resulting aromatic amines.[5][6] - Acclimatize the microbial sludge to the dye effluent. - Supplement the effluent with a carbon source to support co-metabolism.[5] - Optimize pH, temperature, and nutrient concentrations for the specific microbial culture.[7]
VB38-T05 Membrane fouling during filtration processes. - High concentration of suspended solids in the effluent. - Precipitation of dye molecules on the membrane surface. - Biofouling due to microbial growth.- Implement a pre-treatment step such as coagulation or flocculation to reduce suspended solids.[8] - Optimize the operating pressure and cross-flow velocity. - Regularly clean and backwash the membranes. - Consider periodic chemical cleaning or the use of anti-fouling membranes.

Frequently Asked Questions (FAQs)

1. What are the main challenges in treating wastewater containing Vat Black 38?

Vat Black 38, like many textile dyes, is a complex organic molecule designed to be stable and resistant to fading, which also makes it resistant to degradation.[9][10] Key challenges include:

  • High Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD): Textile effluents often have high organic loads.[11][12]

  • Intense Color: The dye imparts a strong color to the water, which can block sunlight and inhibit aquatic photosynthesis.[10][13]

  • Toxicity: The dye itself and its breakdown products, such as aromatic amines, can be toxic, mutagenic, and carcinogenic.[10][14]

  • Recalcitrance: Vat dyes are generally resistant to conventional biological treatment methods.[15]

2. Which treatment method is most effective for Vat Black 38?

There is no single "best" method, and often a combination of processes is required for effective treatment.

  • Physicochemical methods like adsorption are effective for color removal.[16]

  • Advanced Oxidation Processes (AOPs) can degrade the complex dye molecule.[3][4]

  • Biological treatments , particularly sequential anaerobic-aerobic systems, can be cost-effective for mineralizing the organic compounds.[5][17]

An integrated approach, for example, combining a physicochemical or advanced oxidation process with a biological treatment, is often the most effective strategy.[18]

3. What is the mechanism of degradation in Advanced Oxidation Processes?

AOPs generate highly reactive hydroxyl radicals (•OH) that are powerful oxidizing agents.[19][20] These radicals attack the chromophore of the dye molecule, breaking it down into smaller, less colored, and often less toxic compounds, and can ultimately lead to complete mineralization into CO₂ and H₂O.[3]

4. Can biological treatment alone be used for Vat Black 38 effluent?

While some microorganisms can decolorize vat dyes, biological treatment alone is often slow and incomplete for recalcitrant dyes like Vat Black 38.[6][21] A common and more effective approach is a sequential anaerobic-aerobic process. The initial anaerobic stage breaks the azo bonds in the dye molecule, followed by an aerobic stage to degrade the resulting aromatic amines.[5]

Experimental Protocols

Protocol 1: Adsorption Study for Color Removal
  • Preparation of Dye Solution: Prepare a stock solution of Vat Black 38 of a known concentration (e.g., 100 mg/L) in deionized water.

  • Batch Adsorption Experiments:

    • Take a series of flasks, each containing a fixed volume of the dye solution (e.g., 100 mL).

    • Add varying amounts of the adsorbent (e.g., activated carbon, biosludge) to each flask to test different dosages.

    • Adjust the pH of the solutions in a separate experiment to investigate its effect (e.g., pH 3, 5, 7, 9, 11).

    • Place the flasks on a shaker at a constant speed and temperature for a predetermined contact time (e.g., 2 hours).

  • Analysis:

    • After the contact time, filter the samples to separate the adsorbent.

    • Measure the absorbance of the supernatant at the maximum wavelength of Vat Black 38 using a UV-Vis spectrophotometer.

    • Calculate the percentage of color removal and the adsorption capacity (mg of dye per g of adsorbent).

Protocol 2: H₂O₂/UV Advanced Oxidation Process
  • Experimental Setup: Use a batch photoreactor equipped with a UV lamp.

  • Procedure:

    • Fill the reactor with a known volume and concentration of Vat Black 38 solution.

    • Add a specific concentration of hydrogen peroxide (H₂O₂), starting with a literature-recommended value and then optimizing (e.g., 500-1800 mg/L).[3][4]

    • Turn on the UV lamp to initiate the reaction.

    • Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Immediately quench the reaction in the samples (e.g., by adding sodium sulfite).

    • Measure the residual dye concentration using a UV-Vis spectrophotometer.

    • Optionally, measure the Chemical Oxygen Demand (COD) to assess the extent of mineralization. A significant reduction in COD indicates degradation of the organic molecule.[4]

Protocol 3: Sequential Anaerobic-Aerobic Biological Treatment
  • Reactor Setup:

    • An Upflow Anaerobic Sludge Blanket (UASB) reactor for the anaerobic stage.

    • A Continuous Stirred Tank Reactor (CSTR) for the subsequent aerobic stage.[5]

  • Inoculation and Acclimatization: Inoculate both reactors with appropriate sludge and acclimatize the microorganisms to the synthetic wastewater containing Vat Black 38 and a co-substrate like glucose.[5]

  • Operation:

    • Continuously feed the synthetic wastewater into the UASB reactor.

    • The effluent from the UASB reactor is then fed into the CSTR, which is aerated.

  • Monitoring and Analysis:

    • Regularly collect samples from the influent, the UASB effluent, and the CSTR effluent.

    • Analyze for color removal (UV-Vis spectrophotometry), COD, and the concentration of aromatic amines (using HPLC).[5]

    • Monitor pH and temperature in both reactors.

Quantitative Data

Table 1: Performance of H₂O₂/UV AOP on Tannery Wastewater

ParameterInitial ValueFinal Value (after 4h)% RemovalReference
COD~1500 mg/L~600 mg/L~60%[3][4]

Table 2: Adsorption Capacities for Vat Dyes using Biosludge

Biosludge TypeDyeAdsorption Capacity (mg/g)Optimal pHReference
AutoclavedVat Black 2585.54 ± 0.53[1]
RestingVat Black 2537.59 ± 0.6Neutral/Weak Alkaline[1]

Table 3: Decolorization of Vat Dyes by Bacterial Isolates

Bacterial IsolateDye% DecolorizationReference
Bacillus maceransVat Black75.04%[21]
Bacillus firmusVat Black41.42%[21]

Visualizations

AOP_Mechanism cluster_input Inputs cluster_process Process cluster_output Outputs Dye Vat Black 38 Degradation Oxidative Degradation Dye->Degradation H2O2 H₂O₂ Radical_Formation Hydroxyl Radical (•OH) Generation H2O2->Radical_Formation UV UV Light UV->Radical_Formation Radical_Formation->Degradation attacks Intermediates Intermediate Byproducts Degradation->Intermediates Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization further oxidation Biological_Treatment_Workflow cluster_anaerobic Key Process: Reduction cluster_aerobic Key Process: Oxidation Effluent Vat Black 38 Effluent (Azo Dye) Anaerobic Anaerobic Stage (e.g., UASB Reactor) Effluent->Anaerobic Azo bond cleavage Aerobic Aerobic Stage (e.g., CSTR) Anaerobic->Aerobic Aromatic Amine Degradation Azo_to_Amine Azo Dye → Aromatic Amines Treated_Effluent Treated Effluent (Mineralized Products) Aerobic->Treated_Effluent Amine_to_CO2 Aromatic Amines → CO₂ + H₂O

References

Technical Support Center: Eco-Friendly Vat Dyeing with Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing eco-friendly alternatives to sodium hydrosulfite (also known as sodium dithionite or 'hydro') in the reduction process of Vat Black 38.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with alternative reducing agents.

Issue 1: Low Color Yield or Weak Shade

  • Q: We are using a natural reducing agent (e.g., fruit extract, glucose) and observing a significantly lower color strength (K/S value) compared to the conventional sodium hydrosulfite method. What are the potential causes and solutions?

    A: Low color yield with greener alternatives is a common issue. Here are the primary causes and troubleshooting steps:

    • Insufficient Reduction Potential: Vat dyes require a specific negative reduction potential (typically -700 mV to -1000 mV) to be converted to their soluble leuco form.[1][2] Natural reducing agents may have a lower reducing power than sodium hydrosulfite.[3][4]

      • Solution: Increase the concentration of the natural reducing agent. Studies have shown that optimal concentrations for fruit extracts can be around 500-600 ml/L.[3][5] For glucose, ensure the temperature is optimal (around 70°C) to achieve the necessary reduction potential (-722 mV).[6]

    • Incorrect Vatting Temperature: The efficiency of many natural reducing agents is highly temperature-dependent.

      • Solution: Optimize the vatting temperature. For glucose, the ideal temperature to achieve sufficient reduction potential is 70°C.[6][7] For natural extracts like pineapple bark or carambola, vatting is often performed at 55-65°C.[3]

    • Inadequate Alkali Concentration: A sufficiently alkaline medium (high pH) is crucial for the solubility of the leuco-vat dye.[6][8]

      • Solution: Ensure the concentration of sodium hydroxide (NaOH) is adequate. The required amount may be higher when using certain alternatives, like iron (II) salts, compared to sodium hydrosulfite.[1] Monitor and adjust the pH of the vatting bath to be within the 11-14 range.[6]

Issue 2: Poor Dye Bath Stability and Uneven Dyeing

  • Q: Our dye bath, prepared with an iron (II) complex, seems unstable, leading to premature oxidation and patchy or uneven dyeing. How can we improve this?

    A: Iron (II) salt complexes are a promising alternative but require careful control of the process to maintain stability.

    • Complex Instability: The iron (II) complex itself may be unstable, leading to the precipitation of iron hydroxides and a rapid loss of reduction potential.

      • Solution: Use appropriate ligands to form a stable Fe(II) coordination complex.[9] Research indicates that using a combination of two different ligands can improve the stability and efficiency of the reduction bath compared to a single ligand.[10] The ligands must be added before the sodium hydroxide to ensure complete complexation of the Fe(II) ions.[10]

    • Premature Oxidation: The reduced leuco-dye is susceptible to oxidation by air. If the bath stability is poor, the dye can revert to its insoluble form before it properly penetrates the fiber.

      • Solution: Maintain a blanket of inert gas (like nitrogen) over the dye bath, if possible. Minimize agitation that introduces air into the liquor. Iron(II)-based systems can offer superior dye bath stability compared to hydrosulfite if properly formulated.[9]

Issue 3: Shade Inconsistency and Off-Shades

  • Q: We are experimenting with electrochemical reduction and are struggling to achieve consistent shades. Sometimes the color is too dark or appears to be an off-shade. What is causing this?

    A: Electrochemical reduction offers excellent environmental benefits but requires precise control over electrical parameters.

    • Over-reduction: Applying too high a cell current or potential can lead to over-reduction of the vat dye, which can cause a shift in the final color.[11]

      • Solution: Carefully control the redox potential in the dye bath by adjusting the cell current. Once the initial reduction is complete, the current should be lowered to a maintenance level (e.g., 50-100 A in industrial settings) just sufficient to keep the dye in its leuco form.[12]

    • Mediator Issues (Indirect Reduction): In indirect electrochemical reduction, the mediator (an electron-carrier, often an iron complex) shuttles electrons from the cathode to the dye.[13][14] Issues with the mediator concentration or stability can affect the reduction rate and consistency.

      • Solution: Ensure the mediator system is optimized and stable throughout the dyeing process. The Ca²⁺-Fe³⁺-triethanolamine (TEA) redox system has been studied for this purpose.[14]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary eco-friendly alternatives to sodium hydrosulfite for Vat Black 38?

    A: Several greener alternatives are being actively researched and implemented. The main categories are:

    • Natural Organic Reductants: These include sugars like glucose and extracts from fruits and plants such as carambola, pineapple bark, and henna root.[1][3][6] They are biodegradable and come from renewable sources.[3]

    • Inorganic Reductants: Iron (II) salts, particularly when stabilized with complexing ligands, serve as an effective replacement.[9] Combinations of ferrous sulfate and a reduced amount of sodium hydrosulfite have also been shown to lower the environmental impact.[15]

    • Chemical Reductants: Sodium borohydride (NaBH₄), especially when used with an iron catalyst, is a potent reducing agent with more benign by-products than sodium hydrosulfite.[16]

    • Electrochemical Methods: This technique uses an electric current to reduce the dye, either directly at the electrode or indirectly via a mediator. It significantly reduces chemical waste and water consumption.[12][13][17]

  • Q2: Why is sodium hydrosulfite considered environmentally unfavorable?

    A: Sodium hydrosulfite (Na₂S₂O₄) poses several environmental challenges. In the acidic conditions of wastewater, it decomposes to produce toxic sulfite, thiosulfate, and sulfur by-products.[2][3] This increases the Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), and Total Dissolved Solids (TDS) of the effluent, requiring extensive and costly wastewater treatment.[3][15]

  • Q3: How does the reduction potential of these alternatives compare to sodium hydrosulfite?

    A: The reduction potentials vary significantly. Sodium hydrosulfite provides a very strong reducing potential of around -820 mV to -924 mV.[1][6] Eco-friendly alternatives must reach a potential negative enough to reduce the specific vat dye (typically > -700 mV).

    • Glucose: Can reach -722 mV at 70°C.[6]

    • Natural Extracts: Henna extract can reach -800 mV, while apple extract reaches -760 mV, making them comparable to the required potential.[1]

    • Iron (II) Complexes: Can provide a sufficient reduction potential, which can be tailored by the choice of ligands.[9]

    • Electrochemical Systems: The potential is controllable and can be precisely adjusted to the requirement of the dye.[12]

  • Q4: Are there any changes required in the post-dyeing process (oxidation, soaping) when using these alternatives?

    A: Generally, the post-dyeing processes remain the same. After the dye is absorbed by the fiber in its soluble leuco form, it must be oxidized back to its original insoluble pigment form. This is typically achieved by exposure to air or by using a chemical oxidizing agent like hydrogen peroxide.[18] A final soaping step is crucial to remove any unfixed dye from the fiber surface and to develop the true shade and fastness properties.[10]

Data Presentation: Comparison of Reducing Agents

ParameterSodium Hydrosulfite (Conventional)GlucoseNatural Extracts (Henna)Iron (II) ComplexesElectrochemical
Reduction Potential -820 to -924 mV[1][6]~ -722 mV (at 70°C)[6]~ -800 mV[1]Sufficient & Tunable[9]Fully Controllable[12]
Optimal Temperature 50 - 60°C[3]70°C[6]55 - 65°C[3]Room Temperature[10]Variable
Environmental Impact High (Sulfite/Sulfate by-products)[2][3]Low (Biodegradable)[6]Low (Biodegradable)[3]Moderate (Iron sludge)[1]Very Low (Minimal chemical use)[12]
Effluent Load (COD/BOD) High[15]Low[19]Low[3]Lower than Hydro[15]Significantly Reduced[12]
Color Strength (K/S) High (Reference)[6]Slightly Lower[6]Comparable[1][3]ComparableComparable or Higher[17]
Wash Fastness Good to Excellent[3]Good to Excellent[6]Good to Excellent[3]Good to Excellent[15]Good to Excellent[14]

Experimental Protocols

Protocol 1: Conventional Dyeing with Sodium Hydrosulfite

  • Vatting: Prepare the dyebath with Vat Black 38 (e.g., 2% on weight of fabric - owf), a wetting agent (1 g/L), and a sequestering agent (2 g/L) in hot water (50°C).

  • Add sodium hydroxide (NaOH) solution and sodium hydrosulfite (Na₂S₂O₄). The exact amounts depend on the dye concentration and liquor ratio.

  • Allow the reduction (vatting) to proceed for 20-30 minutes at 50-60°C until the solution is clear and has the characteristic color of the leuco-dye.

  • Dyeing: Introduce the pre-wetted fabric into the dyebath. Add Glauber's salt (e.g., 10 g/L) to aid exhaustion.[3]

  • Raise the temperature to 60°C and maintain for 45-60 minutes.

  • Oxidation & Soaping: Remove the fabric, squeeze, and allow it to oxidize in the air for 10-20 minutes.

  • Rinse with cold water, then hot water.

  • Soap at the boil with a suitable detergent (e.g., 2 g/L) for 15 minutes to achieve the final shade and fastness. Rinse and dry.

Protocol 2: Eco-Friendly Dyeing with Glucose

  • Vatting: Prepare the dyebath with Vat Black 38 (2% owf) and auxiliaries as in the conventional method.

  • Add sodium hydroxide and glucose.

  • Raise the temperature to 70°C and hold for 30-45 minutes to ensure complete reduction. The reduction potential should be monitored if possible.[6]

  • Dyeing: Cool the dyebath to the dyeing temperature (e.g., 60°C). Introduce the fabric and continue as per the conventional method.

  • Oxidation & Soaping: The process is identical to the conventional method.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reduction Reduction (Vatting) cluster_dyeing Dyeing cluster_finishing Finishing A Prepare Fabric (Scour, Bleach) F Introduce Fabric to Dyebath A->F B Prepare Dyebath (Dye, Water, Auxiliaries) C Add Alkali (NaOH) & Reducing Agent B->C D Heat to Vatting Temp (e.g., 60-70°C) C->D Control pH E Insoluble Dye -> Soluble Leuco-Dye D->E Hold for 20-45 min E->F G Dye for 45-60 min F->G Control Temp H Leuco-Dye Absorbed by Fiber G->H I Oxidation (Air / Chemical) H->I J Leuco-Dye -> Insoluble Dye I->J Color Development K Soaping at Boil J->K Remove unfixed dye L Final Rinse & Dry K->L

Caption: General experimental workflow for the vat dyeing process.

reduction_pathway cluster_insoluble Insoluble State cluster_soluble Soluble State (in Alkali) VatDye Vat Dye (Insoluble) Quinone Form C=O LeucoDye Leuco-Vat Dye (Soluble) Hydroquinone Anion Form C-O⁻ VatDye->LeucoDye Reduction +2e⁻, +Alkali LeucoDye->VatDye Oxidation -2e⁻ Reducer Reducing Agent (e.g., Glucose, Fe(II), e⁻) Reducer->VatDye Oxidizer Oxidizing Agent (e.g., Air O₂) Oxidizer->LeucoDye

Caption: Chemical pathway of vat dye reduction and oxidation.

troubleshooting_logic Start Problem: Low Color Yield Q1 Is Reduction Potential Sufficient? (Check Temp/Concentration) Start->Q1 Sol1 Solution: - Increase Reducer Conc. - Optimize Temperature Q1->Sol1 No Q2 Is Alkali (NaOH) Concentration Correct? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Re-evaluate Sol2 Solution: - Increase NaOH Conc. - Check pH (11-14) Q2->Sol2 No Q3 Is Vatting Time Sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Re-evaluate Sol3 Solution: - Increase Vatting Time Q3->Sol3 No End Other Issues: - Dye Quality - Water Hardness - Substrate Prep. Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3 Re-evaluate

Caption: Troubleshooting workflow for low color yield in vat dyeing.

References

Technical Support Center: Enhancing Photostability of Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address and enhance the photostability of Vat Black 38 on various fabric substrates.

Frequently Asked Questions (FAQs)

Q1: What is Vat Black 38 and why is its photostability a key characteristic?

A1: Vat Black 38 is a large, polycyclic anthraquinone-based vat dye used for dyeing cellulosic fibers like cotton.[1][2] Its excellent photostability, or lightfastness, is a critical performance attribute, making it ideal for textiles requiring long-term color stability upon exposure to sunlight, such as military apparel, outdoor furnishings, and high-quality fabrics.[1][3] This high fastness is attributed to the stable electron arrangement within its chromophore and its physical state as insoluble particles trapped within the fiber.[1]

Q2: How is the photostability of Vat Black 38 quantitatively measured?

A2: Photostability is primarily measured using the Blue Wool Scale , which rates lightfastness from 1 (very poor) to 8 (excellent). Vat Black 38 typically has a very high rating of 7 to 8.[1] Another quantitative method is spectrophotometry , which measures the color change (ΔE) of a fabric sample after exposure to a controlled light source (e.g., a Xenon arc lamp) for a specific duration. A lower ΔE value indicates less color change and better photostability.

Q3: What primary factors can influence the photostability of Vat Black 38 on fabric?

A3: Several factors affect the final lightfastness of the dyed fabric:

  • The Dyeing Process: The complex vat dyeing procedure, involving reduction, absorption, and oxidation, must be precisely controlled. Errors in any step can lead to poor dye fixation and reduced fastness.[4][5]

  • Dye Concentration: While vat dyes have good lightfastness, very pale shades can sometimes exhibit faster fading than deep shades.[5]

  • Substrate Preparation: Incomplete removal of impurities like waxes or sizes from the fabric can lead to uneven dyeing and poor fastness. Mercerization of cotton can improve color value and appearance.[6]

  • Post-Dyeing Treatments: The use of certain softeners or fixing agents can negatively impact the lightfastness of the dye.[7]

  • Environmental Factors: The intensity of UV radiation, humidity, and the presence of atmospheric pollutants can accelerate dye fading.[8]

Troubleshooting Guide: Poor Lightfastness

This guide addresses common issues encountered during the application of Vat Black 38 that may lead to compromised photostability.

Q4: My dyed fabric shows unexpectedly poor lightfastness. What went wrong?

A4: Unexpectedly poor lightfastness is almost always linked to the application process rather than the dye itself.[5] Follow this troubleshooting workflow to identify the potential cause.

G start Start: Poor Lightfastness Observed proc Was the Dyeing Process Correctly Executed? start->proc reduc Incomplete Reduction? proc->reduc  Yes post Were Incompatible Post-Treatments Used? proc->post No oxid Improper Oxidation? reduc->oxid No cause1 Cause: Unfixed dye on fiber surface has poor lightfastness. reduc->cause1 Yes soap Inadequate Soaping? oxid->soap No cause2 Cause: Leuco-dye not fully converted to insoluble pigment. oxid->cause2 Yes soap->post No cause3 Cause: Hydrolyzed/unfixed dye remains, reducing overall fastness. soap->cause3 Yes cause4 Cause: Certain cationic softeners or fixatives can reduce lightfastness. post->cause4 Yes

Caption: Troubleshooting workflow for diagnosing poor lightfastness.

Q5: How do I ensure the reduction step is complete?

A5: Vat dyes must be fully converted to their water-soluble "leuco" form to penetrate the fiber.[4][9]

  • Check Reducing Agent: Use the correct amount of a fresh reducing agent, typically sodium dithionite (hydrosulphite).

  • Control Temperature and pH: The reduction is sensitive to temperature (often around 60°C) and requires a highly alkaline environment, maintained with caustic soda.[4]

  • Allow Sufficient Time: Ensure the dye solution is held at the correct temperature for the recommended time (e.g., 10-15 minutes) for full pre-reduction before introducing the fabric.[4]

Q6: What are the best practices for the oxidation and soaping steps?

A6: These final steps are critical for achieving the correct shade and maximum fastness properties.[4][10]

  • Thorough Oxidation: After dyeing, the fabric must be exposed to air or a chemical oxidizing agent (like hydrogen peroxide) to convert the leuco dye back to its insoluble pigment form inside the fibers.[10] Incomplete oxidation results in off-shades and poor fastness.[4]

  • Vigorous Soaping: A final, hot soaping bath (e.g., at 90°C with soda ash) is essential to remove any unfixed dye particles from the fabric surface.[4] Residual surface dye has very poor lightfastness and will fade quickly.[7]

Q7: Can post-dyeing finishes affect photostability?

A7: Yes. While fixing agents can improve wash fastness, many cationic fixatives can reduce the lightfastness of vat dyes.[7][11] Similarly, some softeners, particularly amino-modified silicone types, can cause yellowing upon sun exposure and negatively impact the perceived color stability.[7] It is crucial to select finishing agents that are proven to be compatible with high lightfastness requirements.

Experimental Protocols for Enhancing Photostability

For applications demanding the highest level of photostability, the incorporation of UV absorbers or light stabilizers can provide an additional layer of protection.

Q8: What is the methodology for applying a UV absorber to fabric dyed with Vat Black 38?

A8: UV absorbers work by competitively absorbing harmful UV radiation and dissipating it as harmless heat, thus protecting the dye chromophore.[8] Benzotriazole derivatives are commonly used for this purpose.

G cluster_prep Preparation cluster_app Application A Prepare Dyed Fabric (Vat Black 38) C Pad fabric through solution to achieve ~70-80% wet pick-up A->C B Prepare UV Absorber Solution (e.g., 2-4% owg in aqueous dispersion) B->C D Dry the fabric (e.g., 100-120°C for 2-3 min) C->D E Cure the fabric (e.g., 150-170°C for 1-2 min) to fix the absorber D->E

Caption: Experimental workflow for applying a UV absorber.

Detailed Protocol:

  • Solution Preparation: Prepare an aqueous padding liquor containing 20-40 g/L of a suitable UV absorber (e.g., a benzotriazole derivative formulated for textiles) and a wetting agent.

  • Application: The fully soaped and dried fabric dyed with Vat Black 38 is passed through the padding liquor. The nip pressure of the padder should be adjusted to achieve a wet pick-up of 70-80%.

  • Drying: The padded fabric is immediately dried in a stenter frame at 100-120°C for 2-3 minutes.

  • Curing: The dried fabric is then cured at a higher temperature, typically 150-170°C for 1-2 minutes, to ensure the UV absorber is properly fixed onto the fiber.

  • Evaluation: The treated fabric's lightfastness is then tested against an untreated control sample using standardized methods (e.g., ISO 105-B02).

Data Presentation: Photostability Performance

The following table summarizes typical lightfastness data for Vat Black 38 on cotton, with and without photostability-enhancing treatments.

Treatment ConditionLightfastness Rating (Blue Wool Scale)Typical Color Change (ΔE*) after 400h Xenon Arc Exposure
Standard Dyeing (Control)7< 1.5
+ UV Absorber (2% owg)7-8< 1.0
+ HALS (2% owg)7-8< 1.0
+ UV Absorber & HALS (1% each)8< 0.8

*ΔE values are representative; actual results may vary based on substrate, dye depth, and specific chemicals used.

Visualization of Protective Mechanisms

Q9: How do UV absorbers and stabilizers protect the dye molecule?

A9: They interrupt the photodegradation process at different stages. The dye fades when its chemical structure is destroyed by photochemical reactions initiated by UV light.

G UV UV Light Dye Vat Black 38 (Ground State) UV->Dye UVA UV Absorber UV->UVA Preferentially Absorbed Dye_exc Vat Black 38 (Excited State*) Dye->Dye_exc absorbs energy Rad Reactive Radicals (e.g., from water, oxygen) Dye_exc->Rad reacts with Deg Degradation (Color Fading) Rad->Deg HALS HALS (Radical Scavenger) Rad->HALS Trapped By UVA->Dye Protects HALS->Deg Prevents

References

Technical Support Center: Controlling the Re-oxidation Phase of Vat Black 38 Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vat Black 38 dyeing, with a specific focus on controlling the critical re-oxidation phase.

Troubleshooting Guide

This guide addresses common issues encountered during the re-oxidation step of Vat Black 38 dyeing experiments.

Problem Potential Causes Recommended Solutions
Uneven Color or Patchiness 1. Incomplete removal of residual alkali and reducing agents before oxidation. 2. Uneven exposure to the oxidizing agent (air or chemical). 3. Premature oxidation of the leuco form on the fiber surface.[1] 4. Incorrect pH during oxidation.[2]1. Ensure thorough rinsing with cold water after dyeing to remove all residual chemicals. 2. For air oxidation, ensure the material is exposed evenly. For chemical oxidation, ensure uniform circulation of the oxidizing bath. 3. Keep the dyed material submerged in the reduced dye bath until ready for oxidation to prevent premature contact with air.[1] 4. Control the pH of the oxidation bath to the optimal range of 5-6 when using hydrogen peroxide.[3]
Shade is Too Light or Weak 1. Incomplete oxidation of the leuco dye back to its insoluble pigment form.[1] 2. Use of an inappropriate or insufficient concentration of the oxidizing agent. 3. Oxidation temperature is too low.1. Increase the oxidation time or the concentration of the oxidizing agent. 2. Use an appropriate oxidizing agent such as hydrogen peroxide at the recommended concentration (see table below). 3. Maintain the oxidation temperature below 35°C when using hydrogen peroxide to avoid decomposition.[3]
Poor Rubbing Fastness 1. Incomplete oxidation, leaving some soluble leuco dye on the fiber surface. 2. Surface deposition of re-oxidized dye that is not properly fixed within the fiber.1. Ensure complete oxidation by optimizing time, temperature, and oxidant concentration. 2. After oxidation, a thorough soaping at or near boil is crucial to remove any loose dye particles from the surface and to develop the true shade and fastness properties.[1]
Color Changes or Fades After Oxidation 1. Over-oxidation of the dye molecule by using too harsh an oxidizing agent or excessive concentration. 2. Instability of the hydrogen peroxide solution due to high pH.[3]1. Avoid strong oxidizing agents if not necessary. Optimize the concentration of hydrogen peroxide. 2. Maintain the pH of the hydrogen peroxide bath between 5 and 6 to ensure its stability and prevent rapid decomposition.[3]
Inconsistent Results Between Batches 1. Variations in the concentration of the oxidizing agent. 2. Fluctuations in pH and temperature during the oxidation step. 3. Inconsistent rinsing procedures.1. Implement a system for real-time monitoring and automatic dosing of the oxidizing agent to maintain a constant concentration.[3] 2. Precisely control and monitor the pH and temperature of all baths. 3. Standardize the rinsing time, water temperature, and flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the re-oxidation phase in Vat Black 38 dyeing?

A1: The re-oxidation phase is a critical step in the vat dyeing process. Vat Black 38 is applied to the substrate in its soluble leuco form. The re-oxidation step converts the soluble leuco dye back to its original insoluble pigment form, trapping it inside the fibers.[4] This process is essential for developing the final color and ensuring the dye's characteristic high fastness properties, such as wash and light fastness.

Q2: What are the common oxidizing agents used for Vat Black 38?

A2: The most common methods for re-oxidation are:

  • Air Oxidation: Exposing the dyed material to atmospheric oxygen. This is a slower but effective method.

  • Chemical Oxidation: Using chemical oxidizing agents for a faster and more controlled process. Commonly used chemical oxidants include hydrogen peroxide (H₂O₂) and sodium perborate.[5]

Q3: How do I choose between air and chemical oxidation?

A3: The choice depends on the specific experimental requirements and equipment availability.

  • Air oxidation is simpler and avoids the use of additional chemicals but can be slower and may lead to uneven results if not managed carefully.

  • Chemical oxidation with agents like hydrogen peroxide allows for faster processing and better control over the oxidation process, which can be critical for reproducibility in a research setting.[5]

Q4: What are the optimal parameters for re-oxidation with hydrogen peroxide?

A4: The optimal parameters can vary depending on the depth of shade. The following table provides a starting point based on industrial practices.[3]

ParameterMedium-Depth ShadeDark Shade
Hydrogen Peroxide Concentration 3-4 g/L5-6 g/L
pH 5-65-6
Temperature < 35°C< 35°C
Ventilation/Agitation Time Increased from 15s to 30sIncreased from 15s to 30s

Q5: Why is pH control so important during re-oxidation with hydrogen peroxide?

A5: Hydrogen peroxide is unstable in alkaline environments and can decompose rapidly at a high pH.[3] During the dyeing process, residual alkali from the reduction bath can be carried over into the oxidation bath, raising the pH. If the pH becomes too high (e.g., above 7), the hydrogen peroxide will decompose, leading to insufficient oxidation of the dye. This results in poor color yield, shade instability, and reduced fastness properties. Therefore, it is crucial to monitor and control the pH of the oxidation bath, typically by adding an acid to maintain it in the optimal 5-6 range.[3]

Q6: How can I determine if the re-oxidation is complete?

A6: Complete re-oxidation is indicated by the full development of the black shade and the absence of any residual leuco dye. A simple visual inspection for the final, stable color is the first step. For a more quantitative assessment, you can perform a rubbing fastness test after the final soaping and drying. Poor rubbing fastness can be an indicator of incomplete oxidation.

Experimental Protocols

Protocol 1: Standard Re-oxidation Procedure for Vat Black 38 using Hydrogen Peroxide
  • Rinsing: Following the dyeing step in the reduced leuco-Vat Black 38 bath, thoroughly rinse the substrate with cold, running deionized water for 5-10 minutes to remove all residual alkali and reducing agents.

  • Preparation of Oxidation Bath: Prepare an oxidation bath with hydrogen peroxide at the desired concentration (e.g., 3-4 g/L for a medium shade). Adjust the pH of the bath to 5-6 using a suitable acid (e.g., acetic acid). Maintain the temperature of the bath below 35°C.[3]

  • Oxidation: Immerse the rinsed substrate into the oxidation bath. Ensure uniform agitation or circulation for a period of 15-30 seconds.[3]

  • Post-Oxidation Rinsing: After the oxidation step, rinse the substrate thoroughly with cold water.

  • Soaping: Prepare a soaping bath containing 1-2 g/L of a neutral detergent. Treat the oxidized and rinsed substrate in this bath at 90-95°C for 10-15 minutes to remove any unfixed dye and to develop the final, true shade and fastness properties.[3]

  • Final Rinsing and Drying: Rinse the soaped substrate with hot water followed by cold water, and then dry.

Protocol 2: Troubleshooting Incomplete or Uneven Re-oxidation
  • Visual Assessment: After the standard oxidation protocol, visually inspect the substrate for uneven color, patchiness, or a lighter-than-expected shade.

  • pH Measurement of Oxidation Bath: If issues are observed, immediately measure the pH of the hydrogen peroxide bath used for oxidation. A pH value significantly above 6 suggests alkaline contamination and potential peroxide decomposition.

  • Re-oxidation Trial:

    • Prepare a fresh oxidation bath with the correct hydrogen peroxide concentration and a pH of 5-6.

    • Re-immerse a section of the problematic substrate in this fresh bath for the standard duration.

    • Observe if there is a noticeable improvement in the color depth and evenness.

  • Rinsing Efficiency Check:

    • Take a sample of the rinse water after the initial rinsing step (before oxidation).

    • Test the pH of the rinse water. A high pH indicates insufficient rinsing.

    • Increase the rinsing time or water flow rate in subsequent experiments to ensure complete removal of alkali.

  • Evaluation of Results: Compare the results of the re-oxidation trial and the rinsing efficiency check to pinpoint the root cause of the problem and adjust the standard protocol accordingly.

Visualizations

Vat_Dyeing_Workflow cluster_reduction Reduction Phase cluster_dyeing Dyeing Phase cluster_reoxidation Re-oxidation Phase VatBlack38_Insoluble Vat Black 38 (Insoluble Pigment) Leuco_VatBlack38 Leuco-Vat Black 38 (Soluble) VatBlack38_Insoluble->Leuco_VatBlack38 Reduction Reducing_Agent Reducing Agent (e.g., Sodium Dithionite) Alkali Alkali (e.g., NaOH) Substrate Substrate (e.g., Cellulose Fiber) Leuco_VatBlack38->Substrate Adsorption & Diffusion Dyed_Substrate Substrate with Adsorbed Leuco Dye Substrate->Dyed_Substrate Final_Dyed_Substrate Final Dyed Substrate (Insoluble Pigment Fixed) Dyed_Substrate->Final_Dyed_Substrate Oxidation Oxidizing_Agent Oxidizing Agent (Air or H₂O₂)

Caption: Workflow of the Vat Black 38 dyeing process.

Reoxidation_Troubleshooting Start Problem Identified: Uneven or Incomplete Oxidation Check_Rinsing Check Rinsing Efficiency: Measure pH of rinse water Start->Check_Rinsing Check_Oxidation_Bath Check Oxidation Bath: Measure pH and [Oxidant] Start->Check_Oxidation_Bath Rinsing_OK Rinsing Efficient (pH is neutral) Check_Rinsing->Rinsing_OK Bath_OK Bath Parameters Correct (pH 5-6, correct [H₂O₂]) Check_Oxidation_Bath->Bath_OK Rinsing_OK->Check_Oxidation_Bath No Increase_Rinsing Action: Increase rinsing time/flow Rinsing_OK->Increase_Rinsing Yes Adjust_Bath Action: Adjust pH and/or [Oxidant] Bath_OK->Adjust_Bath Yes Check_Time_Temp Review Oxidation Time and Temperature Bath_OK->Check_Time_Temp No Solution Problem Resolved Increase_Rinsing->Solution Adjust_Bath->Solution Check_Time_Temp->Solution

Caption: Logical workflow for troubleshooting re-oxidation issues.

References

Technical Support Center: Optimizing Water and Energy Consumption in Vat Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on sustainable practices in vat dyeing. It includes troubleshooting for common experimental issues and answers to frequently asked questions, focusing on methods to reduce water and energy usage while maintaining high-quality results.

Troubleshooting Guide

This section addresses specific issues that may arise during vat dyeing experiments aimed at improving sustainability.

Issue: Why is my vat dye failing to color the cotton fabric, or why is the shade incorrect?

Answer: The most common cause for lack of coloration or incorrect shades in vat dyeing is an error in the reduction or oxidation stages.[1] Vat dyes are water-insoluble and must be chemically reduced to their soluble "leuco" form to penetrate the fiber.[2][3][4] Failure to achieve complete reduction is a primary reason for poor dye uptake.[1]

Root Causes and Solutions:

  • Incomplete Reduction: The reducing agent, typically sodium hydrosulfite, has not fully converted the dye to its soluble leuco form. Ensure the reduction potential is between -700 and -850 mV.[5][6]

  • Improper Alkali Preparation: Caustic soda (NaOH) must be freshly prepared, ideally in hot water (around 60°C), to ensure the reduction reaction is sufficient.[1]

  • Incorrect Temperature: Vat dyeing is highly sensitive to temperature.[1] Deviations from the optimal temperature for the specific dye can lead to uneven shades or incomplete fixation.[1][7]

  • Premature Oxidation: Keep the fabric fully submerged during the dyeing process to prevent premature contact with air, which can cause the dye to revert to its insoluble form before proper fixation.[1]

  • Insufficient Oxidation: After dyeing, the fabric must be exposed to an oxidizing environment (like air) to fully develop the color and fix the dye.[1] Incomplete oxidation results in off-shades.[1]

  • Skipping the Soaping Step: A final wash with soda ash is critical for removing unfixed dye particles from the fabric surface, which enhances the final shade and improves fastness properties.[1][2]

Issue: My process consumes too much energy, especially during heating.

Answer: High energy consumption is a known challenge in traditional vat dyeing, which often requires high temperatures (90–100°C).[8] Several modern approaches can significantly reduce energy demands.

Solutions:

  • Low-Temperature Vat Dyeing: Utilize modified vat dye formulations that work effectively at lower temperatures, typically between 60–80°C. This directly reduces heating costs.[8]

  • Energy-Assisted Technologies: Employ sustainable tools like ultrasonic and microwave irradiation.[9] These technologies can accelerate dye uptake and fixation at lower temperatures and for shorter durations, reducing overall energy input.[9][10] For example, a 4-minute microwave treatment or a 40-minute ultrasonic treatment has been shown to be effective.[9][11]

  • Optimized Reducing Agents: Switch from sodium hydrosulfite to more stable and efficient alternatives like thiourea dioxide, which perform well at lower temperatures.[8][12]

  • Process Automation: Use automated chemical dosing and online Oxidation-Reduction Potential (ORP) meters to shorten dyeing cycles and avoid the energy waste associated with overheating or extended processing times.[12]

Issue: How can I reduce the high volume of water used, particularly during the rinsing phase?

Answer: Traditional vat dyeing is a water-intensive process.[4][13] Modern textile mills are adopting several strategies to lower water consumption.

Solutions:

  • Counterflow Rinsing: This technique can save up to 30–50% of the water used in the rinsing stages by creating a gradient of water purity.[12][13]

  • Water Recycling: Implement closed-loop systems where rinse water is filtered, pH-neutralized, and reused in earlier stages of the process.[12]

  • Advanced Dyeing Technologies:

    • Supercritical Carbon Dioxide (Sc-CO2) Dyeing: This innovative method uses Sc-CO2 as a solvent instead of water, virtually eliminating water consumption and wastewater effluent.[14]

    • Digital Printing: For certain applications, digital textile printing with vat dyes offers faster production and significantly reduced water usage compared to traditional dyeing methods.[15]

  • Cationic Modification of Cotton: Pre-treating cotton fibers to give them a positive charge improves dye absorption, which can reduce the amount of water and salt needed in the dyebath.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns associated with traditional vat dyeing?

A1: Traditional vat dyeing presents several environmental challenges. The process is characterized by high consumption of water, energy, and chemicals.[11] Key concerns include:

  • Chemical Waste: The use of strong reducing agents like sodium hydrosulfite and high concentrations of alkali results in complex, high-pH effluents that are difficult to treat.[3][12]

  • Wastewater: The wastewater contains unfixed dyes and chemical residues, leading to high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in the effluent.[4][12]

  • High Water and Energy Footprint: Multiple high-temperature washing and rinsing steps lead to significant consumption of water and energy.[4][13]

Q2: What are some eco-friendly alternatives to conventional reducing agents in vat dyeing?

A2: There is a growing emphasis on replacing sodium hydrosulfite with greener alternatives.[15] These include:

  • Glucose-Based Reducing Systems: These are biodegradable and generate less sulfur-based waste.[3][12]

  • Thiourea Dioxide: This agent is more stable under heat and offers similar reduction potential to sodium hydrosulfite.[12]

  • Natural Reducing Agents: Research has shown that extracts from plants and fruits like apples, henna root, and pineapple barks can act as effective organic reducing agents, minimizing the use of hazardous chemicals.[5][6][10]

  • Electrochemical Reduction: This method uses an electric current to reduce the vat dye, replacing chemical reducing agents with electrons. This technique can lead to salt-free dyeing and significantly reduces the chemical load in wastewater.[10]

Q3: How can process control and automation improve the sustainability of vat dyeing?

A3: Precise process control is critical for optimizing resource use.

  • ORP Monitoring: Installing online Oxidation-Reduction Potential (ORP) meters allows for real-time monitoring of the vat reduction process. This prevents the overuse of reducing agents, improves shade reproducibility, and can shorten dyeing cycles, thereby saving energy.[12] A typical target ORP for vat reduction is between –700 to –800 mV.[12]

  • Automated Dosing: Automating the delivery of chemicals and dyes avoids the fluctuations and potential overuse associated with manual dosing, leading to more consistent results and less chemical waste.[12]

  • Metered Addition of Chemicals: A controlled, metered addition of reducing agents like hydrosulfite can improve leveling, reduce the need for leveling agents, and lower the amount of sulfite/sulfate in the effluent.[7]

Q4: Do sustainable vat dyeing methods compromise the final product's quality?

A4: No, when implemented correctly, sustainable methods can maintain or even enhance the quality of the final product. Low-temperature vat dyeing, for instance, maintains excellent wash, bleach, and UV fastness, which is essential for durable textiles like workwear.[8] Similarly, using energy-assisted tools like ultrasound and microwaves has been shown to enhance color yield and fastness properties.[9][10] The goal of these innovations is to reduce the environmental footprint without compromising the superior fastness properties for which vat dyes are known.[12]

Comparative Data on Sustainable Vat Dyeing Methods

The following table summarizes quantitative data on the benefits of various methods for reducing water and energy consumption.

MethodWater Consumption ReductionEnergy SavingsKey Process Change
Counterflow Rinsing 30 - 50%Indirect savings from less water heatingOptimization of the rinsing process by reusing water from later stages in earlier stages.[12][13]
Low-Temperature Dyeing Indirect savingsSignificantDyeing temperature is lowered from 90-100°C to 60-80°C using modified dyes.[8]
Ultrasonic-Assisted Dyeing Yes (reduced time)SignificantUltrasonic waves accelerate dye uptake, allowing for shorter process times (e.g., 40 min treatment).[9][11]
Microwave-Assisted Dyeing Yes (reduced time)SignificantMicrowave energy heats the dyebath efficiently, drastically cutting process times (e.g., 4 min treatment).[9][11]
Electrochemical Reduction Yes (salt-free process)Potential savingsChemical reducing agents are replaced by an electric current, reducing chemical load.[10]
Supercritical CO2 Dyeing ~100%Significant (no water to heat)Water is replaced entirely by supercritical carbon dioxide as the dyeing medium.[14]

Experimental Protocols

Protocol 1: Standardized Lab-Scale Vat Dyeing with Pre-Reduction

This protocol provides a standardized method for dyeing cotton fabric with vat dyes, emphasizing the critical pre-reduction step for ensuring accurate and reproducible results.[1]

Materials:

  • Vat dye powder

  • Cotton fabric (pre-boiled)

  • Wetting agent

  • Ethanol

  • Caustic soda (NaOH)

  • Sodium hydrosulfite

  • Soda ash

  • Detergent

  • Distilled water

  • Lab dyeing machine or temperature-controlled water bath

Methodology:

  • Prepare the Dye Paste (for a 4.0% shade):

    • Accurately weigh 0.16 g of vat dye powder.

    • In a dye cup, add 1 mL of wetting agent solution and 1 mL of ethanol.

    • Add the dye powder and stir with a glass rod to form a uniform, lump-free paste.

  • Prepare the Alkali Solution:

    • Heat 50 mL of distilled water to 60°C.

    • Add 1.5 g of freshly prepared caustic soda and dissolve completely.

  • Pre-Reduction of the Dye:

    • Pour the hot alkali solution into the dye paste.

    • Weigh and add 3.0 g of sodium hydrosulfite. Stir gently to mix.

    • Place the dye cup in a 60°C water bath for 10 minutes to allow for complete reduction. The solution should change color as the dye converts to its leuco form.

  • Prepare the Dyebath:

    • After pre-reduction, add 150 mL of 60°C distilled water to the dye cup to achieve the final volume.

  • Dyeing:

    • Introduce 4 g of pre-boiled cotton fabric into the dyebath. Ensure it is fully submerged.

    • Place the sealed dye cup into a lab dyeing machine set at 60°C.

    • Run the machine for 45 minutes.

  • Oxidation:

    • Remove the fabric from the dyebath.

    • Rinse the fabric once with cold water.

    • Expose the fabric to open air for 10-15 minutes to allow the dye to oxidize and return to its insoluble, colored form.

  • Soaping and Finishing:

    • Prepare a soaping bath containing soda ash and a suitable detergent.

    • Wash the oxidized fabric in this bath at 90°C for 10 minutes to remove any unfixed dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Protocol 2: Ultrasonic-Assisted Vat Dyeing

This protocol outlines the use of sonication to enhance the dyeing process, leading to reduced time and energy consumption.[9]

Materials:

  • Same as Protocol 1

  • Ultrasonic bath or probe sonicator

Methodology:

  • Fabric Pre-treatment (Optional but Recommended):

    • Place bleached cotton fabric in an ultrasonic bath with distilled water.

    • Sonicate for 40 minutes to improve fiber swelling and subsequent dye uptake.

  • Dyebath Preparation and Reduction:

    • Prepare the dye paste and perform the pre-reduction step as described in Protocol 1 (Steps 1-3).

  • Ultrasonic Dyeing:

    • Transfer the reduced dye solution to the ultrasonic bath.

    • Add the pre-treated cotton fabric to the dyebath.

    • Set the temperature of the ultrasonic bath to the desired dyeing temperature (e.g., 50-60°C).

    • Sonicate the fabric in the dyebath for 30-45 minutes. The ultrasonic energy will enhance dye penetration into the fibers.

  • Oxidation and Soaping:

    • Follow the oxidation and soaping steps as described in Protocol 1 (Steps 6-7) to complete the dyeing process.

Diagrams and Workflows

Optimized Vat Dyeing Workflow

The following diagram illustrates an optimized workflow for vat dyeing that incorporates key water and energy-saving techniques compared to a traditional process.

Optimized_Vat_Dyeing Optimized Vat Dyeing Workflow cluster_pretreatment Pre-Treatment cluster_dyeing Dyeing Stage cluster_posttreatment Post-Treatment Pretreat Fabric Scouring Cationic Optional: Cationic Modification Pretreat->Cationic Reduction Reduction Pretreat->Reduction Cationic->Reduction Dyeing Dyeing Reduction->Dyeing Oxidation Oxidation Dyeing->Oxidation Rinsing Rinsing Oxidation->Rinsing Soaping Soaping Rinsing->Soaping Recycle Water Recycling Rinsing->Recycle EcoReducer Eco-Friendly Reducers EcoReducer->Reduction ORP ORP Control ORP->Reduction LowTemp Low-Temp (60-80°C) LowTemp->Dyeing Ultrasonic Ultrasonic/ Microwave Ultrasonic->Dyeing Counterflow Counterflow Rinsing Counterflow->Rinsing Recycle->Rinsing

Caption: An optimized workflow for sustainable vat dyeing.

Problem-Solution Map for Sustainable Vat Dyeing

This diagram illustrates the logical relationships between common sustainability problems in vat dyeing and their corresponding technical solutions.

Caption: Key problems in vat dyeing and their technical solutions.

References

Technical Support Center: Vat Black 38 Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Vat Black 38.

Frequently Asked Questions (FAQs)

Q1: What is Vat Black 38 and why is it so stable?

Vat Black 38 is a complex anthraquinone-based vat dye known for its exceptional stability, particularly its high lightfastness and wash fastness.[1] Its stability is attributed to its large, polycyclic aromatic quinone structure and its insolubility in water under normal conditions.[1] During the dyeing process, the insoluble pigment is reduced to a soluble "leuco" form, applied to the fiber, and then oxidized back to its insoluble state, trapping it within the fiber matrix.[1] This process contributes to its robust resistance to degradation.

Q2: What are the expected degradation pathways for Vat Black 38?

While specific degradation byproducts of Vat Black 38 are not extensively documented in public literature, degradation of large polycyclic aromatic compounds like this dye can be initiated through several mechanisms:

  • Photodegradation: Although highly resistant to direct photolysis, accelerated degradation can occur via indirect photolysis or in the presence of photocatalysts like TiO₂.[1] This process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic structure.[1]

  • Oxidative Degradation: Strong oxidizing agents can lead to the breakdown of the chromophore, resulting in smaller, more polar molecules.[1]

  • Thermal Degradation: Vat dyes are generally thermally stable under normal usage conditions. However, at elevated temperatures, thermal decomposition can occur, though specific breakdown products for Vat Black 38 are not well-documented.

  • Hydrolytic Degradation: Due to its insolubility in water, Vat Black 38 exhibits excellent hydrolytic stability.[1] Degradation through hydrolysis is generally not a primary concern under typical environmental conditions.

Q3: I am not detecting any degradation of Vat Black 38 in my experiment. What could be the reason?

The inherent stability of Vat Black 38 is the most likely reason.[1] Consider the following troubleshooting steps:

  • Increase Stress Conditions: The degradation conditions (e.g., light intensity, temperature, oxidant concentration) may not be harsh enough to induce degradation.

  • Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation byproducts.

  • Solubility: Ensure that the dye is in a suitable solvent system for your degradation study. While the oxidized form is insoluble in water, the leuco form is soluble.[1] The choice of solvent can significantly impact the degradation kinetics.

Q4: What analytical techniques are recommended for identifying unknown degradation byproducts of Vat Black 38?

A combination of chromatographic and spectrometric techniques is essential for the separation and identification of potential degradation products from the complex parent dye matrix.

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS): This is a powerful tool for separating complex mixtures and providing accurate mass measurements for the structural elucidation of unknown compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile or semi-volatile degradation byproducts.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Useful for monitoring the disappearance of the parent dye and the appearance of new peaks corresponding to byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation byproducts detected. Insufficient stress applied.Increase the intensity of the degradation stressor (e.g., UV light, temperature, oxidant concentration).
Low analytical sensitivity.Optimize your analytical method (e.g., sample concentration, injection volume, detector settings).
Inherent stability of Vat Black 38.Acknowledge the high stability of the dye and report the conditions under which no degradation was observed.
Complex chromatogram with many unidentified peaks. Formation of multiple degradation products.Utilize high-resolution mass spectrometry (LC-HRMS/MS) for accurate mass determination and fragmentation analysis to propose structures.
Matrix effects from the parent dye.Optimize the chromatographic separation to achieve better resolution between the parent dye and its byproducts.
Inconsistent degradation results. Variability in experimental conditions.Ensure precise control over all experimental parameters, including temperature, pH, light intensity, and reagent concentrations.
Purity of the Vat Black 38 sample.Characterize the purity of your starting material to ensure that observed peaks are not from impurities.

Hypothetical Degradation Byproduct Data

Hypothetical Byproduct ID Proposed Molecular Formula Observed m/z Mass Accuracy (ppm) Key MS/MS Fragments Potential Origin
DP1C₂₀H₁₀O₄314.05791.2286, 258, 230Cleavage of a side chain
DP2C₁₈H₈O₅316.0372-0.8288, 272, 244Ring opening and oxidation
DP3C₁₅H₇O₃235.03950.5207, 179Further fragmentation of larger byproducts
DP4C₁₀H₅O₂157.0289-1.5129, 101Significant breakdown of the aromatic system

Experimental Workflow for Identifying Degradation Byproducts

The following diagram outlines a typical experimental workflow for a forced degradation study of Vat Black 38 and the identification of its byproducts.

experimental_workflow cluster_preparation Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_interpretation Data Interpretation prep Prepare Vat Black 38 Solution/Suspension stress Apply Stress Condition (e.g., UV, Oxidation, Heat) prep->stress sample_analysis Sample Collection at Time Intervals stress->sample_analysis hplc HPLC-DAD Screening sample_analysis->hplc lcms LC-HRMS/MS Analysis sample_analysis->lcms data_proc Data Processing hplc->data_proc lcms->data_proc struct_elucid Structure Elucidation data_proc->struct_elucid pathway Propose Degradation Pathway struct_elucid->pathway

Caption: Experimental workflow for Vat Black 38 degradation studies.

References

Validation & Comparative

A Comparative Performance Analysis: Vat Black 38 vs. Sulphur Black Dyes

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of textile and material science, the selection of an appropriate dye is paramount to achieving desired product performance and longevity. Among the myriad of black dyes available, Vat Black 38 and Sulphur Black dyes are two of the most prominent classes, each offering a distinct set of characteristics. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Vat Black 38, an anthraquinone-based vat dye, is renowned for its exceptional fastness properties, particularly to light and washing. It is a preferred choice for applications demanding high durability and color retention. Sulphur Black dyes, on the other hand, are highly cost-effective and offer good overall fastness, making them a staple for dyeing cellulosic fibers like cotton, especially for deep black shades.[1][2] However, traditional Sulphur Black dyeing processes have raised environmental concerns due to the use of sodium sulfide as a reducing agent.[3] Innovations have led to the development of more eco-friendly, low-sulfide, or sulfide-free alternatives.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for Vat Black 38 and Sulphur Black dyes based on available technical data. It is important to note that the data is compiled from various sources and direct, side-by-side comparative studies under identical conditions are limited.

Table 1: Color Fastness Properties

PropertyVat Black 38Sulphur Black 1Test Method
Light Fastness (Blue Wool Scale)7 - 8[4]5 - 7[5][6]ISO 105-B02
Washing Fastness (Grey Scale for Staining)4 - 5[4]4 - 5[5]ISO 105-C06
Washing Fastness (Grey Scale for Fading)3 - 4[4][7]3 - 4[5]ISO 105-C06
Rubbing Fastness - Dry (Grey Scale)3 - 4[4]4[6]ISO 105-X12
Rubbing Fastness - Wet (Grey Scale)2 - 3[4]2[6]ISO 105-X12
Perspiration Fastness (Grey Scale for Staining)4 - 5[7]4 - 5[5]ISO 105-E04
Perspiration Fastness (Grey Scale for Fading)3[7]4[5]ISO 105-E04

Table 2: Dyeing Process Parameters

ParameterVat Black 38Sulphur Black Dyes
Dye Class Anthraquinone Vat DyeSulphur Dye
Solubility Insoluble in water; requires reduction to a soluble leuco form.[8]Insoluble in water; requires reduction with an agent like sodium sulfide.[1][9]
Typical Substrates Cellulosic fibers (cotton, viscose), some synthetic blends.[10]Primarily cellulosic fibers (cotton, linen, viscose).[1][6][9]
Reducing Agent Sodium hydrosulfite (hydro)Sodium sulfide, sodium hydrosulfide, or eco-friendly alternatives.[11][3]
Dyeing Temperature 50-60°C (for leuco form application)90-95°C[6]
Oxidizing Agent Air, hydrogen peroxide, potassium dichromate.Air, potassium dichromate, hydrogen peroxide.[12]

Experimental Protocols

The performance data presented is typically generated using standardized testing methods to ensure reproducibility and comparability. Below are summaries of the key experimental protocols for assessing color fastness.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

  • Specimen Preparation: A sample of the dyed textile is prepared according to the standard's specifications.

  • Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references (rated 1 to 8, with 8 being the highest fastness) are exposed.[13]

  • Assessment: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar change in color.[14][15]

Wash Fastness Test (ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifibre adjacent fabric (containing strips of common textile fibers like cotton, wool, polyester, etc.).[16]

  • Washing Procedure: The composite specimen is subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation in a specialized washing apparatus. Stainless steel balls are added to simulate mechanical action.[17][18]

  • Assessment: After washing and drying, the change in color of the specimen is assessed using the Grey Scale for assessing change in color (rating 1-5, where 5 is no change). The degree of staining on the adjacent multifibre fabric is assessed using the Grey Scale for assessing staining (rating 1-5, where 5 is no staining).[19]

Rubbing Fastness Test (ISO 105-X12)

Also known as crocking, this test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A standard white cotton rubbing cloth is mounted on a rubbing finger which is then passed back and forth over the test specimen for a specified number of cycles with a constant downward force. This is performed under both dry and wet conditions.[20][21][22]

  • Assessment: The amount of color transferred to the white rubbing cloth is evaluated by comparing it with the Grey Scale for assessing staining (rating 1-5, where 5 is no color transfer).[23]

Decision-Making Workflow

The selection between Vat Black 38 and Sulphur Black dyes often depends on the specific requirements of the end-product and the manufacturing capabilities. The following diagram illustrates a logical workflow for this decision-making process.

DyeSelectionWorkflow start Define Application Requirements fastness High Performance Fastness Required? (e.g., outdoor use, frequent industrial laundering) start->fastness cost Cost-Effectiveness a Primary Driver? fastness->cost No vat_black Select Vat Black 38 fastness->vat_black Yes environmental Stringent Environmental Regulations? cost->environmental No sulphur_black Select Standard Sulphur Black cost->sulphur_black Yes environmental->sulphur_black No eco_sulphur Select Eco-Friendly Sulphur Black (low-sulfide/sulfide-free) environmental->eco_sulphur Yes

Caption: Decision workflow for selecting between Vat Black 38 and Sulphur Black dyes.

Conclusion

Both Vat Black 38 and Sulphur Black dyes hold significant places in the coloration of textiles. Vat Black 38 stands out for its superior light and wash fastness, making it the ideal choice for high-performance applications where durability is critical. In contrast, Sulphur Black dyes offer a cost-effective solution with good all-around fastness properties, particularly for achieving deep black shades on cellulosic fibers. The primary drawback of traditional Sulphur Black dyes lies in their environmental impact, although the advent of eco-friendly alternatives is mitigating this concern. The ultimate selection should be guided by a thorough evaluation of the end-use requirements, cost constraints, and environmental considerations as outlined in the provided decision-making workflow. For critical applications, it is recommended to conduct in-house comparative testing to validate performance under specific manufacturing and end-use conditions.

References

A Comparative Analysis of Vat Black 38 and Other Polycyclic Aromatic Vat Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vat Black 38 with other selected polycyclic aromatic vat dyes. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the performance characteristics and chemical nature of these complex colorants. This document summarizes key performance data, details experimental protocols for performance evaluation, and visualizes fundamental concepts and structures.

Introduction to Polycyclic Aromatic Vat Dyes

Vat dyes are a class of water-insoluble dyes that are applied to a substrate in a reduced, soluble form (leuco form) and then oxidized to their original insoluble and colored state within the fiber. This process imparts exceptional fastness properties. Polycyclic aromatic vat dyes are a significant subgroup characterized by their large, fused aromatic ring systems, often based on anthraquinone or violanthrone structures. These complex structures are responsible for their deep colors and high stability. Vat Black 38 is a notable member of this class, recognized for its excellent fastness properties.[1]

Comparative Performance Data

The following table summarizes the key performance characteristics of Vat Black 38 and other selected polycyclic aromatic vat dyes. The data has been compiled from various industry and research publications.

Dye NameC.I. NameCAS NumberMolecular FormulaLightfastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Chemical Class
Vat Black 38-12237-35-3Not precisely defined7-84-5Violanthrone Derivative
Vat Black 25Vat Olive T4395-53-3C₄₅H₂₂N₂O₅84-5Anthraquinone Derivative
Vat Black 27Vat Olive R2379-81-9C₄₂H₂₃N₃O₆74-5Anthraquinone Derivative
Vat Green 1Vat Green FFB128-58-5C₃₆H₂₀O₄--Dimethoxyviolanthrone
Vat Blue 6Vat Blue BC130-20-1C₂₈H₁₂Cl₂N₂O₄7-8-Dichloroindanthrene

Experimental Protocols

The performance data presented in this guide is determined by standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Lightfastness Testing (ISO 105-B02: Artificial Light)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool standards (ISO 105-B08)

  • Grey scale for assessing change in color (ISO 105-A02)

Procedure:

  • Specimen Preparation: A specimen of the dyed textile is mounted on a card.

  • Exposure: The specimen and a set of blue wool standards are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The fading of the test specimen is assessed by comparing its change in color with that of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.

Wash Fastness Testing (ISO 105-C06: Domestic and Commercial Laundering)

This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for mechanical agitation at a controlled temperature.

  • Stainless steel balls for abrasion.

  • Multifibre adjacent fabric (to assess staining).

  • Grey scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).

  • Standard ECE phosphate reference detergent.

Procedure:

  • Specimen Preparation: A specimen of the dyed textile is sewn together with a piece of multifibre adjacent fabric.

  • Washing: The composite specimen is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls. The container is then agitated in the Launder-Ometer for a specific time and at a specific temperature (e.g., 40°C for 30 minutes).

  • Rinsing and Drying: After the washing cycle, the composite specimen is removed, rinsed thoroughly with water, and dried.

  • Evaluation: The change in color of the dyed specimen is assessed using the grey scale for color change. The staining of each type of fiber in the multifibre adjacent fabric is assessed using the grey scale for staining.

Visualizations

General Structure of Polycyclic Aromatic Vat Dyes

Polycyclic aromatic vat dyes are characterized by their large, fused ring systems containing keto groups. The general structure is a polycyclic aromatic quinone.

G A Polycyclic Aromatic Hydrocarbon Core B Quinone (C=O groups) A->B contains C Auxochromes (e.g., -NH2, -OH) A->C may be substituted with

Caption: General structural components of a polycyclic aromatic vat dye.

Vat Dyeing Process Workflow

The application of vat dyes involves a reduction-oxidation cycle to fix the insoluble dye within the textile fibers.

G A Insoluble Vat Dye Pigment B Reduction (Vatting with reducing agent and alkali) A->B C Soluble Leuco-Vat Dye B->C D Dyeing of Fiber C->D E Oxidation (Air or chemical oxidant) D->E F Insoluble Vat Dye (Fixed in fiber) E->F

Caption: Workflow of the vat dyeing process.

Chemical Structures of Selected Vat Dyes

The following diagrams illustrate the chemical structures of Vat Black 38 (a representative violanthrone structure), Vat Black 25, Vat Green 1, and Vat Blue 6.

Vat Black 38 (Representative Violanthrone Structure)

G Vat Black 38 is a complex mixture with a core structure based on violanthrone. A precise single structure is not publicly available. The diagram below represents the fundamental violanthrone skeleton. Vat Black 38 is a complex mixture with a core structure based on violanthrone. A precise single structure is not publicly available. The diagram below represents the fundamental violanthrone skeleton. violanthrone violanthrone

Caption: Representative core structure of Vat Black 38.

Vat Black 25 (C.I. 69525)

G vatblack25 vatblack25

Caption: Chemical structure of Vat Black 25.

Vat Green 1 (C.I. 59825)

G vatgreen1 vatgreen1

Caption: Chemical structure of Vat Green 1.[2][3][4][5][6]

Vat Blue 6 (C.I. 69825)

G vatblue6 vatblue6

Caption: Chemical structure of Vat Blue 6.[7][8][9][10][11]

References

A Comparative Analysis of Vat Black 38 and C.I. Reactive Black 5 for Textile and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of textile coloration and scientific research, the selection of an appropriate dye is paramount to achieving desired performance and aesthetic characteristics. This guide provides a comprehensive comparative analysis of two widely utilized black dyes: Vat Black 38 and C.I. Reactive Black 5. Tailored for researchers, scientists, and drug development professionals, this document delves into their chemical properties, performance metrics, and application methodologies, supported by experimental data and detailed protocols.

Executive Summary

Vat Black 38, a member of the anthraquinone class of vat dyes, is renowned for its exceptional fastness properties, particularly its resistance to light and washing. Its application involves a reduction-oxidation process, leading to the mechanical entrapment of the insoluble dye molecule within the fiber. In contrast, C.I. Reactive Black 5, a double azo dye, forms a direct covalent bond with the hydroxyl groups of cellulosic fibers. This fundamental difference in their fixation mechanism dictates their respective performance profiles, making each suitable for distinct applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their effective application and for predicting their behavior in various environments.

PropertyVat Black 38C.I. Reactive Black 5
C.I. Name Vat Black 38Reactive Black 5
CAS Number 12237-35-3[1]17095-24-8[2][3]
Molecular Formula Not available in search resultsC₂₆H₂₁N₅Na₄O₁₉S₆[3]
Molecular Weight Not available in search results991.82 g/mol [3]
Chemical Class Anthraquinone (Violanthrone derivative)[1]Double Azo[3]
Appearance Black Powder[1]Black Powder[2]
Solubility Insoluble in water in its pigment form; soluble in its reduced 'leuco' form.[4]Water-soluble[5]

Performance Characteristics: A Quantitative Comparison

The performance of a dye is a critical factor in its selection. The following table summarizes the key fastness properties of Vat Black 38 and C.I. Reactive Black 5, based on standardized testing methods.

Performance MetricVat Black 38C.I. Reactive Black 5Test Method
Light Fastness (Blue Wool Scale) 7[1]4[6]ISO 105-B02
Wash Fastness (Staining) 4-5[1]4-5[2]ISO 105-C06
Wash Fastness (Fading) 3-4[1]4[6]ISO 105-C06
Rubbing Fastness (Dry) 3-4[1]4-5ISO 105-X12
Rubbing Fastness (Wet) 2-33[2][6]ISO 105-X12
Chlorine Bleach Fastness Not specified3[2]ISO 105-N01

Note: Fastness ratings are typically on a scale of 1 to 5, with 5 being the best, except for the Blue Wool Scale for light fastness, which is rated from 1 to 8, with 8 indicating the highest fastness.

Dyeing Mechanism and Fiber Interaction

The distinct dyeing mechanisms of Vat Black 38 and C.I. Reactive Black 5 are central to their performance differences.

Vat Black 38 operates on a principle of physical entrapment. The insoluble dye is first converted to a water-soluble "leuco" form through chemical reduction in an alkaline bath. In this state, the dye penetrates the amorphous regions of the cellulosic fibers. Subsequent oxidation, either by air or chemical oxidants, reverts the dye to its insoluble pigment form, physically trapping it within the fiber structure. This process imparts excellent wash and light fastness.

C.I. Reactive Black 5 , on the other hand, forms a direct and permanent covalent bond with the textile fiber. As a vinyl sulfone type reactive dye, its reactive group undergoes a nucleophilic addition reaction with the hydroxyl groups of cellulose under alkaline conditions. This results in the formation of a stable ether linkage, making the dye an integral part of the fiber. While this covalent bond provides excellent wash fastness, the azo linkage in its chromophore can be more susceptible to degradation by light compared to the robust anthraquinone structure of Vat Black 38.

Experimental Protocols

For researchers seeking to replicate or build upon existing data, the following are detailed methodologies for key experimental procedures.

Laboratory Scale Dyeing Protocol for Cotton

Vat Black 38 (Leuco Dyeing Method):

  • Preparation of the Dyebath:

    • Disperse 2% (on mass of fabric) of Vat Black 38 powder in a small amount of water with a dispersing agent.

    • In the main dyebath, add water at 50-60°C.

    • Add 5 g/L of sodium hydroxide (NaOH) and 5 g/L of sodium hydrosulfite (Na₂S₂O₄) to the dyebath to create the reducing environment.

    • Add the dispersed dye to the reducing bath and stir until the dye is fully "vatted" (solubilized), indicated by a color change to the leuco form.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Raise the temperature to 60-70°C and maintain for 45-60 minutes, ensuring the fabric is fully immersed and agitated periodically.

  • Oxidation and Rinsing:

    • Remove the fabric from the dyebath and allow it to air-oxidize for 10-15 minutes. The original black color will reappear.

    • Alternatively, treat the fabric in a bath containing an oxidizing agent like 2 g/L of sodium perborate or hydrogen peroxide at 50°C for 10-15 minutes.

    • Rinse the fabric thoroughly with cold water.

  • Soaping:

    • Treat the dyed fabric in a solution containing 2 g/L of a suitable detergent at 90-100°C for 15-20 minutes to remove any loose dye particles and improve fastness.

    • Rinse with hot and then cold water and air dry.

C.I. Reactive Black 5 (Exhaust Dyeing Method):

  • Preparation of the Dyebath:

    • Dissolve 2% (on mass of fabric) of C.I. Reactive Black 5 in water at room temperature in the dyebath.

    • Add 60-80 g/L of sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the dyebath to promote dye exhaustion.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Run the fabric for 20-30 minutes to allow for dye migration and leveling.

    • Add 20 g/L of sodium carbonate (soda ash) to the dyebath to raise the pH and initiate the fixation reaction.

    • Raise the temperature to 60°C and maintain for 60 minutes.

  • Rinsing and Neutralization:

    • Drain the dyebath and rinse the fabric with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (1 g/L).

  • Soaping:

    • Soap the dyed fabric at the boil (95-100°C) for 15-20 minutes with a suitable detergent to remove any unfixed or hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water and air dry.

Fastness Testing Protocols

Light Fastness (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a high-intensity artificial light source (Xenon arc lamp) that mimics natural sunlight.

  • Simultaneously, a set of eight standardized blue wool references with known light fastness are also exposed.

  • The fading of the test specimen is compared to the fading of the blue wool standards.

  • The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Wash Fastness (ISO 105-C06):

  • A 10x4 cm specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls to provide mechanical action.

  • The container is agitated in a laundering machine at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

  • After washing, the specimen is rinsed and dried.

  • The change in color of the dyed specimen (fading) and the staining of each fiber in the multi-fiber strip are assessed using standardized grey scales.

Rubbing Fastness (ISO 105-X12):

  • A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.

  • The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted to a specified moisture content.

  • The rubbing finger is moved back and forth across the dyed fabric for a set number of cycles (typically 10) with a specified pressure.

  • The degree of color transfer to the white rubbing cloth is assessed using the grey scale for staining.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and application of Vat Black 38 and C.I. Reactive Black 5.

Vat_Dye_Synthesis_and_Application cluster_synthesis Synthesis of Vat Black 38 (Conceptual) cluster_application Vat Dyeing Process Violanthrone Violanthrone Vat_Black_38_Pigment Vat Black 38 (Insoluble Pigment) Violanthrone->Vat_Black_38_Pigment Reaction in H₂SO₄ Hydroxylamine_Sulfate Hydroxylamine Sulfate Hydroxylamine_Sulfate->Vat_Black_38_Pigment Catalyst Catalyst (e.g., Vanadium Pentoxide) Catalyst->Vat_Black_38_Pigment Vat_Black_38_Pigment_App Vat Black 38 (Insoluble) Leuco_Vat_Dye Leuco Vat Dye (Soluble Anion) Vat_Black_38_Pigment_App->Leuco_Vat_Dye Fiber_Penetration Penetration into Cellulose Fiber Leuco_Vat_Dye->Fiber_Penetration Oxidation Oxidation (Air or Chemical) Fiber_Penetration->Oxidation Trapped_Pigment Vat Black 38 (Insoluble) Trapped in Fiber Oxidation->Trapped_Pigment Reducing_Agent Reducing Agent (e.g., Na₂S₂O₄) + Alkali (NaOH) Reducing_Agent->Leuco_Vat_Dye

Synthesis and Application of Vat Black 38

Reactive_Dye_Synthesis_and_Application cluster_synthesis Synthesis of C.I. Reactive Black 5 (Conceptual) cluster_application Reactive Dyeing Process Para_ester 2-(4-Aminophenylsulfonyl) ethyl hydrogen sulfate Diazotization Diazotization Para_ester->Diazotization H_Acid 4-Amino-5-hydroxynaphthalene -2,7-disulfonic acid Coupling Coupling Reaction H_Acid->Coupling Diazotization->Coupling Reactive_Black_5 C.I. Reactive Black 5 Coupling->Reactive_Black_5 Reactive_Black_5_App C.I. Reactive Black 5 (with Vinyl Sulfone group) Covalent_Bond Covalent Bond Formation (Ether Linkage) Reactive_Black_5_App->Covalent_Bond Cellulose_Fiber Cellulose Fiber (-OH groups) Cellulose_Fiber->Covalent_Bond Alkali Alkali (e.g., Na₂CO₃) Alkali->Covalent_Bond activates

Synthesis and Application of C.I. Reactive Black 5

Conclusion

The choice between Vat Black 38 and C.I. Reactive Black 5 is contingent upon the specific requirements of the application. Vat Black 38 offers unparalleled light fastness and overall durability, making it the preferred choice for applications demanding long-term color stability and resistance to harsh conditions, such as workwear and outdoor textiles. However, its application process is more complex and energy-intensive.

C.I. Reactive Black 5, while exhibiting lower light fastness, provides excellent wash fastness and a simpler, more cost-effective dyeing process. Its ability to form a strong covalent bond with the fiber ensures good color retention during laundering. This makes it a suitable option for fashion apparel and other textile products where a balance of good performance and production efficiency is desired.

For researchers and scientists, understanding the fundamental differences in their chemical structures and bonding mechanisms is key to developing new dyeing technologies, improving dye performance, and exploring novel applications in fields such as biosensors and diagnostics. This guide provides a foundational dataset and procedural framework to support such endeavors.

References

A Comparative Guide: Enzymatic Reducing Agents vs. Sodium Dithionite for Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of traditional sodium dithionite and emerging enzymatic reducing agents for the vatting of Vat Black 38, a complex anthraquinone dye. While direct comparative experimental data for Vat Black 38 with enzymatic systems is limited in publicly available literature, this document synthesizes findings from studies on structurally similar anthraquinone dyes and other vat dyes to provide a comprehensive overview for research and development purposes.

Executive Summary

The textile industry has long relied on sodium dithionite (also known as sodium hydrosulfite) for the reduction of vat dyes, a critical step to solubilize the dye for application onto cellulosic fibers. However, environmental and health concerns associated with the use of sodium dithionite have spurred research into greener alternatives, with enzymatic reducing agents showing significant promise. This guide evaluates the performance of these two systems based on key metrics such as color yield, fastness properties, and environmental impact, supported by experimental protocols and logical workflow diagrams.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of sodium dithionite and enzymatic reducing agents in vat dyeing. It is important to note that the data for the enzymatic system is based on studies with other vat dyes, such as C.I. Vat Blue 1, due to the lack of specific data for Vat Black 38.

Performance MetricSodium DithioniteEnzymatic Reducing Agents (e.g., Reductase)
Color Strength (K/S Value) HighComparable, can be slightly lower
Wash Fastness (Gray Scale) Excellent (4-5)Excellent (4-5)
Rubbing Fastness (Gray Scale) Good to Excellent (4-5)Good to Excellent (4-5)
Light Fastness Very High (7-8 for Vat Black 38)[1]Expected to be comparable
Operating Temperature 50-80°C40-60°C (Enzyme Dependent)
Operating pH Highly Alkaline (11-13)Mildly Alkaline to Neutral (pH 6-11)
Environmental Impact High (Produces toxic sulfite, thiosulfate)Low (Biodegradable)
Process Control Requires careful monitoring of reduction potentialPotentially more stable and reproducible
Cost Relatively LowHigher (Enzyme production and purification)

Signaling Pathways and Experimental Workflows

Diagram 1: Reduction of Anthraquinone Vat Dye

Reduction of Anthraquinone Vat Dye cluster_0 Chemical Reduction cluster_1 Enzymatic Reduction VatDye Vat Dye (Insoluble) (Anthraquinone) LeucoDye_Na Leuco-Vat Dye (Soluble) (Sodium Salt) VatDye->LeucoDye_Na Reduction LeucoDye_Enzyme Leuco-Vat Dye (Soluble) VatDye->LeucoDye_Enzyme Reduction Na2S2O4 Sodium Dithionite (Na₂S₂O₄) Na2S2O4->LeucoDye_Na Enzyme Enzymatic System (e.g., Reductase + NADH) Enzyme->LeucoDye_Enzyme NAD NAD⁺ Enzyme->NAD NaOH NaOH NaOH->LeucoDye_Na NADH NADH NADH->Enzyme Experimental Workflow for Comparing Reducing Agents Start Start: Prepare Cotton Fabric and Vat Black 38 Dyeing_Na Vat Dyeing with Sodium Dithionite Start->Dyeing_Na Dyeing_Enzyme Vat Dyeing with Enzymatic Agent Start->Dyeing_Enzyme Oxidation Oxidation (Airing/Chemical) Dyeing_Na->Oxidation Dyeing_Enzyme->Oxidation Soaping Soaping and Rinsing Oxidation->Soaping Analysis Performance Analysis Soaping->Analysis K_S Color Strength (K/S) Analysis->K_S Fastness Wash, Rubbing, Light Fastness Analysis->Fastness End End: Comparative Report K_S->End Fastness->End

References

A Comparative Life Cycle Assessment of Vat Black 38 Dyeing and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the environmental and health impacts of Vat Black 38 compared to reactive and sulfur black dyeing processes reveals significant trade-offs in resource consumption, chemical usage, and toxicity profiles. While Vat dyes offer excellent fastness properties, their application is associated with high energy and water consumption. In contrast, reactive dyes, though less resource-intensive in some aspects, raise concerns due to high salt usage and the toxicity of certain dyestuffs. Sulfur dyes present a more economical option but come with their own set of environmental challenges, including the use of hazardous sulfides.

This guide provides a comprehensive comparison of the life cycle assessment (LCA) of the Vat Black 38 dyeing process against two common alternatives for cellulosic fibers like cotton: reactive black and sulfur black dyeing. The comparison focuses on key environmental and health metrics, supported by available quantitative data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Dyeing Processes

The selection of a dyeing process has significant implications for its environmental footprint. The following tables summarize the key life cycle inventory data and toxicological profiles for Vat Black 38, Reactive Black 5 (a representative reactive black dye), and Sulphur Black 1 (a representative sulfur black dye).

Life Cycle Inventory (per kg of cotton dyed) Vat Black 38 (Estimated) Reactive Black 5 Sulphur Black 1 Source(s)
Energy Consumption (MJ) 80 - 12050 - 8060 - 90[1]
Water Consumption (L) 100 - 15080 - 12070 - 100[2]
Dye Consumption (g) 20 - 4030 - 5040 - 60
Sodium Dithionite (g) 20 - 40--[3]
Sodium Hydroxide (g) 30 - 5010 - 205 - 15
Sodium Chloride/Sulfate (g) -60 - 10010 - 30[4]
Sodium Sulfide (g) --20 - 40[3]
CO2 Emissions (kg CO2 eq.) 5 - 83 - 54 - 6
Wastewater COD (mg/L) 2000 - 40001500 - 30002500 - 5000
Wastewater BOD (mg/L) 800 - 1500600 - 12001000 - 2000

Note: Data for Vat Black 38 is estimated based on general vat dyeing process data due to the lack of a specific LCA for this dye. The data for reactive and sulfur dyes are based on representative processes and may vary depending on specific conditions and technologies.

Toxicological Profile Vat Black 38 Reactive Black 5 Sulphur Black 1 Source(s)
Carcinogenicity No specific data available, but some vat dye precursors can be hazardous.Considered potentially carcinogenic and mutagenic.[5][6]Not classified as a carcinogen, but can release toxic hydrogen sulfide gas.
Ecotoxicity High, due to the use of strong reducing and alkaline agents.High, can obstruct light penetration in water and is toxic to aquatic life.[5][7]High, due to sulfide content and potential for oxygen depletion in water.[8]
Human Health Hazards Can cause skin and respiratory irritation.Can cause skin and respiratory sensitization.[9]Can cause skin and eye irritation. Inhalation of dust and hydrogen sulfide can be harmful.[10]

Experimental Protocols

A Life Cycle Assessment (LCA) for a dyeing process is typically conducted following the ISO 14040 and 14044 standards. The methodology involves four main phases:

  • Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., dyeing 1 kg of cotton fabric to a specific black shade), and the system boundaries (e.g., cradle-to-gate, which includes raw material extraction, chemical and dye manufacturing, and the dyeing process itself).[11]

  • Life Cycle Inventory (LCI): This involves collecting data on all inputs and outputs for each stage within the system boundaries.

    • Inputs: Raw materials (cotton fabric), energy (electricity, natural gas), water, and chemicals (dyes, reducing agents, alkalis, salts, etc.).

    • Outputs: The dyed fabric, air emissions (e.g., CO2, SOx, NOx), waterborne emissions (e.g., residual dyes, chemicals, COD, BOD), and solid waste.

  • Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. This is done by classifying the inventory data into different impact categories (e.g., global warming potential, acidification potential, eutrophication potential, human toxicity, ecotoxicity) and then characterizing the impacts using specific models.

Visualizing the Process and Comparison

To better understand the workflows and relationships, the following diagrams have been generated using the Graphviz DOT language.

LCA Workflow for Dyeing Process cluster_LCA_Phases Life Cycle Assessment Phases cluster_Inputs Inputs cluster_Outputs Outputs Goal & Scope Goal & Scope Life Cycle Inventory Life Cycle Inventory Goal & Scope->Life Cycle Inventory Defines Life Cycle Impact Assessment Life Cycle Impact Assessment Life Cycle Inventory->Life Cycle Impact Assessment Provides Data Dyed Fabric Dyed Fabric Life Cycle Inventory->Dyed Fabric Air Emissions Air Emissions Life Cycle Inventory->Air Emissions Wastewater Wastewater Life Cycle Inventory->Wastewater Solid Waste Solid Waste Life Cycle Inventory->Solid Waste Interpretation Interpretation Life Cycle Impact Assessment->Interpretation Informs Interpretation->Goal & Scope Feedback Raw Materials Raw Materials Raw Materials->Life Cycle Inventory Energy Energy Energy->Life Cycle Inventory Water Water Water->Life Cycle Inventory Chemicals Chemicals Chemicals->Life Cycle Inventory

A simplified workflow of a Life Cycle Assessment for a textile dyeing process.

Dyeing Process Comparison cluster_Vat Vat Black 38 cluster_Reactive Reactive Black 5 cluster_Sulfur Sulphur Black 1 Dyeing Processes Dyeing Processes Vat Black 38 Vat Black 38 Dyeing Processes->Vat Black 38 Reactive Black 5 Reactive Black 5 Dyeing Processes->Reactive Black 5 Sulphur Black 1 Sulphur Black 1 Dyeing Processes->Sulphur Black 1 Vat_Inputs High Energy High Water Sodium Dithionite Vat_Outputs High COD Wastewater Vat_Toxicity Moderate Human Toxicity High Ecotoxicity Reactive_Inputs High Salt Moderate Water Reactive_Outputs High Salt Effluent Reactive_Toxicity Potential Carcinogen High Ecotoxicity Sulfur_Inputs Sodium Sulfide Low Salt Sulfur_Outputs Sulfide Wastewater H2S Emissions Sulfur_Toxicity High Ecotoxicity (Sulfide)

A comparative overview of the key impact areas for different black dyeing processes.

References

A Comparative Guide to Analytical Methods for Purity Validation of Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the purity validation of Vat Black 38, a complex violanthrone-based vat dye. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of products containing this dye. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting their performance characteristics in a comparative format.

Introduction to Vat Black 38 and Purity Analysis

Vat Black 38 is a synthetic organic colorant belonging to the anthraquinone class of vat dyes, valued for its exceptional fastness properties.[1] Its structure is based on violanthrone, a large, polycyclic aromatic molecule.[1][2] The purity of Vat Black 38 is a critical quality attribute, as impurities can affect its coloristic properties, performance, and potentially introduce toxic components. Common impurities in vat dyes can arise from unreacted raw materials, byproducts from the synthesis process, and degradation products.[3]

The analytical validation of purity ensures that the chosen method is specific, accurate, precise, and robust for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Comparative Analysis of Analytical Methods

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible (UV-Vis) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Measurement of light absorption by chromophores at specific wavelengths.Identification of functional groups based on their characteristic infrared absorption.
Primary Use Quantification of the main component and separation and quantification of impurities.Quantitative analysis of the main chromophore; less effective for impurity profiling.Qualitative identification and detection of functional group impurities.
Linearity (r²) ≥ 0.999[4]Typically > 0.99Primarily qualitative; quantitative analysis is less common and requires extensive calibration.[5]
Limit of Detection (LOD) 0.07 - 0.11 µg/mL (for similar anthraquinones)[4]Dependent on molar absorptivity, generally in the µg/mL range.Higher than HPLC and UV-Vis; suitable for detecting major impurities.
Limit of Quantification (LOQ) 0.20 - 0.34 µg/mL (for similar anthraquinones)[4]Dependent on molar absorptivity, generally in the µg/mL range.Not typically determined for purity analysis.
Accuracy (% Recovery) 98.0 - 102.0%[6]Method-dependent, can be affected by scattering from insoluble particles.[7]Not typically used for quantitative accuracy assessment of the primary component.
Precision (%RSD) < 2.0%[6]Generally < 5%, but can be higher with scattering issues.Good for qualitative fingerprinting; quantitative precision is lower.
Specificity High; can separate structurally similar compounds.Moderate; overlapping spectra from impurities can interfere. Derivative spectroscopy can improve specificity.[7]High for identifying specific functional groups not present in the pure compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful technique for the purity validation of dyes, offering high resolution and sensitivity for the separation and quantification of the main component and any impurities.[8] The following protocol is a representative method for the analysis of anthraquinone dyes and can be adapted for Vat Black 38.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.8% trifluoroacetic acid, pH 2.5) and an organic solvent like acetonitrile or methanol.[7]

  • Flow Rate: 1.0 - 1.2 mL/min.[4][7]

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) for Vat Black 38. For similar black dyes, this can be around 484 nm.[9]

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Accurately weigh a known amount of the Vat Black 38 sample.

  • Dissolve the sample in a suitable solvent, such as dimethylformamide (DMF) or a mixture of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by their retention times and quantified using an external standard or by area normalization, assuming a similar response factor to the main component.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and more rapid method for the quantitative analysis of the main chromophoric component of a dye. However, its specificity can be limited by interfering substances.[7] Derivative spectrophotometry can be employed to reduce the effects of scattering from insoluble particles and enhance the resolution of overlapping spectral bands.[7]

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Procedure:

  • Wavelength Scan: Dissolve a small, accurately weighed amount of Vat Black 38 in a suitable solvent (e.g., DMF) to obtain a dilute solution. Scan the solution over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of a high-purity Vat Black 38 reference standard at different known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the Vat Black 38 sample of unknown purity at a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.

  • Purity Calculation: Determine the concentration of the dye in the sample solution from the calibration curve. The purity of the sample can then be calculated based on the initial weight of the sample and the measured concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the qualitative identification of Vat Black 38 and the detection of impurities that contain different functional groups from the parent molecule.[10] It provides a molecular "fingerprint" of the sample.

Instrumentation:

  • FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid powders.

Procedure:

  • Sample Preparation: For ATR-FTIR, a small amount of the Vat Black 38 powder is placed directly on the ATR crystal. For transmission mode, the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Spectral Acquisition: The sample is scanned over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis: The resulting spectrum is compared to a reference spectrum of a high-purity Vat Black 38 standard. The presence of additional peaks in the sample spectrum indicates the presence of impurities. For example, the presence of unexpected peaks in the O-H or N-H stretching regions (around 3200-3600 cm⁻¹) could indicate the presence of starting materials or side-products containing these groups. The carbonyl (C=O) stretching region (around 1600-1700 cm⁻¹) is also a key area to examine for variations that might indicate impurities.

Workflow and Visualization

The following diagram illustrates a typical workflow for the purity validation of Vat Black 38, integrating the described analytical methods.

Purity_Validation_Workflow Purity Validation Workflow for Vat Black 38 cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Data Analysis and Reporting Sample Vat Black 38 Sample FTIR_Analysis FTIR Spectroscopy Sample->FTIR_Analysis Qualitative ID UVVis_Scan UV-Vis Scan (λmax determination) Sample->UVVis_Scan Spectral Properties HPLC_Analysis HPLC Purity & Impurity Profiling Sample->HPLC_Analysis Primary Method Data_Comparison Compare Results FTIR_Analysis->Data_Comparison UVVis_Quant UV-Vis Quantitative Analysis UVVis_Scan->UVVis_Quant HPLC_Analysis->Data_Comparison UVVis_Quant->Data_Comparison Final_Report Purity Validation Report Data_Comparison->Final_Report

Caption: Workflow for the purity validation of Vat Black 38.

Signaling Pathway of Analytical Method Selection

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or rapid screening.

Method_Selection_Pathway Analytical Method Selection Pathway Requirement Analytical Requirement Quant_Purity Quantitative Purity Requirement->Quant_Purity Impurity_Profile Impurity Profiling Requirement->Impurity_Profile Qualitative_ID Qualitative Identification Requirement->Qualitative_ID HPLC HPLC Quant_Purity->HPLC High Accuracy UVVis UV-Vis Spectroscopy Quant_Purity->UVVis Rapid Screening Impurity_Profile->HPLC High Resolution Qualitative_ID->HPLC with Reference Standards FTIR FTIR Spectroscopy Qualitative_ID->FTIR Fingerprinting

Caption: Decision pathway for selecting an analytical method.

Conclusion

The purity validation of Vat Black 38 requires a multi-faceted analytical approach. HPLC stands out as the most comprehensive technique, providing both quantification of the main component and a detailed impurity profile. UV-Vis spectroscopy offers a rapid method for quantitative analysis of the principal chromophore, especially when coupled with techniques like derivative spectroscopy to mitigate interferences. FTIR spectroscopy is an invaluable tool for qualitative identification and the detection of functional group impurities. The choice of method or combination of methods will depend on the specific analytical needs, regulatory requirements, and the stage of product development. This guide provides the foundational knowledge for researchers and scientists to establish robust and reliable purity validation protocols for Vat Black 38.

References

A Comparative Guide to the Reduction of Vat Black 38: Electrochemical vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of vat dyes is a critical step in their application, transforming the insoluble pigment into a soluble leuco form capable of penetrating textile fibers. This guide provides an objective comparison of the efficiency of traditional chemical reduction versus modern electrochemical reduction techniques for Vat Black 38, a complex anthraquinone dye. The information presented is supported by experimental data from studies on vat dyes, offering insights into the performance, environmental impact, and practical application of each method.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for the chemical and electrochemical reduction of a representative anthraquinone vat dye, providing a comparative framework for Vat Black 38.

ParameterChemical Reduction (Sodium Dithionite)Electrochemical Reduction (Indirect, Mediated)
Reduction Time 15 - 30 minutes10 - 20 minutes
Yield of Leuco Form ~95%>98%
Purity of Leuco Form Good, but susceptible to over-reductionHigh, with precise potential control preventing over-reduction
Reagent Consumption High (Excess sodium dithionite and sodium hydroxide required)Low (Mediator is regenerated, minimal chemical input)
Energy Consumption Low (Chemical reaction)Moderate (Electricity for electrolysis)
Environmental Impact High (Generates large amounts of sulphate and sulphite by-products in wastewater)Low (Minimal chemical waste, significant reduction in water pollution)

Experimental Protocols

Chemical Reduction Protocol (Conventional Method)

This protocol outlines the typical laboratory procedure for the chemical reduction of Vat Black 38 using sodium dithionite.

  • Preparation of the Dyebath: A solution is prepared containing Vat Black 38 (e.g., 2% on weight of fabric), a dispersing agent, and deionized water. The solution is heated to the recommended temperature for vatting (typically 50-60°C).

  • Alkalinization: Sodium hydroxide (e.g., 5-10 g/L) is added to the dyebath to achieve the required alkaline conditions for the reduction process.

  • Reduction: Sodium dithionite (e.g., 5-15 g/L) is gradually added to the dyebath. The solution is stirred continuously until the dye is fully reduced, indicated by a distinct color change to the leuco form.

  • Dyeing: The textile substrate is immersed in the reduced dyebath for a specified period (e.g., 30-60 minutes) to allow for dye penetration.

  • Oxidation: The dyed substrate is removed from the bath and exposed to air or treated with a chemical oxidizing agent (e.g., hydrogen peroxide) to convert the leuco dye back to its insoluble form within the fibers.

  • Soaping: The dyed fabric is washed with a soap solution at a high temperature to remove unfixed dye and improve fastness properties.

Electrochemical Reduction Protocol (Indirect Mediated Method)

This protocol describes a general procedure for the indirect electrochemical reduction of Vat Black 38 using a redox mediator.

  • Electrochemical Cell Setup: A divided electrochemical cell is used, with a cathode (e.g., graphite felt) and an anode (e.g., stainless steel) separated by a membrane.

  • Catholyte Preparation: The catholyte consists of an aqueous solution containing a redox mediator (e.g., an iron(III)-triethanolamine complex) and sodium hydroxide to maintain an alkaline pH.

  • Anolyte Preparation: The anolyte is typically a sodium hydroxide solution.

  • Electrochemical Reduction of Mediator: A constant current or potential is applied to the cell using a potentiostat. At the cathode, the oxidized mediator (e.g., Fe(III)-complex) is reduced to its active form (e.g., Fe(II)-complex).

  • Introduction of the Dye: The insoluble Vat Black 38 is added to the catholyte. The electrochemically generated reduced mediator then chemically reduces the vat dye to its soluble leuco form. The progress of the reduction can be monitored by measuring the redox potential of the solution.

  • Dyeing and Oxidation: The dyeing and subsequent oxidation steps are carried out in a similar manner to the chemical reduction method. The mediator in the dyebath can be electrochemically regenerated and reused.

Mandatory Visualization

G cluster_chemical Chemical Reduction Workflow cluster_electrochemical Electrochemical Reduction Workflow chem_start Start chem_prep Prepare Dyebath (Vat Black 38, Water, Dispersing Agent) chem_start->chem_prep chem_alkali Add Sodium Hydroxide chem_prep->chem_alkali chem_reduce Add Sodium Dithionite (Reduction to Leuco Form) chem_alkali->chem_reduce chem_dye Dyeing chem_reduce->chem_dye chem_oxidize Oxidation (Air or Chemical) chem_dye->chem_oxidize chem_end End chem_oxidize->chem_end electro_start Start electro_prep Prepare Catholyte (Mediator, NaOH) electro_start->electro_prep electro_reduce_med Electrochemical Reduction of Mediator electro_prep->electro_reduce_med electro_add_dye Add Vat Black 38 (Reduction to Leuco Form) electro_reduce_med->electro_add_dye electro_dye Dyeing electro_add_dye->electro_dye electro_oxidize Oxidation (Air or Chemical) electro_dye->electro_oxidize electro_end End electro_oxidize->electro_end

Caption: Comparative workflows for chemical and electrochemical reduction of Vat Black 38.

Performance of Vat Black 38 on Cotton vs. Regenerated Cellulose Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Vat Black 38 on cotton and various regenerated cellulose fibers, including viscose, modal, and lyocell. The information is supported by illustrative experimental data and detailed methodologies for key performance evaluation tests. Additionally, this guide explores the performance of alternative black dyestuffs to provide a comprehensive overview for textile and materials science applications.

Introduction to Vat Black 38 and Cellulosic Fibers

Vat Black 38 is a complex anthraquinone-based vat dye known for its excellent fastness properties on cellulosic fibers. The dyeing mechanism for vat dyes involves a reduction step to solubilize the dye, allowing it to penetrate the fiber, followed by an oxidation step that traps the insoluble dye molecule within the fiber structure. This process imparts high resistance to washing, light, and rubbing.

Cotton is a natural cellulosic fiber with a crystalline structure that provides strength and durability. Regenerated cellulose fibers, such as viscose, modal, and lyocell, are produced from natural cellulose sources (e.g., wood pulp) through different manufacturing processes. These processes result in variations in the fiber's molecular structure, crystallinity, and amorphous regions, which in turn affect their dyeing properties. Generally, regenerated cellulose fibers have a higher amorphous region content compared to cotton, which can lead to higher dye uptake but potentially lower wet fastness properties.

Comparative Performance Data of Vat Black 38

Table 1: Color Yield and Fastness Properties of Vat Black 38 on Various Cellulosic Fibers

Fiber TypeColor Yield (K/S Value)Wash Fastness (ISO 105-C06, C2S) - Color ChangeWash Fastness (ISO 105-C06, C2S) - Staining on CottonLight Fastness (AATCC 16.3, Option 3)Crocking Fastness (ISO 105-X12) - DryCrocking Fastness (ISO 105-X12) - Wet
Cotton 18.54-54-56-74-53-4
Viscose 22.0446-743
Modal 21.04-54-56-74-53-4
Lyocell 20.54-54-56-74-53-4

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual values may vary depending on the specific dyeing conditions and fabric construction.

Comparison with Alternative Black Dyes

To provide a broader context, the performance of Vat Black 38 is compared with other common classes of black dyes used for cellulosic fibers: reactive, sulfur, and direct dyes.

Table 2: Comparative Performance of Different Black Dyes on Cotton

Dye ClassTypical DyeColor Yield (K/S Value)Wash Fastness (Color Change)Light FastnessCrocking Fastness (Wet)
Vat Vat Black 3818.54-56-73-4
Reactive Reactive Black 520.04-55-63
Sulfur Sulphur Black 119.03-44-52-3
Direct Direct Black 2217.02-33-42

Disclaimer: This data is illustrative and represents typical performance. Variations can occur based on specific dyes and application processes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Vat Dyeing Protocol
  • Preparation of the Dyebath:

    • Disperse Vat Black 38 (2% on weight of fabric, owf) in water with a dispersing agent.

    • Add sodium hydroxide (NaOH) and sodium hydrosulfite (Na₂S₂O₄) to the bath to reduce the dye to its soluble leuco form. The exact concentrations depend on the dye and machinery.

    • Heat the dyebath to the recommended temperature (typically 60-80°C).

  • Dyeing:

    • Introduce the pre-wetted fabric (cotton, viscose, modal, or lyocell) into the dyebath.

    • Run the dyeing process for 45-60 minutes at the specified temperature.

  • Oxidation:

    • After dyeing, the fabric is rinsed to remove excess dye liquor.

    • The leuco dye is then oxidized back to its insoluble pigment form. This can be achieved by exposure to air (air oxidation) or by using a chemical oxidizing agent like hydrogen peroxide (H₂O₂) or sodium perborate.

  • Soaping:

    • The dyed fabric is treated in a hot detergent solution (soaping) to remove any loose surface dye and to stabilize the dye shade.

    • Rinse the fabric thoroughly and dry.

Wash Fastness Test (ISO 105-C06, C2S)
  • Specimen Preparation: A 100 mm x 40 mm specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric of the same dimensions.[1]

  • Washing Procedure:

    • The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and 10 stainless steel balls.[1]

    • The container is then agitated in a laundering machine at 60°C for 30 minutes.

  • Rinsing and Drying: The specimen is rinsed twice with distilled water and then dried in air at a temperature not exceeding 60°C.[1]

  • Assessment: The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using the respective grey scales under standardized lighting.[1]

Light Fastness Test (AATCC 16.3, Option 3)
  • Specimen Preparation: A specimen of the dyed fabric of a specified size is mounted on a sample holder.[2]

  • Exposure: The specimen is exposed to a xenon-arc lamp under controlled conditions of temperature, humidity, and irradiance. A portion of the specimen is covered to serve as an unexposed original for comparison.[2][3]

  • Assessment: The color change of the exposed portion of the specimen is evaluated by comparing it to the unexposed portion using the grey scale for color change or instrumentally. The rating is typically on a scale of 1 to 8, with 8 indicating excellent light fastness.[4]

Crocking (Rubbing) Fastness Test (ISO 105-X12)
  • Specimen Preparation: A specimen of the dyed fabric, at least 140 mm x 50 mm, is mounted on the base of a crockmeter.[5][6]

  • Dry Crocking: A dry, white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The finger is then moved back and forth along the specimen for 10 cycles with a specified pressure.[5][6]

  • Wet Crocking: The test is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific pickup percentage.[5][6]

  • Assessment: The amount of color transferred to the dry and wet rubbing cloths is assessed by comparing them with the grey scale for staining. The rating is on a scale of 1 to 5, with 5 indicating no color transfer.[5][6]

Visualizations

Vat Dyeing Process Workflow

VatDyeingProcess cluster_preparation 1. Dyebath Preparation cluster_dyeing 2. Dyeing cluster_oxidation 3. Oxidation & Fixation VatDye Insoluble Vat Dye Pigment LeucoDye Soluble Leuco-Vat Dye VatDye->LeucoDye Reduction ReducingAgent Reducing Agent (e.g., Na₂S₂O₄ + NaOH) ReducingAgent->LeucoDye DyedFiberLeuco Fiber with Absorbed Leuco Dye LeucoDye->DyedFiberLeuco Absorption Fiber Cellulosic Fiber (Cotton or Regenerated) Fiber->DyedFiberLeuco DyedFiberFixed Fiber with Fixed Insoluble Dye DyedFiberLeuco->DyedFiberFixed Oxidation OxidizingAgent Oxidizing Agent (e.g., Air or H₂O₂) OxidizingAgent->DyedFiberFixed

Caption: Workflow of the vat dyeing process.

Experimental Workflow for Performance Evaluation

PerformanceEvaluation cluster_wash Wash Fastness Evaluation cluster_light Light Fastness Evaluation cluster_crock Crocking Fastness Evaluation Start Dyed Fabric Sample Wash Wash Fastness (ISO 105-C06) Start->Wash Light Light Fastness (AATCC 16.3) Start->Light Crock Crocking Fastness (ISO 105-X12) Start->Crock Wash_Eval_Color Assess Color Change (Grey Scale) Wash->Wash_Eval_Color Wash_Eval_Stain Assess Staining (Grey Scale) Wash->Wash_Eval_Stain Light_Eval Assess Fading (Blue Wool Scale) Light->Light_Eval Crock_Eval_Dry Assess Dry Rubbing (Grey Scale) Crock->Crock_Eval_Dry Crock_Eval_Wet Assess Wet Rubbing (Grey Scale) Crock->Crock_Eval_Wet

Caption: Experimental workflow for performance evaluation.

Conclusion

Vat Black 38 generally exhibits excellent fastness properties on both cotton and regenerated cellulose fibers, making it a suitable choice for applications requiring high durability. Regenerated cellulose fibers may show a higher color yield due to their more amorphous structure, which allows for greater dye penetration. However, this can sometimes be associated with slightly lower wet fastness properties compared to cotton. The choice of fiber will ultimately depend on the desired end-use properties, considering factors such as fabric hand-feel, drape, and cost, in addition to color performance. When compared to other dye classes, vat dyes, including Vat Black 38, offer a superior overall fastness profile, albeit with a more complex and costly application process.

References

A Comparative Guide to Green VAT Dyeing Methods: An Economic and Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is a significant contributor to water pollution, largely due to the dyeing and finishing processes. Conventional VAT dyeing, while producing vibrant and durable colors, relies on harsh chemicals with a considerable environmental footprint. This guide provides an objective comparison of emerging green VAT dyeing methods with the conventional process, supported by experimental data, to assist researchers and professionals in making informed decisions towards more sustainable practices.

Comparison of Economic and Environmental Parameters

The following table summarizes the key economic and environmental parameters of different VAT dyeing methods. The data is compiled from various experimental studies and represents a comparative analysis rather than absolute values, which can vary based on specific process conditions and scale.

ParameterConventional Method (Sodium Dithionite)Green Method 1: Natural Reducing Agents (e.g., Henna, Apple Extracts)Green Method 2: Electrochemical ReductionGreen Method 3: Ultrasonic & Microwave Assistance
Economic
Reducing Agent CostModerateLow to Moderate (depending on source and processing)Low (uses electricity)N/A (assists other methods)
Energy ConsumptionHigh (requires high temperatures)Moderate (can operate at lower temperatures)Low to ModerateHigh (during operation) but reduces overall process time and temperature
Water ConsumptionHighHigh (similar to conventional)Moderate (potential for dyebath reuse)[1]Low (improves efficiency, allowing for lower liquor ratios)[2]
Wastewater Treatment CostHigh (due to high COD, BOD, and sulfur compounds)[3]Moderate (lower toxicity, more biodegradable)[3]Low (minimal chemical discharge)[1]Moderate (less dye and auxiliary chemical discharge)
Process TimeStandardLonger (slower reduction process)Shorter (faster and more controlled reduction)Shorter (accelerates dye uptake and diffusion)[4][5]
Environmental
Effluent LoadHigh (sulfates, sulfites, high TDS, COD, BOD)[3]Low to Moderate (biodegradable byproducts)[3]Very Low (no chemical reducing agents)[1]Low (reduced dye and chemical usage)[6]
Toxicity of ChemicalsHigh (Sodium Dithionite is hazardous)Low (natural extracts are generally non-toxic)Low (mediator chemicals may have some toxicity but are often recycled)Low (no additional toxic chemicals)
Carbon FootprintHigh (energy-intensive, chemical production)Low to Moderate (plant-based, but processing may require energy)Low (if renewable electricity is used)Moderate (energy consumption of equipment)
SustainabilityLow (relies on non-renewable chemicals)High (utilizes renewable resources)High (relies on electricity, potential for renewables)Moderate to High (improves efficiency of other methods)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

Conventional VAT Dyeing with Sodium Dithionite

Objective: To dye cotton fabric with a VAT dye using the conventional sodium dithionite reduction method.

Materials:

  • Scoured and bleached cotton fabric

  • VAT dye (e.g., Indanthren Dark Blue)

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Wetting agent

  • Sequestering agent

  • Dispersing agent

  • Laboratory dyeing machine

Procedure:

  • Prepare a dyebath with the required amount of water, wetting agent, sequestering agent, and dispersing agent.

  • Add the VAT dye dispersion to the dyebath.

  • Add the required amount of sodium hydroxide and sodium dithionite to the dyebath to achieve a reduction potential of approximately -820 mV to -875 mV.[7]

  • Introduce the cotton fabric into the dyebath.

  • Raise the temperature to 50-60°C and maintain for 45-60 minutes.[3]

  • After dyeing, the fabric is rinsed and oxidized by exposure to air or by using an oxidizing agent (e.g., hydrogen peroxide).

  • The fabric is then soaped at a high temperature to remove unfixed dye and improve fastness properties.

  • Finally, the fabric is rinsed and dried.

Green VAT Dyeing with Natural Reducing Agents (Henna Root Extract)

Objective: To replace sodium dithionite with a natural reducing agent (henna root extract) in the VAT dyeing of cotton.

Materials:

  • Scoured and bleached cotton fabric

  • VAT dye (e.g., Indanthren Dark Blue)

  • Henna root extract (prepared by boiling dried henna roots in water and filtering)

  • Sodium hydroxide (NaOH)

  • Wetting agent

  • Sequestering agent

  • Dispersing agent

  • Laboratory dyeing machine

Procedure:

  • Prepare the dyebath with water, wetting agent, sequestering agent, and dispersing agent.

  • Add the VAT dye dispersion.

  • Add sodium hydroxide and the prepared henna root extract to the dyebath to achieve a reduction potential of approximately -680 mV to -810 mV.[7]

  • Introduce the cotton fabric into the dyebath.

  • Raise the temperature to 50°C and maintain for 60 minutes.[7]

  • Follow the same rinsing, oxidation, soaping, and drying steps as the conventional method.

Electrochemical VAT Dyeing

Objective: To reduce the VAT dye electrochemically, eliminating the need for chemical reducing agents.

Materials:

  • Scoured and bleached cotton fabric

  • VAT dye (e.g., C.I. Vat Blue 1)

  • Sodium hydroxide (NaOH)

  • Mediator system (e.g., iron-triethanolamine complex)

  • Electrochemical cell with a cathode (e.g., carbon felt) and an anode (e.g., platinum plate)

  • Potentiostat/Galvanostat

Procedure:

  • The electrochemical cell is divided into a catholyte and an anolyte compartment by a diaphragm.[8]

  • The dyebath, containing the VAT dye dispersion, sodium hydroxide, and the mediator system, is circulated through the cathode compartment.[1]

  • A constant current is applied to the cell. The mediator is reduced at the cathode.

  • The reduced mediator then reduces the VAT dye to its soluble leuco form.

  • The cotton fabric is placed in a separate dyeing unit through which the reduced dyebath is circulated.[8]

  • The dyeing process is carried out at a controlled temperature (e.g., 60°C) for a specific duration.

  • After dyeing, the fabric is processed as in the conventional method (rinsing, oxidation, soaping, drying).

Ultrasonic-Assisted VAT Dyeing

Objective: To enhance the efficiency of VAT dyeing using ultrasonic energy.

Materials:

  • Scoured and bleached cotton fabric

  • VAT dye (e.g., Vat Blue 4)

  • Sodium dithionite or a green reducing agent

  • Sodium hydroxide

  • Auxiliary chemicals (wetting agent, etc.)

  • Ultrasonic dyeing bath (e.g., 22 kHz frequency)

Procedure:

  • Prepare the dyebath as per the conventional or green method in an ultrasonic bath.

  • Introduce the cotton fabric.

  • Activate the ultrasonic irradiation during the dyeing process. The ultrasonic energy helps in breaking down dye agglomerates, degassing the fiber, and accelerating the diffusion of the dye into the fiber.[9][10]

  • The dyeing temperature and time can often be reduced compared to the conventional method. For example, good color strength can be achieved at 55°C for 60 minutes.[9]

  • Post-dyeing processes (rinsing, oxidation, etc.) remain the same.

Visualizations of Processes and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the key workflows and chemical relationships in conventional and green VAT dyeing methods.

Conventional_VAT_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing Dye_Dispersion VAT Dye Dispersion Dye_Bath Dye Bath (Leuco Form) Dye_Dispersion->Dye_Bath Chemicals NaOH + Na2S2O4 (Reducing Agent) Chemicals->Dye_Bath Water Water + Auxiliaries Water->Dye_Bath Fabric_Immersion Cotton Fabric Immersion Dye_Bath->Fabric_Immersion Effluent Wastewater (High COD, BOD, Sulfates) Dye_Bath->Effluent Oxidation Oxidation (Air/Chemical) Fabric_Immersion->Oxidation Soaping Soaping Oxidation->Soaping Drying Drying Soaping->Drying Soaping->Effluent Dyed_Fabric Dyed Fabric Drying->Dyed_Fabric

Caption: Workflow of Conventional VAT Dyeing.

Green_VAT_Dyeing_Electrochemical_Workflow cluster_preparation Preparation cluster_reduction Electrochemical Reduction cluster_dyeing Dyeing Process Dye_Dispersion VAT Dye Dispersion Reduced_Dye_Bath Reduced Dye Bath (Leuco Form) Dye_Dispersion->Reduced_Dye_Bath Mediator Mediator System (e.g., Fe-TEA) Electrochemical_Cell Electrochemical Cell (Cathode + Anode) Mediator->Electrochemical_Cell Alkali NaOH Alkali->Reduced_Dye_Bath Reduced_Mediator Reduced Mediator Electrochemical_Cell->Reduced_Mediator Electricity Reduced_Mediator->Reduced_Dye_Bath Reduces Dye Fabric_Immersion Cotton Fabric Immersion Reduced_Dye_Bath->Fabric_Immersion Recycled_Bath Recyclable Dye Bath Reduced_Dye_Bath->Recycled_Bath Dyed_Fabric Dyed Fabric Fabric_Immersion->Dyed_Fabric Oxidation, Soaping, Drying

Caption: Workflow of Electrochemical VAT Dyeing.

Caption: Chemical Reduction Pathways in VAT Dyeing.

Conclusion

Green VAT dyeing methods offer significant environmental and potential economic advantages over conventional techniques. The replacement of sodium dithionite with biodegradable reducing agents or electrochemical processes drastically reduces the effluent load and toxicity.[1][7] Physical assistance methods like ultrasound and microwave irradiation can further enhance the sustainability of VAT dyeing by reducing process time, energy, and chemical consumption.[4][5] While the initial investment for specialized equipment for electrochemical or ultrasonic/microwave-assisted dyeing may be a consideration, the long-term benefits of reduced operational costs (water, energy, wastewater treatment) and improved environmental profile present a compelling case for their adoption.[11] Further research and optimization of these green technologies will be crucial for their widespread implementation in the textile industry, contributing to a more sustainable future.

References

Safety Operating Guide

Proper Disposal of Vat Black 38: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Vat Black 38 (CAS No. 12237-35-3) with detailed disposal instructions could not be located in the available resources. The following guidance is based on the general properties of vat and azo dyes and established best practices for hazardous waste management. It is imperative to obtain the specific SDS from your chemical supplier and consult with a certified hazardous waste disposal service to ensure full compliance with all local, state, and federal regulations.

Essential Safety and Logistical Information

Vat Black 38 is a synthetic organic colorant belonging to the vat dye class. Dyes in this category, along with the broader group of azo dyes, present potential environmental and health hazards that necessitate careful handling and disposal. The primary concern with many azo dyes is their potential to metabolize into carcinogenic aromatic amines.[1][2][3][4][5] Furthermore, waste generated from the production of certain dyes and pigments may be classified as hazardous waste by the U.S. Environmental Protection Agency (EPA), underscoring the need for stringent disposal protocols.[6][7][8][9][10]

The vat dyeing process itself employs strong reducing agents and alkaline conditions, which also contribute to the hazardous nature of the resulting waste stream.[11][12][13][14] Therefore, proper disposal is not merely a recommendation but a critical aspect of laboratory safety and environmental responsibility.

General Properties and Hazards of Vat and Azo Dyes

For researchers, scientists, and drug development professionals, understanding the inherent characteristics of Vat Black 38 is the first step toward safe handling and disposal. The following table summarizes the general properties and hazards associated with this class of chemicals.

Property/HazardGeneral DescriptionCitation
Physical State Typically a solid powder.
Solubility Generally insoluble in water in their pigment form. Solubilized in a reduced "leuco" form in an alkaline medium for dyeing.[11][12]
Chemical Class Vat Dye; may also be an Azo Dye.
Primary Health Hazard Potential for some azo dyes to metabolize into carcinogenic aromatic amines.[1][2][3][4][5]
Environmental Hazard Can persist in the environment and cause water pollution. May be toxic to aquatic life.[1][2][3][4][5]
Reactivity The dyeing process involves redox reactions. Waste may be alkaline and contain reducing agents.[11][12]
Regulatory Status Waste from dye and pigment production may be classified as hazardous waste (e.g., EPA K181).[6][7][8][9][10]

Procedural Guidance for Disposal of Vat Black 38 Waste

The following step-by-step process outlines a general operational plan for the disposal of Vat Black 38 and associated waste materials in a laboratory setting. This protocol is designed to be a foundational guide; specific actions must be adapted to your institution's policies and the guidance of your environmental health and safety (EHS) department.

Step 1: Waste Characterization and Segregation
  • Consult the SDS: The first and most critical step is to obtain and review the Safety Data Sheet for Vat Black 38 from your supplier. This document will provide specific information on hazards, handling, and disposal.

  • Identify all components: The waste stream is not limited to the dye itself. It will likely include contaminated personal protective equipment (PPE), weighing boats, and solutions containing reducing agents and alkalis.

  • Segregate waste: Do not mix Vat Black 38 waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep solid and liquid waste in separate, clearly labeled containers.

Step 2: Proper Waste Containment and Labeling
  • Use compatible containers: Store waste in containers that are chemically resistant to the dye and any other chemicals in the waste stream. Ensure containers have secure, tight-fitting lids.

  • Label containers clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("Vat Black 38"), and a clear description of the contents (e.g., "Vat Black 38 contaminated gloves and wipes" or "Aqueous waste with Vat Black 38, sodium hydrosulfite, and sodium hydroxide"). Include the date when waste was first added to the container.

Step 3: On-site Storage
  • Designated storage area: Store hazardous waste in a designated, well-ventilated area away from general laboratory traffic.

  • Secondary containment: Place waste containers in secondary containment to prevent the spread of material in case of a leak or spill.

  • Follow accumulation time limits: Be aware of and adhere to the time limits for the accumulation of hazardous waste as stipulated by regulatory bodies like the EPA and your state environmental agency.

Step 4: Arrange for Professional Disposal
  • Contact your EHS department: Your institution's Environmental Health and Safety department is your primary resource for arranging for the disposal of hazardous waste. They will have established procedures and contracts with certified waste disposal companies.

  • Provide complete information: When arranging for pickup, provide a detailed inventory of the waste, including the chemical names and quantities.

  • Manifesting: A hazardous waste manifest will be required for transportation. This is a legal document that tracks the waste from your facility to its final disposal site. Ensure it is completed accurately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of Vat Black 38.

cluster_0 Phase 1: Pre-Disposal Assessment cluster_1 Phase 2: Waste Handling and Storage cluster_2 Phase 3: Final Disposal start Start: Generation of Vat Black 38 Waste sds Obtain and Review Supplier's SDS start->sds hazards Identify Chemical Hazards (Health, Environmental, Reactivity) sds->hazards regulations Consult Local, State, and Federal Regulations hazards->regulations characterize Characterize Waste Stream (Solid, Liquid, Contaminated PPE) regulations->characterize segregate Segregate Waste Types characterize->segregate contain Use Compatible, Labeled Hazardous Waste Containers segregate->contain store Store in Designated Area with Secondary Containment contain->store contact_ehs Contact Institutional EHS Department store->contact_ehs arrange_pickup Arrange for Pickup by Certified Waste Disposal Service contact_ehs->arrange_pickup manifest Complete Hazardous Waste Manifest arrange_pickup->manifest end_disposal Waste Transported for Proper Treatment/Disposal manifest->end_disposal

Caption: Logical workflow for the proper disposal of Vat Black 38.

References

Personal protective equipment for handling Vat Black 38

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise caution when handling Vat Black 38 due to the current lack of a publicly available, detailed Safety Data Sheet (SDS). While specific quantitative data on toxicity and detailed experimental protocols are not readily accessible, this document provides essential, immediate safety and logistical information based on general principles for handling vat dyes and the limited information available. This guidance is intended to supplement, not replace, a comprehensive SDS which should be obtained from the supplier.

Core Safety and Handling Procedures

Given the absence of a specific SDS, a conservative approach to handling Vat Black 38 is imperative. The following procedural steps are based on best practices for handling chemical powders and dyes of unknown toxicity.

1. Engineering Controls are the First Line of Defense:

  • Always handle Vat Black 38 powder in a well-ventilated area.

  • A certified chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.

  • If a fume hood is not available, use a powder containment hood or a glove box.

2. Personal Protective Equipment (PPE) is Mandatory:

  • Respiratory Protection: In the absence of specific exposure limits, a NIOSH-approved respirator equipped with P100 (HEPA) filters is recommended when handling the powder.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against airborne particles and potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of dust generation, disposable coveralls are recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

3. Safe Handling and Storage:

  • Avoid generating dust. Use techniques such as gentle scooping and weighing on a tared container within a containment system.

  • Store Vat Black 38 in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.

  • Label all containers clearly with the chemical name and any known hazards.

Disposal Plan

Proper disposal of Vat Black 38 and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused dye, contaminated PPE, and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: As a precautionary measure, Vat Black 38 waste should be treated as hazardous chemical waste. Disposal should be carried out through a licensed environmental waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Decontamination: All surfaces and equipment that have come into contact with Vat Black 38 should be thoroughly decontaminated. A suitable cleaning agent should be used, followed by a rinse. The cleaning materials should also be disposed of as hazardous waste.

Quantitative Data Summary

A comprehensive summary of quantitative data is not possible due to the lack of a publicly available SDS for Vat Black 38. The following table highlights the information that would typically be found in an SDS and should be requested from the chemical supplier.

Data PointInformation to be Requested from Supplier
Physical Properties
AppearanceSolid, powder
ColorBlack
OdorOdorless
Melting/Boiling PointNot available
SolubilityNot available
Toxicological Data
Acute Toxicity (Oral, Dermal, Inhalation)Not available
Skin Corrosion/IrritationNot available
Serious Eye Damage/IrritationNot available
Respiratory/Skin SensitizationNot available
CarcinogenicityNot available
Exposure Controls
Occupational Exposure Limits (PEL, TLV)Not available

Logical Workflow for Safe Handling

The following diagram illustrates the essential step-by-step process for safely handling Vat Black 38 in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_final Final Steps A Obtain and Review Supplier SDS B Assess Risks and Plan Experiment A->B C Prepare and Inspect PPE B->C D Verify Engineering Controls (e.g., Fume Hood) C->D E Handle Vat Black 38 in Fume Hood D->E F Weigh and Prepare Solutions E->F G Conduct Experiment F->G H Decontaminate Work Surfaces and Equipment G->H I Segregate and Label Hazardous Waste H->I J Properly Dispose of Contaminated PPE I->J K Store Waste in Designated Area J->K L Wash Hands Thoroughly K->L M Document Experimental Procedures and Waste L->M

Safe handling workflow for Vat Black 38.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.